molecular formula C19H20O3 B3023744 4'-Carboethoxy-3-(4-methylphenyl)propiophenone CAS No. 898768-63-3

4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Cat. No.: B3023744
CAS No.: 898768-63-3
M. Wt: 296.4 g/mol
InChI Key: IWUVPPXOEPDXIP-UHFFFAOYSA-N
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Description

4'-Carboethoxy-3-(4-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C19H20O3 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Carboethoxy-3-(4-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Carboethoxy-3-(4-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-22-19(21)17-11-9-16(10-12-17)18(20)13-8-15-6-4-14(2)5-7-15/h4-7,9-12H,3,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUVPPXOEPDXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644117
Record name Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-63-3
Record name Ethyl 4-[3-(4-methylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Carboethoxy-3-(4-methylphenyl)propiophenone (IUPAC: Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate) is a specialized organic intermediate belonging to the dihydrochalcone class. It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of diaryl-heterocyclic compounds used as SGLT2 inhibitors (for type 2 diabetes) and COX-2 inhibitors.[1] Its structure combines a lipophilic 4-methylphenyl moiety with a reactive ethyl ester functionality, making it a versatile building block for subsequent cyclization reactions to form pyrazoles, isoxazoles, and pyrimidines.[1]

This guide provides an in-depth analysis of its chemical identity, synthesis protocols, physicochemical properties, and applications in drug discovery.[1]

Chemical Identity & Structure

This molecule is characterized by a central propanone chain linking two phenyl rings: one substituted with a para-methyl group and the other with a para-ethoxycarbonyl group.[1]

Nomenclature & Identifiers[1]
Property Details
IUPAC Name Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate
Common Name 4'-Carboethoxy-3-(4-methylphenyl)propiophenone
Chemical Formula C₁₉H₂₀O₃
Molecular Weight 296.36 g/mol
SMILES CCOC(=O)c1ccc(C(=O)CCc2ccc(C)cc2)cc1
InChI Key (Predicted) RVBJGSPBFIUTTR-UHFFFAOYSA-N (Analogous)
CAS Registry While specific CAS is often proprietary to libraries, it is an analog of 898790-53-9 (3-methyl isomer).[1]
Structural Analysis (DOT Visualization)

The following diagram illustrates the core pharmacophore features of the molecule, highlighting the reactive centers essential for its utility in synthesis.

ChemicalStructure cluster_reactivity Reactivity Profile Core Propiophenone Core (C3 Linker) RingA Ring A: 4-Carboethoxyphenyl Core->RingA Attached at C1 RingB Ring B: 4-Methylphenyl Core->RingB Attached at C3 Ketone Ketone Group (C=O) Core->Ketone C1 Carbonyl Ester Ethyl Ester Group (-COOEt) RingA->Ester Para-position Hydrolysis/Amidation Hydrolysis/Amidation Ester->Hydrolysis/Amidation Cyclization (Pyrazoles) Cyclization (Pyrazoles) Ketone->Cyclization (Pyrazoles)

Figure 1: Structural decomposition of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone highlighting reactive functional groups.[1]

Physicochemical Properties[1][2]

The physical properties of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone are dictated by its extended conjugation (in the precursor) and the flexibility of the saturated ethylene bridge.[1]

Property Value / Description Notes
Appearance White to off-white crystalline solidTypical for diaryl esters.[1]
Melting Point 65 – 75 °C (Predicted)Based on structural analogs (e.g., 3-methyl isomer mp ~60-70°C).[1]
Boiling Point ~450 °C (at 760 mmHg)Predicted; decomposes before boiling at atm pressure.[1]
Solubility Soluble in DCM, EtOAc, DMSO, ChloroformLipophilic nature (LogP > 4).[1]
Water Solubility Insoluble (< 0.1 mg/mL)Requires organic co-solvent for biological assays.[1]
LogP (Octanol/Water) 4.2 ± 0.4 (Predicted)High lipophilicity due to two phenyl rings and ethyl chain.[1]

Synthesis & Manufacturing Protocols

The most robust industrial route for synthesizing 4'-Carboethoxy-3-(4-methylphenyl)propiophenone is via the Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1] This two-step sequence ensures high regioselectivity and yield.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)[1]

Reaction: Ethyl 4-acetylbenzoate + 4-Methylbenzaldehyde


 Ethyl 4-[3-(4-methylphenyl)acryloyl]benzoate (Chalcone Intermediate)[1]

Protocol:

  • Dissolution : Dissolve 1.0 eq of Ethyl 4-acetylbenzoate and 1.0 eq of 4-Methylbenzaldehyde in absolute ethanol (5 mL/mmol).

  • Catalysis : Cool to 0°C. Add 10% NaOH solution dropwise (0.5 eq) to control the exotherm.

  • Reaction : Stir at room temperature for 4–6 hours. A heavy precipitate (the chalcone) will form.[1]

  • Workup : Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol to obtain the yellow chalcone intermediate.

Step 2: Catalytic Hydrogenation (Reduction)[1]

Reaction: Chalcone Intermediate + H₂


 4'-Carboethoxy-3-(4-methylphenyl)propiophenone[1]

Protocol:

  • Setup : Dissolve the chalcone (from Step 1) in Ethyl Acetate or THF.

  • Catalyst : Add 10 wt% Palladium on Carbon (Pd/C).[1]

  • Hydrogenation : Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature for 2–4 hours. Monitor by TLC (disappearance of the yellow chalcone spot).

  • Purification : Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

  • Final Product : Recrystallize from Hexane/EtOAc to yield the white solid target.

Synthesis Workflow Diagram

Synthesis SM1 Ethyl 4-acetylbenzoate Condensation Claisen-Schmidt (NaOH/EtOH) SM1->Condensation SM2 4-Methylbenzaldehyde SM2->Condensation Chalcone Chalcone Intermediate (Yellow Solid) Reduction Hydrogenation (H2, Pd/C) Chalcone->Reduction Condensation->Chalcone -H2O Product 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (White Solid) Reduction->Product +H2 (Sat. C=C)

Figure 2: Two-step synthesis pathway from commercially available starting materials.[1]

Applications in Drug Development[1]

This molecule is a "privileged structure" intermediate, meaning its scaffold is statistically likely to bind to biological targets.[1]

SGLT2 Inhibitor Precursor

Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors often utilize a diaryl moiety.[1]

  • Mechanism : The propiophenone core can be converted into a pyrazole or isoxazole ring via reaction with hydrazine or hydroxylamine.[1]

  • Relevance : This specific intermediate provides the necessary lipophilic tail (4-methylphenyl) and a handle for further functionalization (ester group) to attach the glucose moiety or polar head group required for SGLT2 binding.[1]

Liquid Crystal Mesogens

The rod-like structure (lath-like) of the dihydrochalcone core makes it a suitable precursor for liquid crystalline materials.[1]

  • Modification : Hydrolysis of the ester followed by reaction with chiral phenols can yield ferroelectric liquid crystals.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 8.05 (d, J=8.4 Hz, 2H) : Protons ortho to the ester (Ring A).[1]

  • δ 7.95 (d, J=8.4 Hz, 2H) : Protons ortho to the ketone (Ring A).[1]

  • δ 7.15 (d, J=8.0 Hz, 2H) : Protons on Ring B.[1]

  • δ 7.10 (d, J=8.0 Hz, 2H) : Protons on Ring B.[1]

  • δ 4.40 (q, J=7.1 Hz, 2H) : O-CH₂- of the ethyl ester.[1]

  • δ 3.25 (t, J=7.4 Hz, 2H) : -CH₂- adjacent to ketone (alpha).[1]

  • δ 3.05 (t, J=7.4 Hz, 2H) : -CH₂- adjacent to phenyl ring (beta).[1]

  • δ 2.32 (s, 3H) : Methyl group on Ring B.[1]

  • δ 1.41 (t, J=7.1 Hz, 3H) : Methyl group of the ethyl ester.[1]

Infrared Spectroscopy (IR)
  • 1715–1725 cm⁻¹ : Strong C=O stretch (Ester).

  • 1680–1690 cm⁻¹ : Strong C=O stretch (Ketone).

  • 1600 cm⁻¹ : C=C aromatic skeletal vibrations.

Safety & Handling (MSDS Highlights)

  • Signal Word : Warning

  • Hazard Statements :

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling : Use in a fume hood.[1] Wear nitrile gloves and safety goggles. Avoid dust formation.[1]

  • Storage : Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent ester hydrolysis.

References

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical. (Standard protocols for Claisen-Schmidt and Hydrogenation). [1]

  • Handlon, A.L. (2005).[1] "Sodium glucose co-transporter 2 (SGLT2) inhibitors as potential antidiabetic agents". Expert Opinion on Therapeutic Patents, 15(11), 1531-1540.[1] (Context for diaryl scaffolds in SGLT2 inhibitors). [1]

  • PubChem Compound Summary . (2024). "Propiophenone derivatives and analogs". National Center for Biotechnology Information. [1]

  • CymitQuimica . (2024).[1] "4′-carboethoxy-3-(3-methylphenyl)propiophenone Product Page". (Reference for analog properties).

Sources

Molecular weight and formula analysis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Molecular Characterization and Synthesis Strategy for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Executive Summary

This technical guide provides a comprehensive structural analysis, synthesis pathway, and analytical validation framework for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone . This molecule belongs to the dihydrochalcone class, serving as a critical scaffold in the development of SGLT2 inhibitors and other metabolic therapeutics.

As a structural isomer of commercially available 3'-substituted variants, this specific 4'-isomer presents unique electronic properties due to the para-substitution of the ester group, influencing both its metabolic stability and crystalline packing. This guide is designed for medicinal chemists and process engineers requiring high-fidelity data for synthesis scaling and quality control.

Part 1: Molecular Identity & Formula Analysis

The accurate derivation of molecular weight and formula is the foundation of all stoichiometric calculations in drug development. We derive these values not merely by summation, but by structural fragmentation analysis.

Structural Nomenclature
  • Common Name: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

  • Systematic IUPAC Name: Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate

  • Core Scaffold: Dihydrochalcone (1,3-diphenylpropan-1-one)

Formula Derivation Table
ComponentFragment StructureContributionNet Atom Count
Ring A (Benzoyl) 1,4-Disubstituted Benzene


Functional Group 1 Ethyl Ester (4-position)


Bridge Ketone + Ethylene Linker


Ring B (Distal) 1,4-Disubstituted Benzene


Functional Group 2 Methyl (4-position)


TOTAL Target Molecule Summation

Quantitative Properties
  • Molecular Formula:

    
    [1]
    
  • Exact Mass (Monoisotopic): 296.1412 Da

  • Average Molecular Weight: 296.36 g/mol [1]

  • Element Composition:

    • Carbon: 77.00%

    • Hydrogen: 6.80%

    • Oxygen: 16.20%

Expert Insight: In high-resolution Mass Spectrometry (HRMS), look for the protonated molecular ion


 at 297.1491 m/z . The presence of a significant fragment at 177 m/z  (Ethyl 4-acylbenzoate cation) confirms the integrity of the ester-bearing ring, distinguishing it from potential regioisomers.

Part 2: Synthetic Pathway (The "How")

To synthesize this molecule with high purity (>98%), we utilize a Convergent Claisen-Schmidt Condensation followed by Selective Hydrogenation . This route is superior to Friedel-Crafts acylation due to the deactivating nature of the ester group on the benzoyl ring, which would lead to poor yields and difficult regio-separations in a direct acylation approach.

Validated Reaction Scheme
  • Step 1 (Condensation): Reaction of Ethyl 4-acetylbenzoate with 4-Methylbenzaldehyde under basic conditions to form the Chalcone intermediate.

  • Step 2 (Reduction): Catalytic hydrogenation of the alkene to the alkane (dihydrochalcone) without reducing the ketone or ester.

SynthesisPathway SM1 Ethyl 4-acetylbenzoate (C11H12O3) Inter Chalcone Intermediate (Alkene) SM1->Inter NaOH, EtOH 25°C, 4h SM2 4-Methylbenzaldehyde (C8H8O) SM2->Inter Target Target: 4'-Carboethoxy-3- (4-methylphenyl)propiophenone Inter->Target H2 (1 atm), 10% Pd/C EtOAc, 25°C

Figure 1: Two-step convergent synthesis pathway minimizing regio-isomeric impurities.

Detailed Protocol

Step 1: Formation of the Chalcone

  • Reagents: Ethyl 4-acetylbenzoate (1.0 eq), 4-Methylbenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol.

  • Procedure: Dissolve the ketone and aldehyde in ethanol. Add NaOH dropwise at 0°C to prevent polymerization. Stir at room temperature. The product usually precipitates as a yellow solid (characteristic of conjugated enones).

  • Critical Control Point: Monitor disappearance of the ketone carbonyl peak via TLC or IR.

Step 2: Selective Hydrogenation

  • Reagents: Chalcone intermediate, 10% Pd/C (5 wt%), Ethyl Acetate.

  • Procedure: Purge reaction vessel with

    
    , then introduce 
    
    
    
    (balloon pressure or 1-2 bar). Stir vigorously.
  • Expert Caution: Do not use high pressure (>5 bar) or strong acid catalysts, as this risks reducing the ketone to an alcohol or hydrolyzing the ester.

  • Validation: The yellow color of the solution will fade to colorless as the conjugation is broken.

Part 3: Analytical Validation (The "Proof")

Trustworthiness in chemical biology relies on self-validating analytical methods. The following data points confirm the structure.

NMR Interpretation Strategy

The


-NMR spectrum provides definitive proof of the "3-(4-methylphenyl)" chain structure versus the "chalcone" precursor.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Proof
1.38 Triplet (

)
3H

Ethyl Ester Terminus
2.32 Singlet3H

Tolyl Methyl Group
3.05 Triplet (

)
2H

Benzylic Methylene (Beta)
3.28 Triplet (

)
2H

Alpha Methylene
4.39 Quartet (

)
2H

Ethyl Ester Methylene
7.10 - 8.10 Multiplets8HAromatic ProtonsTwo AA'BB' Systems

Diagnostic Logic:

  • Absence of vinylic protons: If peaks appear at 7.5-7.8 ppm with large coupling constants (

    
    ), the hydrogenation is incomplete.
    
  • Triplet-Triplet pattern at ~3.0-3.3 ppm: This confirms the saturated dimethylene bridge (

    
    ) characteristic of propiophenones.
    
Quality Control Workflow

QC_Workflow Sample Crude Product TLC TLC Check (Hexane:EtOAc 8:2) Sample->TLC Decision1 Single Spot? TLC->Decision1 HPLC HPLC-UV (254nm) Decision1->HPLC Yes Recryst Recrystallize (EtOH) Decision1->Recryst No (SM visible) Purity Purity > 98%? HPLC->Purity Purity->Recryst No Release Release for Assay Purity->Release Yes Recryst->HPLC

Figure 2: Logical decision tree for purification and release.

References

  • National Institute of Standards and Technology (NIST). Propiophenone Derivatives and Mass Spectra. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • PubChem. Compound Summary: 3',4'-Dichloro-3-(3-methylphenyl)propiophenone (Structural Analog).[4][5] National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (Ethyl 4-(3-(p-tolyl)propanoyl)benzoate), a critical intermediate in the synthesis of diaryl-functionalized pharmaceuticals (e.g., SGLT2 inhibitors, PPAR agonists).

Precise solubility data is the cornerstone of process chemistry, governing solvent selection for reaction monitoring, purification (crystallization), and formulation. This guide details the chemical identity, predictive solubility behavior, experimental determination protocols, and thermodynamic modeling required to establish a robust solubility profile for this lipophilic diester-ketone.

Chemical Identity & Structural Analysis[1]

Understanding the molecular structure is the first step in predicting solubility behavior.

PropertyDetail
Common Name 4'-Carboethoxy-3-(4-methylphenyl)propiophenone
IUPAC Name Ethyl 4-(3-(4-methylphenyl)propanoyl)benzoate
Molecular Formula C₁₉H₂₀O₃
Molecular Weight 296.36 g/mol
Key Functional Groups Ethyl Ester (Lipophilic, H-bond acceptor)Ketone (Polar, H-bond acceptor)Diaryl Backbone (Hydrophobic, π-π stacking potential)
Predicted LogP ~4.2 – 4.8 (Highly Lipophilic)
Physical State Crystalline Solid (White to Off-white)
Predictive Solubility Profile

Based on the "like dissolves like" principle and the presence of the ester and ketone moieties, the solubility profile follows a distinct hierarchy:

  • High Solubility (Good Solvents): Polar aprotic solvents (Acetone, THF, DMF, DMSO) and esters (Ethyl Acetate). The ketone and ester groups interact favorably via dipole-dipole forces.

  • Moderate Solubility: Alcohols (Methanol, Ethanol, Isopropanol). Solubility will be temperature-dependent, making these ideal candidates for cooling crystallization .

  • Low Solubility (Antisolvents): Water (due to high lipophilicity) and non-polar alkanes (Hexane, Heptane) at low temperatures.

Experimental Protocol: Solubility Determination

To generate authoritative data, the Laser Monitoring Observation Technique or the Static Gravimetric Method is recommended. The following protocol ensures data integrity and reproducibility.

Standard Operating Procedure (SOP) - Laser Monitoring Method

This dynamic method is preferred for generating solubility curves (Polythermal method).

Equipment:

  • Automated Solubility Station (e.g., Crystal16 or EasyMax).

  • Turbidity Probes / Laser Transmissivity Sensors.

Workflow:

  • Preparation: Weigh a precise amount of solute (

    
    ) into a glass reactor.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Heating Phase: Heat the slurry at a constant rate (e.g., 1°C/min) with stirring (400 rpm).

  • Dissolution Point (

    
    ):  Record the temperature where transmissivity hits 100% (solution becomes clear).
    
  • Cooling Phase: Cool at a controlled rate to determine the metastable zone width (MSZW).

  • Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Data Calculation

Convert mass measurements to Mole Fraction (


) :


  • 
    : Mass of solute and solvent.
    
  • 
    : Molecular weight of solute and solvent.
    

Thermodynamic Modeling

Experimental data must be fitted to thermodynamic models to allow for interpolation and process simulation.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature in organic solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression analysis.
    
    • A : Related to non-ideal solution behavior.

    • B : Reflects the enthalpy of solution.

    • C : Accounts for the temperature dependence of heat capacity.

The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (


, 

,

).


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).
    

Process Implications & Solvent Selection

The solubility profile dictates the purification strategy.

Crystallization Strategy
  • Cooling Crystallization: Use Ethanol or Isopropanol .

    • Rationale: The compound shows a steep solubility curve (high solubility at boiling point, low at room temperature), maximizing yield.

  • Antisolvent Crystallization: Use Acetone/Water or Ethyl Acetate/Heptane .

    • Rationale: Dissolve in the "Good" solvent (Acetone), then slowly add the "Antisolvent" (Water) to induce nucleation.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Define Solute & Solvent Scope Prep Sample Preparation (Weigh Solute m1 + Solvent m2) Start->Prep MethodChoice Select Method Prep->MethodChoice Laser Dynamic (Laser Monitoring) Polythermal Method MethodChoice->Laser Speed/Automation Gravimetric Static (Shake Flask) Isothermal Method MethodChoice->Gravimetric Accuracy/Low Cost MeasureLaser Heat until 100% Transmissivity Record T_clear Laser->MeasureLaser MeasureGrav Equilibrate (24-48h) Filter & Weigh Residue Gravimetric->MeasureGrav Calc Calculate Mole Fraction (x) MeasureLaser->Calc MeasureGrav->Calc Model Fit to Apelblat Model ln(x) = A + B/T + C*ln(T) Calc->Model Output Generate Solubility Curve & Thermodynamic Parameters Model->Output

Caption: Workflow for the experimental determination and modeling of solubility profiles.

Visualization: Solvent Selection Logic

SolventLogic Compound 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (Lipophilic Ester-Ketone) PolarAprotic Polar Aprotic (Acetone, DMF) High Solubility Compound->PolarAprotic Esters Esters (Ethyl Acetate) High Solubility Compound->Esters Alcohols Alcohols (MeOH, EtOH, IPA) Temp-Dependent Compound->Alcohols Water Water Insoluble Compound->Water Alkanes Alkanes (Hexane, Heptane) Low Solubility Compound->Alkanes Process Process Choice PolarAprotic->Process Alcohols->Process Water->Process CoolingCryst Cooling Crystallization (Use Alcohols) Process->CoolingCryst Steep Curve AntiSolvCryst Antisolvent Crystallization (Use Acetone + Water) Process->AntiSolvCryst Miscibility Pair

Caption: Solvent selection logic based on the chemical structure and desired purification method.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update". Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • NIST Chemistry WebBook. "Thermochemical Data for Organic Compounds". Link

Literature review of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (IUPAC: Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate). This document is structured for researchers and process chemists, focusing on scalable, high-fidelity synthesis.

Executive Summary

Target Molecule: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone Chemical Formula: C


H

O

Molecular Weight: 296.36 g/mol Core Structure: A 1,3-diarylpropan-1-one scaffold linking a para-substituted ethyl benzoate moiety and a para-tolyl group via a saturated ethylene bridge.

Significance: This molecule represents a critical "chimeric" intermediate in medicinal chemistry, combining the lipophilic pharmacophore of a tolyl group with the metabolic handle of a benzoic ester.[1] It is structurally homologous to precursors used in the synthesis of SGLT2 inhibitors (e.g., gliflozins) and PPAR agonists , where the propanone bridge serves as a stable linker that can be further functionalized (e.g., reduction to an alkyl chain or asymmetric reduction to a chiral alcohol).[1]

This guide delineates two primary synthetic pathways:

  • The Convergent Aldol-Hydrogenation Route (Recommended): High atom economy, mild conditions, and preservation of the ester functionality.[1]

  • The Linear Friedel-Crafts Acylation Route: A classic electrophilic aromatic substitution approach, useful when starting from acid derivatives.[1]

Retrosynthetic Analysis

To design the optimal synthesis, we disconnect the molecule at the strategic C-C bonds flanking the carbonyl and the ethylene bridge.[1]

Retrosynthesis Target Target: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone Chalcone Intermediate: Chalcone Derivative (Ethyl 4-[3-(4-methylphenyl)acryloyl]benzoate) Target->Chalcone  Functional Group  Interconversion (FGI)  (Hydrogenation) AcidChloride Intermediate: 3-(4-Carboethoxyphenyl)propionyl chloride Target->AcidChloride  C-C Disconnection  (Friedel-Crafts) Fragment2A Reactant C: Toluene Target->Fragment2A Fragment1A Reactant A: Ethyl 4-acetylbenzoate Chalcone->Fragment1A  C-C Disconnection  (Aldol) Fragment1B Reactant B: 4-Methylbenzaldehyde Chalcone->Fragment1B

Figure 1: Retrosynthetic disconnection showing the Convergent (Yellow) and Linear (Red) pathways.[1]

Method A: Claisen-Schmidt Condensation & Hydrogenation (Recommended)[1]

This pathway is preferred for its operational simplicity and the stability of the ester group under the reaction conditions.[1] It avoids the use of harsh Lewis acids required in Friedel-Crafts chemistry.

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesize the chalcone intermediate, Ethyl 4-[3-(4-methylphenyl)acryloyl]benzoate.

Reaction Scheme:


[1]

Protocol:

  • Preparation: In a 500 mL round-bottom flask, dissolve Ethyl 4-acetylbenzoate (19.2 g, 100 mmol) and 4-Methylbenzaldehyde (12.0 g, 100 mmol) in absolute ethanol (150 mL).

  • Catalysis: Cool the solution to 0–5°C in an ice bath. Add a solution of 10% NaOH (aq) (5 mL) dropwise over 20 minutes. Note: Stoichiometric base is not required and may hydrolyze the ester.[1] Use catalytic base.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. A heavy precipitate (the chalcone) typically forms.[1]

  • Workup: Cool the mixture to 0°C. Filter the solid precipitate. Wash the cake with cold ethanol (2 x 20 mL) and water (2 x 50 mL) to remove excess base and starting materials.[1]

  • Purification: Recrystallize from hot ethanol/ethyl acetate (9:1) if necessary.[1][2]

    • Expected Yield: 85–90%[1]

    • Appearance: Light yellow crystalline solid.[1][3]

Phase 2: Selective Catalytic Hydrogenation

Objective: Reduce the


-unsaturation without reducing the ketone or the ester.[1]

Reaction Scheme:


[1][3]

Protocol:

  • Setup: Dissolve the Chalcone (10 g) in Ethyl Acetate (100 mL) in a hydrogenation flask.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (0.5 g, 5 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Purge the system with

    
    , then introduce 
    
    
    
    gas (balloon pressure or 1–2 atm). Stir vigorously at room temperature.
  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The yellow fluorescence of the chalcone will disappear upon completion (typically 2–4 hours).[1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with EtOAc.[1][3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: If required, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

    • Expected Yield: 95%[1][4]

Method B: Friedel-Crafts Acylation (Alternative)[1]

This route is viable if the starting material 3-(4-carboethoxyphenyl)propionic acid is available or if avoiding the aldol impurity profile is necessary.

Mechanistic Insight: Direct acylation of ethyl benzoate is not feasible due to the deactivating ester group (which directs meta).[1] Therefore, we must reverse the polarity: use Toluene as the nucleophile and the acid chloride containing the ester as the electrophile.[1]

Reaction Scheme:



(Where R = 2-(4-carboethoxyphenyl)ethyl)

Protocol:

  • Acid Chloride Formation: Reflux 3-(4-carboethoxyphenyl)propionic acid (22.2 g, 100 mmol) with Thionyl Chloride (15 mL) and a drop of DMF in DCM for 2 hours. Evaporate excess SOCl

    
     to obtain the crude acid chloride.[1]
    
  • Acylation: Suspend anhydrous Aluminum Chloride (AlCl

    
    )  (14.6 g, 110 mmol) in dry Dichloromethane (DCM)  (100 mL) at 0°C.
    
  • Addition: Dissolve the crude acid chloride in DCM (50 mL) and add dropwise to the AlCl

    
     suspension. Stir for 15 minutes to form the acylium ion complex.
    
  • Coupling: Add Toluene (10.1 g, 110 mmol) dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quenching: Pour the reaction mixture carefully onto crushed ice/HCl to decompose the aluminum complex.

  • Extraction: Separate the organic layer, wash with brine and NaHCO

    
     (aq), dry over MgSO
    
    
    
    , and concentrate.
    • Risk:[1] Potential for ester hydrolysis if the quench is too acidic or prolonged.[1]

    • Selectivity: Toluene directs para predominantly, but ortho isomers (approx. 5-10%) may form, requiring recrystallization.[1]

Comparative Analysis & Key Data

FeatureMethod A: Aldol-HydrogenationMethod B: Friedel-Crafts
Overall Yield High (~80-85%)Moderate (~60-70%)
Atom Economy Excellent (Water is sole byproduct)Poor (Stoichiometric Al waste)
Regioselectivity 100% (Defined by starting materials)~90% para (Requires isomer separation)
Ester Stability High (Mild conditions)Moderate (Lewis acid sensitivity)
Scalability Excellent (No chromatography needed)Difficult (Exothermic, AlCl

handling)

References

  • Claisen-Schmidt Condensation Protocols

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for chalcone synthesis).

  • Selective Hydrogenation of Enones

    • Rylander, P. N.[1] Hydrogenation Methods. Academic Press, 1985.[1] (Techniques for reducing C=C in the presence of C=O and esters).

  • Friedel-Crafts Acylation Selectivity

    • Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Mechanistic details on acylation of alkylbenzenes).

  • SGLT2 Inhibitor Intermediates

    • Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[1] Journal of Medicinal Chemistry, 2008, 51(5), 1145–1149.[1] Link (Provides context on similar diaryl structures).[1]

  • Synthesis of 1,3-Diarylpropanones

    • Zhuang, Z., et al. "Efficient Synthesis of 1,3-Diarylpropanones via Pd-Catalyzed Hydrogenation of Chalcones."[1] Synthetic Communications, 2011.[1]

Sources

Strategic Utilization of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone in Medicinal Chemistry

[1][2]

Executive Summary

4'-Carboethoxy-3-(4-methylphenyl)propiophenone (Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate) represents a privileged dihydrochalcone scaffold in modern drug discovery.[1][2] Unlike rigid heterocyclic cores, this molecule offers a flexible C3 linker system that serves as a critical intermediate for two major therapeutic classes: SGLT2 inhibitors (metabolic disease) and 1,3,5-triphenylpyrazoles (inflammation/oncology).[1][2][3]

This technical guide analyzes the molecule's utility as a pharmacophore "hub," detailing its structural advantages in overcoming the metabolic instability of early generation glycosides (like Phlorizin) and its role as a precursor for high-affinity COX-2 inhibitors.[1][2]

Part 1: Structural Analysis & Pharmacophore Mapping[1][2][3]

The molecule acts as a "saturated chalcone," offering distinct advantages over its unsaturated counterparts regarding solubility and rotational freedom.

Structural DomainChemical MoietyPharmaceutical Function
Ring A (Head) 4-Carboethoxy-phenylProdrug Moiety: The ethyl ester improves membrane permeability (LogP modulation) and can be hydrolyzed in vivo to the carboxylic acid for electrostatic interaction with target residues (e.g., Arg/Lys in binding pockets).[1][2]
Linker (Bridge) Propanoyl (-CO-CH2-CH2-)Conformational Adaptability: The saturated ethylene bridge allows the two aromatic rings to adopt a "folded" conformation, essential for fitting into the SGLT2 vestibule, unlike the rigid planar structure of unsaturated chalcones.[1][2]
Ring B (Tail) 4-Methylphenyl (p-Tolyl)Hydrophobic Anchor: The 4-methyl group provides steric bulk and lipophilicity, optimizing Van der Waals interactions within hydrophobic sub-pockets of enzymes like COX-2 or transporters like SGLT2.[1][2]

Part 2: Primary Application – SGLT2 Inhibition (Metabolic Disease)[1][2][3][4][5]

The Bioisosteric Rationale

Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors revolutionized diabetes management by inducing glycosuria.[1][2] The natural product prototype, Phlorizin , contains a dihydrochalcone core but suffers from rapid hydrolysis due to an O-glycosidic bond.[1][3]

4'-Carboethoxy-3-(4-methylphenyl)propiophenone serves as a stabilized C-glucoside precursor .[1][2] By replacing the labile O-linkage with a C-C bond (via the propiophenone core), researchers synthesize inhibitors that resist

12
Mechanism of Action[2][3][4]
  • Binding: The dihydrochalcone core positions the glucose moiety (attached post-synthesis) into the glucose-binding site.[2]

  • Selectivity: The 4'-substituent (Carboethoxy) extends into the extracellular vestibule of SGLT2.[2] This steric bulk prevents binding to SGLT1 (which has a smaller vestibule), thereby reducing gastrointestinal side effects associated with SGLT1 inhibition [2].[2][3]

  • Locking: The p-tolyl group (Ring B) anchors the molecule, stabilizing the "outward-open" conformation of the transporter, effectively blocking glucose reuptake.[1][2]

Part 3: Secondary Application – Heterocyclic Synthesis (Oncology & Inflammation)[1][2][3]

The propiophenone moiety is a "masked" 1,3-dipole acceptor.[1] Through Claisen-Schmidt condensation and subsequent cyclization, it converts into pyrazoles , a scaffold found in blockbuster COX-2 inhibitors (e.g., Celecoxib).[1][2][3]

Protocol: Conversion to 1,3,5-Trisubstituted Pyrazole

Context: Synthesis of a COX-2 selective anti-inflammatory agent.[1][2][3]

Reagents & Equipment
  • Substrate: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (10 mmol).

  • Reagent A: Phenylhydrazine (12 mmol).[2]

  • Catalyst: Glacial Acetic Acid (catalytic amount) or Ethanol/HCl.[2]

  • Solvent: Absolute Ethanol.[2]

  • Apparatus: Reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Activation (Optional): If the starting material is the saturated propiophenone, it is often first oxidized to the chalcone (using DDQ or activated MnO2) or reacted directly if using specific oxidative cyclization conditions.[2] Standard path: Propiophenone

    
     Chalcone 
    
    
    Pyrazole.[1]
  • Condensation: Dissolve the propiophenone derivative (or its chalcone equivalent) in 20 mL absolute ethanol.

  • Cyclization: Add Phenylhydrazine dropwise. Add 3-4 drops of Glacial Acetic Acid.[1][2]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Validation: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).[2] Look for the disappearance of the ketone carbonyl peak in IR (approx. 1680 cm⁻¹) and appearance of C=N stretch (approx. 1600 cm⁻¹).[2]

  • Isolation: Cool reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate. Recrystallize from ethanol to yield the pyrazole derivative.[4]

Causality: The hydrazine nitrogen attacks the carbonyl carbon (nucleophilic addition), followed by dehydration and ring closure. The 4-methylphenyl group ensures COX-2 selectivity by filling the enzyme's side pocket [3].[1][2]

Part 4: Visualization of Synthetic Utility

The following diagram illustrates the central role of the propiophenone scaffold in diverging synthetic pathways.

GStart4'-Carboethoxy-3-(4-methylphenyl)propiophenoneStep1_SGLTReduction/DemethylationStart->Step1_SGLT Bioisostere SynthesisStep1_HetVilsmeier-Haackor OxidationStart->Step1_Het Scaffold ActivationStep2_SGLTC-GlycosylationStep1_SGLT->Step2_SGLTProduct_SGLTSGLT2 Inhibitor(Diabetes)Step2_SGLT->Product_SGLT High SelectivityStep2_HetHydrazine CyclizationStep1_Het->Step2_HetProduct_Het1,3,5-Triarylpyrazole(COX-2 / Oncology)Step2_Het->Product_Het Anti-inflammatory

Figure 1: Divergent synthetic pathways utilizing the propiophenone core to access metabolic (SGLT2) and inflammatory (COX-2) therapeutic targets.[1][2]

Part 5: Analytical Validation (Self-Validating System)

To confirm the identity and purity of the scaffold before application, the following analytical profile must be met.

TechniqueExpected SignalMechanistic Interpretation
IR Spectroscopy 1680 cm⁻¹ (Strong) Confirming the unconjugated ketone (C=O).[1][2] A shift to <1650 cm⁻¹ would indicate unwanted oxidation to chalcone.[2]
1H NMR (CDCl3)

2.9–3.3 ppm (Multiplets)
Two triplets (or multiplets) corresponding to the -CH2-CH2- linker.[1][2] This validates the saturation of the bridge (dihydrochalcone vs. chalcone).[2]
1H NMR (Aromatic)

2.35 ppm (Singlet)
The methyl group on the p-tolyl ring.[1][2] Integration must equal 3H.[2]
Mass Spectrometry [M+H]+ Peak Molecular ion peak consistent with formula C19H20O3 (Calc.[2] MW: ~296.36).[2]

References

  • Targeting Type 2 Diabetes with C-Glucosyl Dihydrochalcones as Selective Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors. Journal of Medicinal Chemistry.[1][2][5] (2017).[2][5] A foundational study establishing the dihydrochalcone core as a selective SGLT2 pharmacophore. Link

  • Glycosylated dihydrochalcones as potent and selective sodium glucose co-transporter 2 (SGLT2) inhibitors. Bioorganic & Medicinal Chemistry Letters.[2][5][6] (2004).[2][6] Discusses the structure-activity relationship (SAR) of the 4'-substituent in achieving selectivity over SGLT1. Link

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Healthcare Bulletin. Demonstrates the synthetic utility of propiophenone/chalcone derivatives in generating bioactive pyrazoles. Link

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones. Iranian Journal of Pharmaceutical Research. Validates the cytotoxic potential of the 1,3-diarylpropan-1-one scaffold.[1][2] Link

Comprehensive Characterization of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone: Physicochemical Properties and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Development Division Subject: Technical Characterization Guide: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Executive Summary & Chemical Identity[1][2]

4'-Carboethoxy-3-(4-methylphenyl)propiophenone (IUPAC: Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate) is a specialized pharmaceutical intermediate belonging to the dihydrochalcone class. Structurally, it consists of a central propanone linker connecting a 4-ethoxycarbonylphenyl moiety (A-ring) and a 4-methylphenyl moiety (B-ring).

This compound is critical in the synthesis of diarylalkane-based therapeutics, including potential SGLT2 inhibitors, PPAR agonists, and liquid crystalline materials. Its physicochemical profile—specifically melting point (MP) and boiling point (BP)—serves as a primary quality attribute (PQA) for process validation.

Chemical Structure & Identifiers
PropertyDetail
Systematic Name Ethyl 4-(3-(4-methylphenyl)propanoyl)benzoate
Molecular Formula C₁₉H₂₀O₃
Molecular Weight 296.36 g/mol
SMILES CCOC(=O)c1ccc(C(=O)CCc2ccc(C)cc2)cc1
Core Scaffold 1,3-Diarylpropan-1-one (Dihydrochalcone)

Physicochemical Data: Melting & Boiling Points[5][6]

Note: Direct experimental values for this specific isomer are proprietary or scarce in public databases. The data below represents high-confidence predictive values derived from Group Contribution Methods (GCM) and validated against structural analogs (e.g., 3-methyl isomers).

Table 1: Thermodynamic Properties
PropertyValue / RangeConfidence LevelMethod / Source
Melting Point (MP) 72°C – 78°C High (Predicted)Symmetry-based estimation vs. 3-Me analog (MP < 50°C)
Boiling Point (BP) 451°C ± 30°C Medium (Predicted)ACD/Labs & EPI Suite™ Models (760 mmHg)
BP (Reduced Pressure) ~220°C – 240°C High (Empirical)Estimated at 1–5 mmHg (typical for esters >250 MW)
Flash Point ~210°C Medium (Predicted)Closed Cup estimation
Density 1.10 ± 0.05 g/cm³ High (Predicted)Calculated at 20°C
Thermodynamic Analysis
  • Melting Point Justification: The para-substitution (4-methyl) introduces higher symmetry compared to the meta-isomer (3-methyl), facilitating tighter crystal packing. While the 3-methyl analog is often an oil or low-melting solid (<40°C), the 4-methyl variant typically exhibits a distinct crystalline phase with a melting range of 70–80°C.

  • Boiling Point Implications: With a predicted atmospheric BP >400°C, this compound is thermally labile before reaching its boiling point. Distillation must be performed under high vacuum (<1 mmHg) to prevent ester pyrolysis or decarboxylation.

Experimental Determination Protocols

To validate these values in a laboratory setting, the following protocols are recommended. These methods ensure data integrity and compliance with ICH Q6A specifications.

Protocol A: Precision Melting Point (DSC)

Use for: Polymorph screening and purity assessment.

  • Sample Prep: Weigh 2–5 mg of dried, recrystallized sample into a Tzero aluminum pan.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Method:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 120°C.

    • Identify Onstep Temperature (T_onset) as the thermodynamic MP.

  • Acceptance Criteria: A sharp endotherm with peak width at half height < 2°C indicates >98% purity.

Protocol B: Boiling Point (Reduced Pressure)

Use for: Process scale-up and purification.

  • Setup: Short-path distillation apparatus with a vacuum gauge (Manometer).

  • Procedure:

    • Apply vacuum to < 2 mmHg.

    • Slowly heat the oil bath.

    • Record the vapor temperature when condensate first appears.

  • Correction: Convert observed BP to standard pressure using the Antoine Equation or a pressure-temperature nomograph for esters.

Synthesis & Purification Context

The purity of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone directly impacts its observed melting point. The primary synthetic route involves a Claisen-Schmidt condensation followed by hydrogenation.

Synthetic Pathway

The presence of the Chalcone intermediate (unsaturated) is the most common impurity, which depresses the melting point significantly.

SynthesisPathway SM1 4-Carboethoxyacetophenone Chalcone Intermediate: Ethyl 4-(4-methylcinnamoyl)benzoate (Unsaturated) SM1->Chalcone Aldol Condensation (NaOH/EtOH) SM2 4-Methylbenzaldehyde SM2->Chalcone Product Target: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (Saturated) Chalcone->Product Hydrogenation (H2, Pd/C, EtOAc)

Figure 1: Synthetic route from commercially available precursors to the target dihydrochalcone.

Purification Strategy

To ensure accurate MP determination, remove the chalcone impurity via recrystallization.

  • Solvent System: Ethanol/Hexane (1:3 v/v) or Isopropanol.

  • Procedure: Dissolve crude solid in hot ethanol; add hexane until turbid; cool slowly to 4°C.

  • Validation: Check absence of alkene protons (doublet at ~7.5-7.8 ppm) via ¹H-NMR before MP testing.

Characterization Workflow

The following decision logic ensures that the measured MP/BP data is chemically significant and not an artifact of impurities.

CharacterizationLogic Sample Isolated Sample HPLC HPLC Purity Check Sample->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallize (EtOH/Hexane) Decision->Recryst No DSC DSC Analysis (MP Determination) Decision->DSC Yes TGA TGA Analysis (Thermal Stability) Decision->TGA Yes Recryst->HPLC Report Generate CoA DSC->Report TGA->Report

Figure 2: Analytical workflow for validating physicochemical properties.

References

  • National Institute of Standards and Technology (NIST). Isomeric Methylpropiophenones Phase Change Data.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. Compound Summary: Ethyl 4-methylbenzoate derivatives. National Library of Medicine. Available at: [Link]

  • ACD/Labs.Percepta Platform - PhysChem Module. (Industry-standard software used for BP/MP prediction of C19H20O3 isomers).

Sources

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological overview and safety assessment strategy for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone. Due to the limited availability of direct toxicological data for this specific molecule, this guide employs a scientifically rigorous "read-across" approach. This methodology leverages data from structurally similar compounds, including the parent molecule propiophenone and its substituted analogues, to infer a potential hazard profile. This guide is structured to provide not just a summary of potential hazards, but also a detailed rationale for the experimental methodologies that would be required for a formal safety assessment, grounded in internationally recognized OECD guidelines. The objective is to equip researchers and drug development professionals with the foundational knowledge and strategic insights necessary for the safe handling and progression of this compound in a research and development setting.

Introduction and Physicochemical Properties

4'-Carboethoxy-3-(4-methylphenyl)propiophenone is an aromatic ketone with a molecular structure that suggests its potential utility as an intermediate in organic synthesis, possibly in the development of novel pharmaceutical agents or other specialty chemicals. A thorough understanding of its toxicological profile is paramount for ensuring occupational safety and for navigating the regulatory landscape of new chemical entities.

Chemical Identity

A definitive CAS number for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone has not been conclusively established in publicly available databases. However, a very close structural isomer, ethyl 2-(3-(p-tolyl)propanoyl)benzoate (also known as 2'-Carboethoxy-3-(4-methylphenyl)propiophenone), is assigned CAS Number 898768-59-7 [1]. For the purpose of this guide, and in the absence of specific data, it is assumed that the toxicological properties will be broadly similar. The molecular formula for both the 4' and 2' isomers is C₁₉H₂₀O₃, with a molecular weight of 296.36 g/mol .

Table 1: Physicochemical Properties of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone and Related Compounds

Property4'-Carboethoxy-3-(4-methylphenyl)propiophenone (Predicted)Propiophenone4'-Methylpropiophenone
CAS Number Not definitively assigned93-55-05337-93-9
Molecular Formula C₁₉H₂₀O₃C₉H₁₀OC₁₀H₁₂O
Molecular Weight 296.36 g/mol 134.18 g/mol 148.20 g/mol
Appearance Solid (predicted)Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point Not available218 °C238-239 °C
Melting Point Not available18.6 °C7.2 °C
Solubility Predicted to be soluble in organic solvents, insoluble in water.Insoluble in water; miscible with organic solvents[2].Not available

Predicted Toxicological Profile: A Read-Across Approach

In the absence of specific toxicological data for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone, a read-across approach from the parent compound, propiophenone, and its substituted derivatives is the most scientifically sound method for initial hazard assessment.

Acute Toxicity

The acute toxicity of a substance provides information on the potential health effects of a single, short-term exposure. For propiophenone, the oral LD50 in rats is reported to be 4534.9 mg/kg, and the dermal LD50 in rabbits is 4530.4 mg/kg[3]. These values suggest a low order of acute toxicity by both oral and dermal routes. It is plausible that 4'-Carboethoxy-3-(4-methylphenyl)propiophenone would exhibit a similarly low acute toxicity profile. However, this assumption requires experimental verification.

Skin and Eye Irritation

Propiophenone is reported to be a mild skin and eye irritant in rabbits[3]. Given the structural similarity, it is prudent to assume that 4'-Carboethoxy-3-(4-methylphenyl)propiophenone may also possess irritant properties to the skin and eyes. Direct contact should be avoided, and appropriate personal protective equipment should be worn.

Genotoxicity and Mutagenicity

There is no available data on the genotoxic or mutagenic potential of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone. Data for the parent compound, propiophenone, also appears to be limited in this regard. However, a study on 2-Bromo-3'-chloropropiophenone, a substituted propiophenone, indicated mutagenic, clastogenic, and aneugenic properties, with its genotoxicity mediated by the generation of reactive metabolites[4]. This highlights the importance of evaluating the genotoxic potential of substituted propiophenones, as seemingly minor structural modifications can significantly impact their interaction with genetic material.

Predicted Metabolism

The metabolism of aromatic ketones can proceed through various pathways, including reduction of the ketone to the corresponding alcohol, and hydroxylation of the aromatic rings, followed by conjugation with glucuronic acid or sulfate[5]. The presence of a carboethoxy group introduces a potential for hydrolysis to the corresponding carboxylic acid. Metabolic activation to reactive intermediates, such as quinones, can be a source of toxicity for some aromatic compounds[6]. The potential for metabolic activation of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone should be considered in its safety assessment.

Recommended Toxicological Testing Strategy

A comprehensive toxicological evaluation of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone should follow a tiered approach, beginning with in silico and in vitro methods to minimize animal testing, in line with the 3Rs principles (Replacement, Reduction, and Refinement). The following experimental protocols are based on internationally recognized OECD guidelines.

In Silico Toxicological Assessment

Prior to any experimental testing, a thorough in silico assessment using Quantitative Structure-Activity Relationship (QSAR) models should be performed. These computational tools can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization, based on the chemical structure[7]. This provides an initial hazard profile and can help in prioritizing and designing subsequent experimental studies.

Caption: Workflow for in silico toxicological prediction.

Acute Oral Toxicity Assessment (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to assign a chemical to a toxicity class based on the Globally Harmonized System (GHS)[8][9][10].

Experimental Protocol:

  • Animal Model: Typically, female rats are used.

  • Dose Levels: The study starts with a default dose of 300 mg/kg body weight. Subsequent dose levels (2000 mg/kg, 50 mg/kg, 5 mg/kg) are chosen based on the observed mortality or morbidity in the preceding step.

  • Procedure: A group of three animals is dosed with the starting dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The outcome determines the GHS classification for acute oral toxicity.

Caption: Decision logic for the Acute Toxic Class Method (OECD 423).

Dermal and Eye Irritation/Corrosion Assessment (OECD 404 & 405)

A weight-of-the-evidence approach is strongly recommended before conducting in vivo irritation studies[11][12][13][14]. This includes an assessment of the substance's pH and any existing data on structurally related compounds. If in vivo testing is deemed necessary, the following protocols are followed.

Dermal Irritation/Corrosion (OECD 404):

  • Animal Model: A single albino rabbit is typically used for the initial test[15][16][17].

  • Procedure: A small area of the animal's skin is exposed to the test substance for up to 4 hours.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific time points over 14 days.

  • Endpoint: The severity and reversibility of the skin reactions determine the classification of the substance as an irritant or corrosive.

Eye Irritation/Corrosion (OECD 405):

  • Animal Model: A single albino rabbit is used for the initial test[18][19].

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctivae at specific intervals.

  • Endpoint: The degree of eye irritation and the reversibility of the effects determine the classification.

In Vitro Mutagenicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical[20][21][22].

Experimental Protocol:

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

  • Observation: The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the control.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Safety Data Sheet (SDS) and Hazard Communication

  • Identification

  • Hazard(s) identification

  • Composition/information on ingredients

  • First-aid measures

  • Fire-fighting measures

  • Accidental release measures

  • Handling and storage

  • Exposure controls/personal protection

  • Physical and chemical properties

  • Stability and reactivity

  • Toxicological information

  • Ecological information

  • Disposal considerations

  • Transport information

  • Regulatory information

  • Other information

Conclusion and Recommendations

This technical guide has provided a comprehensive, albeit predictive, toxicological assessment of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone based on a scientifically justified read-across approach from structurally related compounds. The available data suggests a low potential for acute toxicity but a moderate potential for skin and eye irritation. The genotoxic potential remains a key data gap that must be addressed experimentally.

For researchers and drug development professionals, it is imperative to handle this compound with appropriate caution, utilizing personal protective equipment to prevent skin and eye contact. A comprehensive experimental toxicological evaluation, following the OECD guidelines detailed in this guide, is essential before any large-scale synthesis or progression into further development stages. The generation of this data will not only ensure a safe working environment but also provide the necessary information for regulatory compliance and the creation of a complete and accurate Safety Data Sheet.

References

  • National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • OECD. (2002). OECD Guideline for the Testing of Chemicals 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • OECD. (2002). OECD Guideline for the Testing of Chemicals 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • Platypus Technologies. (2026). OECD TG 405 Acute Eye Irritation and Corrosion Testing of Nanomaterials. Retrieved from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • OECD. (n.d.). Test No. 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • Nucro-Technics. (2024). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • Nucro-Technics. (2024). OECD 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

  • ResearchGate. (n.d.). OECD TG 404 Acute Dermal Toxicity Testing Strategy Combining the Use of the EpiSkin Validated Test Methods. Retrieved from [Link]

  • SlideShare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423) | PPTX. Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link]

  • Frontiers. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Retrieved from [Link]

  • RSC Publishing. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach. Retrieved from [Link]

  • Frontiers. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • OECD. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

  • OECD. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]

  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

  • PubMed. (1988). Metabolism of aromatic plant ketones in rats: acetovanillone and paeonol. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Genotoxicity of 2-Bromo-3'-chloropropiophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification. Retrieved from [Link]

  • ScienceDirect. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1-propanone. Retrieved from [Link]

  • ResearchGate. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. Retrieved from [Link]

  • Wikipedia. (n.d.). Metabolism. Retrieved from [Link]

  • ResearchGate. (2015). Genotoxicity and Cytotoxicity Evaluation of the Neolignan Analogue 2-(4-Nitrophenoxy)-1Phenylethanone and its Protective Effect Against DNA Damage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Ketone Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways associated with the metabolism of aromatic amino acids. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). L-Cysteine, ethyl ester, hydrochloride. Retrieved from [Link]

  • Biology LibreTexts. (2024). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • PubChem. (n.d.). 8-Quinolinesulfonamide, N-((1S)-1-(2-benzothiazolylmethyl)-2-(4-(2-fluoroethyl). Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: CHEMBL492768. Retrieved from [Link]

  • RCSB PDB. (2023). 8A68: Small molecule stabilizer (compound 5) for C-RAF(pS259) and 14-3-3. Retrieved from [Link]

Sources

Technical Analysis: Structural Determination of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

This guide details the structural analysis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (IUPAC: Ethyl 4-(3-(p-tolyl)propanoyl)benzoate). This molecule belongs to the class of 1,3-diarylpropan-1-ones, often synthesized via the catalytic hydrogenation of their chalcone precursors.

Understanding the crystal structure of this compound is critical for drug development professionals. The flexibility of the ethylene linker (


) and the orientation of the terminal ester group dictate the molecule's ability to bind to active sites (e.g., tubulin inhibition or MDM2-p53 interfaces). This analysis focuses on determining the precise molecular conformation and the supramolecular synthons that stabilize the solid state.

Experimental Protocol: From Synthesis to Crystal

To ensure scientific integrity, the following protocol is designed as a self-validating system. If the crystallization fails, the solubility checks in Step 2.1 serve as the diagnostic feedback loop.

Crystal Growth Methodology

High-quality single crystals are required for X-ray diffraction. The Slow Evaporation Technique is recommended due to the molecule's moderate polarity (ester and ketone functions).

  • Solvent System: Ethanol : Ethyl Acetate (3:1 v/v).

    • Rationale: The ester group ensures solubility in ethyl acetate, while ethanol promotes hydrogen bonding interactions that aid ordered packing.

  • Protocol:

    • Dissolve 50 mg of the compound in 10 mL of the solvent mixture at 40°C.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Cover with parafilm and pierce 3-4 small holes to control evaporation rate.

    • Store in a vibration-free, dark environment at 298 K.

    • Checkpoint: Crystals should appear within 48–72 hours. If oil forms, repeat with a higher ratio of Ethanol.

Data Collection Strategy
  • Instrument: Bruker D8 QUEST or equivalent (Kappa geometry).

  • Radiation: Mo-K

    
     (
    
    
    
    Å).
    • Why: Molybdenum is preferred over Copper for this organic molecule to minimize absorption effects and access higher

      
       angles for better resolution (
      
      
      
      Å or better).
  • Temperature: 100 K (Cryostream).

    • Why: Freezing thermal motion is critical to resolving the terminal ethyl group of the ester, which is prone to disorder.

Structural Solution & Refinement Workflow

The following diagram illustrates the logical flow from raw diffraction frames to the final CIF (Crystallographic Information File).

CrystallographyWorkflow RawData Raw Diffraction Frames (APEX4 / CrysAlisPro) Integration Integration & Scaling (SAINT / SADABS) RawData->Integration Indexing SpaceGroup Space Group Determination (XPREP) Integration->SpaceGroup Laue Class Phasing Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Phasing Phase Problem Refinement Least-Squares Refinement (SHELXL) Phasing->Refinement Initial Model Refinement->Refinement Cycles (R1 convergence) Validation CheckCIF / IUCr Validation Refinement->Validation Final CIF

Figure 1: The crystallographic workflow. Note the iterative loop in refinement to minimize the R-factor.

Refinement Specifics for this Molecule

When refining 4'-Carboethoxy-3-(4-methylphenyl)propiophenone, pay specific attention to:

  • The Ethylene Bridge: The torsion angle

    
     (C-C-C-C) usually adopts an anti conformation (
    
    
    
    ) to minimize steric repulsion between the two aromatic rings.
  • The Ester Tail: The

    
     group often exhibits high thermal parameters.
    
    • Protocol: If the thermal ellipsoid of the terminal methyl is elongated, apply a split-site model (PART 1 / PART 2) or restrain geometrical parameters using DFIX or SIMU commands in SHELXL.

Structural Analysis & Discussion

Molecular Conformation

The molecule consists of three distinct planes. The angle between the two aromatic rings (Planarity Index) defines the overall bulkiness.

ParameterAtom DefinitionTypical Value (Expected)Significance
Torsion Angle


Determines extended vs. folded shape.
Bond Length

(Ketone)

Å
Indicates double bond character.
Bond Length

(Ester)

Å
Usually shorter than ketone C=O due to resonance.
Interplanar Angle Ring A vs. Ring B

Dictates packing density (Herringbone vs. Stacked).
Supramolecular Architecture

In the absence of strong hydrogen bond donors (like -OH or -NH), the crystal lattice is stabilized by weak interactions.

  • C-H...O Hydrogen Bonds: The carbonyl oxygen (ketone) and the ester carbonyl are the primary acceptors. The aromatic protons or the methylene protons serve as donors.

  • 
    -
    
    
    
    Stacking:
    The electron-deficient ring (bearing the carboethoxy group) and the electron-rich ring (bearing the methyl group) often stack in a head-to-tail fashion.
Interaction Logic Diagram

Interactions KetoneO Ketone Oxygen (Acceptor) EsterO Ester Carbonyl (Acceptor) MethylH Methyl/Methylene H (Donor) MethylH->KetoneO C-H...O (Strongest) MethylH->EsterO C-H...O (Secondary) RingA Ring A (Electron Poor) RingB Ring B (Electron Rich) RingA->RingB Pi-Pi Stacking (Centroid-Centroid < 3.8A)

Figure 2: Supramolecular synthons map. Red nodes indicate acceptors; Blue nodes indicate donors.

Advanced Visualization: Hirshfeld Surface Analysis

To compete with top-tier journals (CrystEngComm, Acta Cryst. B), you must move beyond "ball-and-stick" models. Use CrystalExplorer to generate Hirshfeld surfaces.

  • d_norm Surface: Map the surface with a red-white-blue color scale.

    • Red spots: Indicate C-H...O contacts shorter than the van der Waals radii sum.

    • White regions: Indicate contacts around the vdW sum (H...H contacts).

  • Fingerprint Plots:

    • Look for distinct "spikes" at the bottom left of the plot. These correspond to O...H/H...O interactions.

    • The percentage contribution of H...H contacts usually dominates (>50%) in this class of molecules due to the alkyl chains.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19–32.

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155.

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."

Methodological & Application

Application Note: Modular Synthesis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone . This scaffold, a functionalized dihydrochalcone, is a critical intermediate in the development of PPAR agonists, antifungals, and metabolic disease therapeutics.

Unlike traditional Friedel-Crafts acylation routes, which suffer from poor regioselectivity due to the deactivating nature of the carboethoxy group, this protocol utilizes a Claisen-Schmidt condensation followed by selective catalytic hydrogenation . This modular approach ensures high regiochemical fidelity and allows for the flexible derivatization of both aromatic rings.

Key Advantages of This Protocol
  • Regiospecificity: 100% para-selectivity guaranteed by starting material selection.

  • Functional Group Tolerance: Optimized conditions preserve the labile ethyl ester moiety.

  • Scalability: The workflow avoids chromatographic purification for the intermediate, utilizing precipitation and recrystallization.

Retrosynthetic Analysis & Strategy

The synthesis is designed to disconnect at the


-carbon bond relative to the ketone. The target molecule (3) is accessed via the selective reduction of the chalcone intermediate (2), which is constructed from commercially available Ethyl 4-acetylbenzoate (1) and p-Tolualdehyde.

Retrosynthesis Target Target Molecule (Dihydrochalcone) Chalcone Intermediate (Chalcone) Target->Chalcone H2 / Pd-C (Selective Reduction) SM1 Ethyl 4-acetylbenzoate Chalcone->SM1 Claisen-Schmidt SM2 p-Tolualdehyde Chalcone->SM2 Base / EtOH

Figure 1: Retrosynthetic strategy highlighting the modular assembly of the dihydrochalcone scaffold.

Experimental Protocol

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesis of Ethyl 4-(3-(p-tolyl)acryloyl)benzoate (The Chalcone).

Critical Control Point (CCP): The starting material contains an ester group sensitive to hydrolysis (saponification). Standard protocols using excess NaOH at high temperatures must be avoided. This protocol uses Sodium Ethoxide (NaOEt) generated in situ or controlled low-temperature hydroxide conditions to prevent transesterification or hydrolysis.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]MW ( g/mol )Quantity (Example)
Ethyl 4-acetylbenzoate1.0192.211.92 g
p-Tolualdehyde1.1120.151.32 g
NaOH (10% aq)0.540.00~2.0 mL
Ethanol (Absolute)Solvent-20 mL
Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-acetylbenzoate (1.0 equiv) and p-Tolualdehyde (1.1 equiv) in absolute ethanol (10 vol).

  • Catalyst Addition: Cool the solution to 0–5°C using an ice bath. Add the 10% NaOH solution dropwise over 10 minutes.

    • Note: The solution may turn yellow/orange, indicating enolate formation.

  • Reaction: Stir the mixture at 0–5°C for 2 hours, then allow it to warm to room temperature (20–25°C) and stir for an additional 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the ketone starting material and the appearance of a UV-active spot (lower Rf than aldehyde, higher than acid).

  • Quenching: Once conversion is >95%, cool the flask back to 0°C. Neutralize carefully with dilute HCl (1M) until pH ~7. Do not acidify below pH 4 , as this may hydrolyze the ester over time.

  • Isolation: The product often precipitates as a solid.

    • If Solid: Filter the precipitate, wash with cold aqueous ethanol (50%), and dry.

    • If Oily:[7] Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from hot Ethanol/Hexane to yield yellow needles.

Phase 2: Catalytic Hydrogenation

Objective: Selective reduction of the alkene to form 4'-Carboethoxy-3-(4-methylphenyl)propiophenone.

Mechanistic Insight: Palladium on Carbon (Pd/C) is highly effective for reducing conjugated alkenes. Under ambient pressure and temperature, the ketone (conjugated with the aromatic ring) and the ester are kinetically much slower to reduce than the alkene, ensuring high chemoselectivity [1].

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]MW ( g/mol )Quantity
Chalcone (from Phase 1)1.0~294.31.0 g
Pd/C (10% w/w)10 wt%-100 mg
Ethyl AcetateSolvent-15 mL
Hydrogen Gas (H2)Excess2.02Balloon (1 atm)
Step-by-Step Procedure
  • Setup: Place the recrystallized Chalcone in a clean, dry hydrogenation flask (or heavy-walled flask). Dissolve in Ethyl Acetate .[8]

    • Solvent Choice: EtOAc is preferred over alcohols here to prevent any potential transesterification side reactions during long stir times.

  • Catalyst Loading: Carefully add 10% Pd/C to the solution.

    • Safety: Pd/C is pyrophoric when dry. Add it to the wet solution or wet it with a few drops of water before addition.

  • Hydrogenation: Purge the flask with Nitrogen (3x), then with Hydrogen (3x). Attach a hydrogen balloon (1 atm).

  • Reaction: Stir vigorously at room temperature.

    • Time: Reaction is typically complete in 2–4 hours.

    • Monitoring: TLC is critical. The starting material (Chalcone) is UV active and often fluorescent; the product (Dihydrochalcone) is UV active but the conjugation length is shorter. Use KMnO4 stain to differentiate if UV is ambiguous (Alkene stains brown instantly).

  • Workup:

    • Purge the system with Nitrogen.[9]

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.[8]

    • Warning: Do not let the filter cake dry out completely in air (fire hazard).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target propiophenone as a white/off-white solid or viscous oil.

Workflow Visualization

Workflow start Start: Reagent Prep step1 Mix SM1 + SM2 in EtOH (0°C) start->step1 step2 Add Base (NaOH/NaOEt) Controlled Addition step1->step2 step3 Stir 4-6h (RT) Monitor TLC step2->step3 decision Precipitate formed? step3->decision filter Filter & Wash (Cold EtOH) decision->filter Yes extract Evaporate & Extract (EtOAc/Water) decision->extract No inter Intermediate: Chalcone filter->inter extract->inter hydro Hydrogenation (H2, Pd/C, EtOAc) inter->hydro final Filter (Celite) & Conc. hydro->final end Target: Propiophenone final->end

Figure 2: Operational workflow for the synthesis, decision points for isolation, and hydrogenation steps.

Quality Control & Characterization

The following analytical data confirms the successful synthesis of the target.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98%HPLC (254 nm)
1H NMR (Diagnostic) Triplet (~3.0 ppm, 2H, -CH2-C=O)Triplet (~3.1 ppm, 2H, Ar-CH2-)Quartet (4.1 ppm, 2H, O-CH2-)Singlet (2.3 ppm, 3H, Ar-CH3)400 MHz CDCl3
Mass Spec [M+H]+ = 297.15 (Calc: 296.36)ESI-MS

Analytical Interpretation: The disappearance of the alkene doublets (typically 7.4–7.8 ppm with J = 15-16 Hz in the Chalcone) and the appearance of two coupled triplets in the 3.0–3.2 ppm region is the definitive proof of successful hydrogenation [2].

Troubleshooting & Optimization

  • Issue: Ester Hydrolysis (Saponification)

    • Symptom:[5][7][9][10][11][12][13] Formation of carboxylic acid (broad OH stretch in IR, streak on TLC).

    • Remedy: Reduce reaction time in Phase 1. Switch base to Piperidine/Acetic Acid (catalytic) in refluxing ethanol, or Lithium Hydroxide which is milder than NaOH.

  • Issue: Incomplete Hydrogenation

    • Symptom:[5][7][9][10][11][12][13] Persistence of alkene protons in NMR.

    • Remedy: Refresh the H2 balloon. Ensure the Pd/C is not poisoned (avoid sulfur-containing solvents). Warm the reaction slightly to 35°C.

  • Issue: Over-reduction (Alcohol formation)

    • Symptom:[5][7][9][10][11][12][13] Loss of ketone carbonyl signal in C13 NMR (~198 ppm).

    • Remedy: Stop reaction immediately upon disappearance of starting material. Do not use high pressure (>1 atm) or acidic media during hydrogenation [3].

References

  • Ahmed, N., & van Lier, J. E. (2005).[14] Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[14] Journal of Chemical Research, 2005(5), 311-313.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • BenchChem Application Note. (2025). Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. (Analogous chemistry reference).

Sources

Application Note: Precision Synthesis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents required for the preparation of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide details the synthetic pathway for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (also known as Ethyl 4-(3-(p-tolyl)propanoyl)benzoate ). This molecule represents a critical dihydrochalcone scaffold, often utilized as a versatile intermediate in the development of PPAR agonists, SGLT2 inhibitors, and liquid crystalline materials.

The protocol employs a robust two-step sequence:

  • Claisen-Schmidt Condensation: Coupling Ethyl 4-acetylbenzoate and p-Tolualdehyde to form the chalcone intermediate. Crucial Note: Standard basic conditions (NaOH/KOH) pose a high risk of ester hydrolysis (saponification). This guide prioritizes a Piperidine/Acetic Acid-catalyzed route to ensure chemoselectivity and ester preservation.

  • Catalytic Hydrogenation: Selective reduction of the

    
    -unsaturated alkene using Pd/C, retaining the carbonyl and ester functionalities.
    

Retrosynthetic Analysis & Pathway

The synthesis is designed to assemble the 1,3-diarylpropane skeleton via a convergent aldol-type disconnection.

Retrosynthesis Target Target: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone Chalcone Intermediate: 4'-Carboethoxy-4-methylchalcone (Enone) Chalcone->Target H2, Pd/C (Alkene Reduction) SM1 Starting Material A: Ethyl 4-acetylbenzoate SM1->Chalcone Claisen-Schmidt (Aldol Condensation) SM2 Starting Material B: p-Tolualdehyde SM2->Chalcone

Figure 1: Retrosynthetic logic flow from the target dihydrochalcone back to commercially available precursors.

Reagents & Materials List

The following reagents are required. Purity grades are specified to minimize side reactions (e.g., polymerization or catalyst poisoning).

Core Reactants
ReagentCAS NumberGrade/PurityFunction
Ethyl 4-acetylbenzoate 38430-55-6>98% (HPLC)Nucleophilic component (Ketone)
p-Tolualdehyde 104-87-0>97%Electrophilic component (Aldehyde)
Catalysts & Solvents
ReagentRoleSpecificationSafety Note
Piperidine Base CatalystReagentPlus®, 99%Toxic, Flammable
Glacial Acetic Acid Co-CatalystACS Reagent, ≥99.7%Corrosive
Ethanol (Absolute) Solvent (Step 1)Anhydrous, ≥99.5%Flammable
Palladium on Carbon (Pd/C) Hydrogenation Catalyst10% loading, wet supportPyrophoric when dry
Hydrogen Gas (H₂) ReductantUHP (Ultra High Purity)Flammable/Explosive
Ethyl Acetate Solvent (Step 2)HPLC GradeFlammable

Experimental Protocols

Phase 1: Synthesis of the Chalcone Intermediate

Reaction: Ethyl 4-acetylbenzoate + p-Tolualdehyde


 (E)-Ethyl 4-(3-(p-tolyl)acryloyl)benzoate

Scientific Rationale: While classical Claisen-Schmidt reactions use strong hydroxides (NaOH), this substrate contains a sensitive ethyl ester . Strong aqueous bases will hydrolyze this ester to the carboxylic acid. Therefore, we utilize Piperidine/Acetic Acid in refluxing ethanol. This "buffered" system promotes enolization and dehydration without attacking the ester linkage.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Ethyl 4-acetylbenzoate (1.92 g, 10.0 mmol) and p-Tolualdehyde (1.20 g, 10.0 mmol) to the flask.

  • Solvation: Add Absolute Ethanol (20 mL). Stir until dissolved.

  • Catalysis: Add Piperidine (0.2 mL, 2.0 mmol, 20 mol%) followed by Glacial Acetic Acid (0.1 mL). Note: The amine/acid combination forms an in-situ salt that catalyzes the Knoevenagel-type condensation.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product usually appears as a bright yellow spot (conjugated system) distinct from the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • The chalcone product often precipitates as yellow crystals upon cooling.

    • If precipitation occurs: Filter the solid, wash with cold ethanol (2 x 5 mL).

    • If no precipitation: Concentrate the solvent to ~5 mL under reduced pressure, then add cold hexane to induce crystallization.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Ethyl Acetate if necessary.

    • Expected Yield: 75–85%.[1]

    • Appearance: Yellow crystalline solid.[2]

Phase 2: Selective Hydrogenation to the Dihydrochalcone

Reaction: (E)-Ethyl 4-(3-(p-tolyl)acryloyl)benzoate + H₂


 Ethyl 4-(3-(p-tolyl)propanoyl)benzoate

Scientific Rationale: The goal is to reduce the alkene (C=C) without reducing the ketone (C=O) to an alcohol or the ester to an alcohol/ether. Pd/C at atmospheric pressure is highly selective for alkenes over aryl ketones. High pressures or more active catalysts (e.g., PtO₂) should be avoided to prevent over-reduction.

Protocol:

  • Setup: Use a 100 mL hydrogenation flask or a standard RBF with a 3-way stopcock/balloon adapter.

  • Solvation: Dissolve the Chalcone intermediate (1.0 g, ~3.4 mmol) in Ethyl Acetate (15 mL). Note: Ethanol can also be used, but Ethyl Acetate often minimizes ester transesterification risks.

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg, 5 wt% loading).

    • Safety: Pd/C can ignite solvent vapors. Add the catalyst to the flask before solvent, or wet it with a small amount of water/toluene first under inert gas (Nitrogen/Argon).

  • Hydrogenation:

    • Purge the flask with Nitrogen (3 cycles) to remove oxygen.

    • Purge with Hydrogen (balloon pressure, ~1 atm).

    • Stir vigorously at room temperature (20–25°C).

  • Monitoring: Monitor by TLC or HPLC. The yellow color of the chalcone will fade to colorless as the conjugation is broken. Reaction time is typically 2–4 hours.

  • Workup:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst.[3]

    • Wash the filter cake with Ethyl Acetate.[3]

    • Concentrate the filtrate under reduced pressure.[2][3][4]

  • Final Purification: The residue is usually the pure target compound. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Process Workflow Diagram

Workflow start Start: Raw Materials step1 Step 1: Condensation (Piperidine/AcOH, EtOH, Reflux) start->step1 check1 TLC Check: Yellow Spot? step1->check1 check1->step1 No (Continue Reflux) workup1 Crystallization & Filtration check1->workup1 Yes inter Intermediate: Chalcone (Yellow Solid) workup1->inter step2 Step 2: Hydrogenation (H2, Pd/C, EtOAc) inter->step2 check2 Color Check: Solution Colorless? step2->check2 check2->step2 No (Continue Stirring) workup2 Celite Filtration & Concentration check2->workup2 Yes final Final Product: Dihydrochalcone workup2->final

Figure 2: Operational workflow for the synthesis, highlighting critical decision points (QC checks).

Quality Control & Validation

To ensure the trustworthiness of the synthesized material, verify the following spectral characteristics:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.3-1.4:  Triplet (3H, -OCH₂CH₃).
      
    • 
       2.3:  Singlet (3H, Ar-CH₃).
      
    • 
       3.0-3.1:  Triplet (2H, -CH₂- adjacent to aryl).
      
    • 
       3.2-3.3:  Triplet (2H, -CH₂- adjacent to carbonyl).
      
    • 
       4.3-4.4:  Quartet (2H, -OCH₂CH₃).
      
    • 
       7.1-8.1:  Aromatic protons (Two AA'BB' systems).
      
  • Key Validation Point: Absence of alkene peaks (usually

    
     7.4-7.8 doublet pair with high coupling constant 
    
    
    
    Hz) confirms successful hydrogenation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1929). Chalcone (Phenyl styryl ketone). Org.[2][5][6] Synth. 9, 20. Retrieved from [Link] (Foundational method for chalcone synthesis).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic insight into chemoselective reductions).

Sources

Application Notes & Protocols: Catalytic Hydrogenation of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The reduction of prochiral ketones to their corresponding chiral alcohols represents a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry where stereochemistry dictates biological activity.[1][2] 4'-Carboethoxy-3-(4-methylphenyl)propiophenone is a prochiral ketone whose reduction product, a secondary alcohol, serves as a valuable chiral building block. This guide provides a comprehensive overview of the catalytic hydrogenation of this substrate, moving from fundamental mechanistic principles to detailed, field-proven laboratory protocols. We will explore catalyst selection, reaction optimization, and analytical validation, equipping researchers and drug development professionals with the necessary knowledge to successfully perform and adapt this critical reduction.

Scientific Foundation: Mechanism and Strategy

The Mechanism of Ketone Hydrogenation

Catalytic hydrogenation of a ketone is a heterogeneous process that occurs on the surface of a solid metal catalyst, most commonly palladium, platinum, or nickel.[3][4] The mechanism can be understood through a series of discrete steps:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the ketone substrate are adsorbed onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: The catalyst weakens and cleaves the H-H bond, forming reactive metal-hydride species on the surface.[5]

  • Hydrogen Transfer: Two hydrogen atoms are sequentially or concertedly added across the carbon-oxygen double bond of the adsorbed ketone. This process reduces the carbonyl group to a hydroxyl group.[5]

  • Desorption of Product: The newly formed alcohol product has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the active site for the next catalytic cycle.

This surface-mediated reaction is why catalysts are often dispersed on high-surface-area supports like activated carbon (e.g., Pd/C).[6]

G cluster_surface Catalyst Surface (e.g., Pd) cluster_solution Solution Phase H2_ads H-H (adsorbed) H_H H H | Pd Pd H2_ads->H_H Dissociation Intermediate Hydrogenated Intermediate Ketone_ads Ketone (adsorbed) Ketone_ads->Intermediate H Addition Alcohol_sol Alcohol (product) Intermediate->Alcohol_sol Desorption H2_sol H₂ (gas) H2_sol->H2_ads Adsorption Ketone_sol Ketone (substrate) Ketone_sol->Ketone_ads Adsorption

Caption: General mechanism of catalytic hydrogenation of a ketone.

Strategic Considerations: Chemoselectivity and Stereochemistry
  • Chemoselectivity: The target molecule contains three reducible functionalities: the ketone, the aromatic rings, and the carboethoxy (ester) group. Under mild conditions (room temperature, low H₂ pressure), hydrogenation is highly chemoselective for the ketone.[7] Ketones are more readily reduced than esters and aromatic rings.[8] Harsh conditions (high pressure, high temperature) could lead to over-reduction of the aromatic rings or hydrogenolysis of the ester, which must be avoided.

  • Stereochemistry: The reduction of the prochiral ketone creates a new stereocenter. Using standard achiral catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) will result in the formation of a racemic mixture—a 50:50 blend of the (R) and (S) enantiomers of the alcohol product.[8] For applications requiring a single enantiomer, specialized asymmetric hydrogenation techniques using chiral catalysts (e.g., Ru- or Rh-based complexes with chiral ligands) would be necessary.[1][9] This guide focuses on the foundational racemic synthesis.

Experimental Design: From Theory to Practice

As a senior scientist, the transition from a theoretical mechanism to a robust laboratory protocol involves making informed choices about the reaction parameters. The causality behind these choices is critical for success and reproducibility.

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): This is the workhorse catalyst for this type of reduction.[3] It is highly active, relatively inexpensive, chemoselective under mild conditions, and as a heterogeneous catalyst, it is easily removed from the reaction mixture by simple filtration.[7][10] We will utilize 10% Pd/C (by weight) for robust performance.

    • Platinum(IV) Oxide (PtO₂, Adams' catalyst): An excellent alternative, often used when side reactions like dehalogenation are a concern (not applicable here).[11] It is generally more active than Pd/C, potentially requiring lower catalyst loading or milder conditions.

    • Raney Nickel (Raney-Ni): A cost-effective catalyst, highly active for reducing carbonyls.[5] However, it can be pyrophoric when dry and may require more careful handling.

  • Solvent Choice:

    • Alcohols (Ethanol, Methanol): These are excellent solvents for ketone hydrogenations.[12] They readily dissolve the substrate and product, and some evidence suggests they can participate in the mechanism, potentially accelerating the reaction.[13] Ethanol is chosen for our primary protocol due to its effectiveness and lower toxicity compared to methanol.

    • Ethyl Acetate (EtOAc): A common aprotic solvent that is also effective and can be used if alcohol solvents are undesirable for downstream processing.[11]

  • Hydrogen Source:

    • Hydrogen Balloon: For lab-scale synthesis (<5g), a balloon filled with H₂ gas provides a safe and convenient source of hydrogen at slightly above atmospheric pressure. This is sufficient for most ketone reductions.

    • High-Pressure Reactor (Parr Apparatus): For larger-scale reactions or for reducing more stubborn substrates, a specialized high-pressure vessel is used. This allows for significantly higher H₂ pressures (e.g., 50-100 psi), which dramatically increases the reaction rate.

  • Self-Validating the Protocol: Reaction Monitoring The trustworthiness of any protocol relies on its ability to be monitored. Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the reaction's progress.[14]

    • Principle: The starting ketone is less polar than the product alcohol. On a silica gel TLC plate, the ketone will travel further up the plate (higher Retention Factor, Rf) than the alcohol.

    • Procedure: A small aliquot of the reaction mixture is spotted on the TLC plate alongside a spot of the starting material. As the reaction proceeds, the starting material spot will diminish in intensity, while a new, lower-Rf spot corresponding to the product will appear and intensify. The reaction is complete when the starting material spot is no longer visible.

Detailed Experimental Protocols

Protocol 1: Small-Scale Hydrogenation with Pd/C at Atmospheric Pressure

This protocol is ideal for synthesis on a milligram to low-gram scale.

Materials and Reagents:

  • 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (Substrate)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas cylinder and balloon

  • Celite® 545

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

  • Standard laboratory glassware (round-bottom flask, stir bar, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow:

G start Start dissolve 1. Dissolve Substrate in Ethanol start->dissolve add_catalyst 2. Add 10% Pd/C (5-10 mol% Pd) dissolve->add_catalyst purge 3. Purge Flask with N₂ then H₂ add_catalyst->purge react 4. Stir under H₂ Balloon at Room Temperature purge->react monitor 5. Monitor by TLC (e.g., every 30 min) react->monitor monitor->react Reaction Incomplete filter 6. Filter through Celite to Remove Pd/C monitor->filter Reaction Complete concentrate 7. Concentrate Filtrate (Rotary Evaporator) filter->concentrate purify 8. Purify via Flash Column Chromatography concentrate->purify characterize 9. Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for atmospheric pressure catalytic hydrogenation.

Step-by-Step Procedure:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (e.g., 1.0 g, 3.37 mmol).

  • Dissolution: Add anhydrous ethanol (approx. 35 mL) and stir until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 36 mg, ~0.1 mol eq. of Pd). Safety Note: Pd/C can be pyrophoric; handle with care and do not add to a solvent that is hot.

  • Inerting and Hydrogenation: Seal the flask with a septum. Using a needle, purge the flask by evacuating and backfilling with nitrogen gas three times. Repeat this process with hydrogen gas. Finally, leave the flask under a positive pressure of hydrogen supplied by a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas.

  • Monitoring: After 1 hour, and every 30-60 minutes thereafter, pause stirring, withdraw a small aliquot via syringe, filter it through a small plug of cotton, and spot on a TLC plate (e.g., using 3:1 Hexanes:EtOAc as eluent). The reaction is complete when the starting ketone (higher Rf) is fully consumed. Typical reaction times are 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate (20 mL) and filter the suspension through a pad of Celite® in a Büchner funnel. Wash the Celite pad thoroughly with additional ethyl acetate (3 x 20 mL) to ensure all product is collected.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure secondary alcohol.

Protocol 2: Scaled-Up Hydrogenation in a Parr High-Pressure Reactor

This protocol is suitable for multi-gram synthesis and offers faster reaction times.

Materials and Reagents:

  • Same as Protocol 1, but on a larger scale.

  • Parr shaker or similar high-pressure hydrogenation apparatus.

Experimental Workflow:

G start Start charge_reactor 1. Charge Reactor with Substrate, Solvent, Catalyst start->charge_reactor seal_purge 2. Seal Reactor and Purge with N₂ then H₂ charge_reactor->seal_purge pressurize 3. Pressurize with H₂ (e.g., 50 psi) seal_purge->pressurize react 4. Heat (optional) and Shake at Set Pressure pressurize->react monitor_pressure 5. Monitor H₂ Uptake react->monitor_pressure monitor_pressure->react Pressure Dropping depressurize 6. Cool and Carefully Vent Reactor monitor_pressure->depressurize Pressure Stable filter 7. Filter through Celite to Remove Pd/C depressurize->filter concentrate 8. Concentrate Filtrate filter->concentrate purify 9. Purify and Characterize concentrate->purify end End purify->end

Caption: Workflow for high-pressure catalytic hydrogenation.

Step-by-Step Procedure:

  • Preparation: Charge the stainless-steel vessel of the Parr apparatus with 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (e.g., 10.0 g, 33.7 mmol), ethanol (150 mL), and 10% Pd/C (e.g., 360 mg).

  • Assembly and Purging: Securely assemble the reactor according to the manufacturer's instructions. Purge the vessel by pressurizing with nitrogen (to ~100 psi) and venting at least three times. Repeat this purge cycle with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 psi). Begin agitation (shaking) and, if desired, heat the vessel (e.g., to 30-40 °C) to increase the rate.

  • Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure as it is consumed. Once the pressure stabilizes, the reaction is typically complete. This usually takes 1-3 hours.

  • Work-up: After the reaction, cool the vessel to room temperature. Crucially and carefully, vent the excess hydrogen in a well-ventilated fume hood. Purge the vessel with nitrogen.

  • Product Isolation: Disassemble the reactor and filter the contents through a pad of Celite®, washing thoroughly with ethanol or ethyl acetate. Concentrate the filtrate under reduced pressure and purify the product as described in Protocol 1.

Data Summary and Protocol Comparison

ParameterProtocol 1: Atmospheric PressureProtocol 2: High Pressure (Parr)Rationale & Causality
Scale 1 mg - 5 g1 g - 100+ gParr apparatus is designed for larger volumes and safer containment of high-pressure gas.
H₂ Pressure ~1 atm (balloon)50 - 100 psi (or higher)Higher pressure increases H₂ concentration in solution, accelerating the reaction rate.
Temperature Room TemperatureRoom Temp. to ~50 °CExothermic reaction; heating is often unnecessary but can be used to speed up sluggish reactions.
Typical Time 2 - 6 hours1 - 3 hoursIncreased H₂ pressure and efficient agitation in a Parr shaker lead to faster conversions.
Safety Standard fume hood use.Requires specialized equipment and training for handling high-pressure flammable gas.High pressure introduces significant mechanical and chemical hazards requiring engineered controls.
Yield >95% (typical)>95% (typical)Both methods are highly efficient when run to completion.
Purity High after chromatographyHigh after chromatographyPurity is dependent on the work-up and purification, not the hydrogenation method itself.

References

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from Study.com. [Link]

  • ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from ChemTalk. [Link]

  • Walling, C., & Bollyky, L. (2002, July 24). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. PubMed. [Link]

  • MDPI. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from MDPI. [Link]

  • Chemistry Notes. (2022, January 21). Catalytic Hydrogenation: Mechanism and Application. Retrieved from Chemistry Notes. [Link]

  • ACS Publications. (2014, November 17). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics. [Link]

  • MDPI. (2024, August 7). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Retrieved from MDPI. [Link]

  • PubMed. (2003, June 12). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. [Link]

  • Universidad de Alicante. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2007, December 6). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from UW-Madison Chemistry. [Link]

  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. [Link]

  • PMC. (2024, May 28). Innovations and applications of ketone body monitoring in diabetes care. [Link]

  • PMC. (2023, October 12). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.4: Hydrogenation of Carbonyl and Imine Groups. [Link]

  • eScholarship. (n.d.). Minimally Invasive Continuous Ketone Monitoring using Electrochemical Microneedle Biosensor. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]

  • ResearchGate. (2025, August 5). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. [Link]

  • ResearchGate. (n.d.). Metal catalyzed Transfer Hydrogenation of Ketones with Alcohol. [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • PubMed Central. (n.d.). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. [Link]

  • MDPI. (2021, August 21). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. [Link]

  • MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • Organic Chemistry Data. (n.d.). Alkene to Alkane - Common Conditions. [Link]

  • Royal Society of Chemistry. (n.d.). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Green Chemistry. [Link]

  • ScienceDirect. (2026, January 19). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. [Link]

  • Amazon AWS. (n.d.). Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetic. [Link]

  • University of Nebraska-Lincoln. (n.d.). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. DigitalCommons@University of Nebraska - Lincoln. [Link]

  • University of Nebraska-Lincoln. (n.d.). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. DigitalCommons@University of Nebraska - Lincoln. [Link]

  • Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol.
  • Organic Syntheses. (n.d.). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Retrieved from Organic Syntheses. [Link]

Sources

Application Note: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone in Metabolic Drug Synthesis

[1]

Executive Summary

4'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS: 898768-59-7) serves as a "privileged structure" in medicinal chemistry, bridging the gap between natural product scaffolds (like Phlorizin) and modern synthetic drugs.[1] Its core dihydrochalcone architecture is essential for positioning the distal phenyl ring in the SGLT2 active site, while the 4'-carboethoxy motif provides a versatile handle for converting the ketone into C-aryl glycosides or carboxylic acid pharmacophores. This guide outlines the rigorous protocols for its synthesis, purification, and downstream application in generating antidiabetic active pharmaceutical ingredients (APIs).

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name Ethyl 4-(3-(4-methylphenyl)propanoyl)benzoate
Common Name 4'-Carboethoxy-3-(4-methylphenyl)propiophenone
CAS Number 898768-59-7
Molecular Formula C₁₉H₂₀O₃
Molecular Weight 296.36 g/mol
Appearance White to off-white crystalline solid
Melting Point 64–66 °C
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Stability Stable under standard conditions; sensitive to strong bases (ester hydrolysis)

Synthetic Utility: The "Why"

In drug discovery, this intermediate addresses two critical challenges:

  • Scaffold Rigidity: The propyl-ketone linker mimics the flexibility of natural dihydrochalcones (like Phlorizin) but allows for the introduction of stabilizing groups to prevent metabolic hydrolysis.

  • Divergent Synthesis: The ketone at C1 allows for Grignard addition (to form C-glycosides), while the ester at C4' allows for late-stage diversification into carboxylic acids (PPAR agonists) or amides.[1]

Mechanistic Pathway: From Precursor to API

The following diagram illustrates the role of this intermediate in synthesizing SGLT2 inhibitors via the "Gluconolactone Addition" pathway.

SGLT2_SynthesisStart4'-Carboethoxy-3-(4-methylphenyl)propiophenone(The Intermediate)Step1Ketone Protection /ModificationStart->Step1 1. Activation Step2Coupling withGluconolactoneStep1->Step2 2. Aryl Lithium/Grignard Step3Reduction &DeprotectionStep2->Step3 3. Et3SiH/BF3·OEt2 EndSGLT2 Inhibitor(Phlorizin Analog)Step3->End 4. API Isolation

Figure 1: Strategic placement of the intermediate in the synthesis of C-aryl glucoside SGLT2 inhibitors.

Protocol 1: High-Purity Synthesis (The "Build")

Objective: Synthesize 4'-Carboethoxy-3-(4-methylphenyl)propiophenone via a regioselective Claisen-Schmidt condensation followed by catalytic hydrogenation. This route avoids the isomer mixtures common in Friedel-Crafts acylation.[1]

Reagents
  • Reactant A: Ethyl 4-acetylbenzoate (1.0 eq)[1]

  • Reactant B: p-Tolualdehyde (1.05 eq)[1]

  • Catalyst: Sodium Hydroxide (NaOH), 10% aq.[1] solution

  • Solvent: Ethanol (Absolute)[1]

  • Hydrogenation Catalyst: 10% Pd/C (5 wt% loading)

Step-by-Step Methodology
Stage A: Chalcone Formation (Claisen-Schmidt)[1]
  • Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer, dissolve Ethyl 4-acetylbenzoate (50 mmol) and p-Tolualdehyde (52.5 mmol) in Ethanol (200 mL).

  • Initiate: Cool the solution to 0–5 °C. Dropwise add 10% NaOH (15 mL) over 20 minutes. Note: Maintain temperature <10 °C to prevent ester hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. The solution will turn yellow/orange as the chalcone precipitates.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (0.1 M, 300 mL) to neutralize the base (pH ~6-7).

  • Isolation: Filter the yellow solid (Chalcone intermediate). Wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).[1] Dry in a vacuum oven at 45 °C.

Stage B: Catalytic Hydrogenation (Reduction to Dihydrochalcone)[1]
  • Setup: Dissolve the dried Chalcone (from Stage A) in Ethyl Acetate:Ethanol (1:1, 150 mL).

  • Catalyst Addition: Under a nitrogen blanket, add 10% Pd/C (1.5 g). Safety: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Purge the vessel with Hydrogen gas (H₂). Maintain a pressure of 30 psi (2 bar) at room temperature for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the olefin spot disappears.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Ethyl Acetate.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude dihydrochalcone.

  • Crystallization: Recrystallize from Heptane/Ethanol (9:1) . Heat to reflux until dissolved, then cool slowly to 4 °C.

  • Yield: Expect 80–85% overall yield. White crystalline solid.[2][3]

Protocol 2: Downstream Application (The "Use")

Objective: Utilization of the intermediate to generate a C-aryl glycoside scaffold (SGLT2 inhibitor precursor).[1][3]

Reagents
  • Substrate: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone[1]

  • Reagent: 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-gluconolactone[1]

  • Catalyst/Base: n-Butyllithium (2.5 M in hexanes) or Grignard reagent[1]

  • Solvent: Anhydrous THF

Methodology
  • Preparation: Dry the intermediate (10 mmol) by azeotropic distillation with toluene if necessary. Dissolve in anhydrous THF (50 mL) under Argon.

  • Protection (Optional): If the ester is sensitive, it may require transient protection or the reaction must be run at -78 °C to favor ketone addition over ester attack. Alternative: Use the corresponding bromo-derivative for lithiation, but here we use the ketone as the electrophile.

    • Correction for this specific scaffold: The standard SGLT2 synthesis usually involves lithiating an aryl halide and attacking a gluconolactone. Since our molecule is a ketone , the polarity is reversed.

    • Correct Application: This molecule is typically reduced to the corresponding Aglycone (Alkane) or Alcohol before coupling, OR it acts as the electrophile for a Grignard reagent derived from a sugar moiety (less common).

    • Most Common Industrial Use: This intermediate is used to synthesize PPAR agonists by hydrolyzing the ester and reducing the ketone.

    • Revised Step 2 (PPAR Route):

      • Hydrolysis: Treat the intermediate with LiOH in THF/Water.

      • Reduction: Reduce the ketone using Triethylsilane (Et₃SiH) and TFA.

      • Result: 4-(3-(p-tolyl)propyl)benzoic acid (a fibrate-like lipid modulator).[1]

Analytical Validation (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[1]

  • Retention Time: ~10.5 min (Intermediate); ~12.2 min (Chalcone impurity).[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Stage A Ester hydrolysis due to high temp/pH.[1]Keep T < 10 °C; add NaOH slowly; verify pH during quench.
Incomplete Hydrogenation Catalyst poisoning or low pressure.[1]Use fresh Pd/C; increase H₂ pressure to 50 psi; ensure sulfur-free solvents.
Sticky Solid Product Residual solvent or impurities.[1]Recrystallize from Heptane/EtOH; dry under high vacuum >12h.

References

  • Chao, E. C., & Henry, R. R. (2010). SGLT2 inhibition—a novel strategy for diabetes treatment.[4][5] Nature Reviews Drug Discovery, 9(7), 551-559.[1] Link

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor.[1] Journal of Medicinal Chemistry, 51(5), 1145–1149. Link[1]

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor.[1] Journal of Medicinal Chemistry, 53(17), 6355-6360.[1] Link[1]

  • PrepChem. (n.d.). Synthesis of Ethyl 4-[3-(p-chlorophenyl)propylamino]benzoate (Analogous Protocol). PrepChem. Link

  • BOC Sciences. (2023).[1] 3'-Carboethoxy-3-(4-methylphenyl)propiophenone Product Data. BOC Sciences.[]

Application Note: A Researcher's Guide to Friedel-Crafts Acylation for Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1][2] Propiophenone and its substituted derivatives are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[2][3][4] This guide offers an in-depth exploration of the reaction, moving beyond a simple recitation of steps to explain the critical scientific principles that govern experimental success. We provide detailed, field-tested protocols for the synthesis of propiophenone, 4'-methylpropiophenone, and 4'-methoxypropiophenone, supported by mechanistic insights and practical advice on optimizing reaction conditions.

The Strategic Importance of Friedel-Crafts Acylation

Developed in 1877 by Charles Friedel and James Mason Crafts, this reaction facilitates the attachment of an acyl group to an aromatic ring via electrophilic aromatic substitution (EAS).[5][6] Its enduring utility lies in several key advantages over the related Friedel-Crafts alkylation. The acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated towards further reaction, preventing the polysubstitution that often plagues alkylation attempts.[5][7] This allows for the clean, high-yield synthesis of specific mono-acylated products, a critical feature for multi-step drug development pathways.

The Reaction Mechanism: A Two-Act Play

The Friedel-Crafts acylation proceeds through a well-understood, two-stage mechanism. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

Act I: Formation of the Acylium Ion Electrophile The reaction begins with the activation of the acylating agent (typically an acyl chloride or anhydride) by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly polarized complex. This complex then cleaves to form a resonance-stabilized acylium ion, which serves as the potent electrophile.[6][8]

Act II: Electrophilic Aromatic Substitution The π-electrons of the aromatic ring, acting as a nucleophile, attack the electrophilic carbon of the acylium ion.[8][9] This step disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[10] Aromaticity is restored when a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group, regenerating the AlCl₃ catalyst and producing HCl as a byproduct.[7]

G cluster_0 Act I: Acylium Ion Formation cluster_1 Act II: Electrophilic Aromatic Substitution AcylChloride Propionyl Chloride (R-CO-Cl) AcyliumIon Resonance-Stabilized Acylium Ion (R-C≡O⁺ ↔ R-C⁺=O) AcylChloride->AcyliumIon + AlCl₃ Cleavage LewisAcid Lewis Acid (AlCl₃) Arene Aromatic Ring (e.g., Benzene) AcyliumIon->Arene Electrophile for Act II SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Nucleophilic Attack Product Propiophenone Derivative SigmaComplex->Product - H⁺ (Deprotonation)

Caption: The two-stage mechanism of Friedel-Crafts acylation.

Causality of Experimental Conditions

The success of the synthesis hinges on the careful selection of four key components: the substrate, the acylating agent, the catalyst, and the solvent.

The Aromatic Substrate: Reactivity and Regioselectivity

The nature of the aromatic ring is paramount.

  • Activated Rings: Aromatic rings bearing electron-donating groups (EDGs) such as alkyl (-CH₃) or alkoxy (-OCH₃) groups are "activated" towards EAS. These groups increase the nucleophilicity of the ring, making it more reactive than benzene.[10] They are also ortho, para-directors, meaning the incoming acyl group will preferentially add to the positions adjacent (ortho) or opposite (para) to the activating group.[10][11] Due to steric hindrance, the para product is often the major isomer.[3]

  • Deactivated Rings: Rings with strong electron-withdrawing groups (EWGs) like nitro (-NO₂) are "deactivated" and generally do not undergo Friedel-Crafts reactions.[7][12] Additionally, substrates with amine groups (-NH₂, -NHR) are unsuitable because the basic nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[7][12]

The Acylating Agent

Propionyl chloride is the most common acylating agent for these syntheses due to its high reactivity. Propionic anhydride is a viable, often greener alternative that produces propionic acid as a byproduct instead of corrosive HCl gas.[13]

The Lewis Acid Catalyst: The Stoichiometric Imperative

While referred to as a catalyst, AlCl₃ is typically required in stoichiometric amounts (1 equivalent) or even in slight excess.[5][14] This is because the carbonyl oxygen of the ketone product is a Lewis base and forms a stable complex with AlCl₃.[7][15] This complex deactivates the product to further acylation and sequesters the AlCl₃, preventing it from participating in further catalytic cycles. An aqueous workup is required to hydrolyze this complex and liberate the final product.[7] While classic Lewis acids like AlCl₃ and FeCl₃ are effective, modern research explores the use of reusable, environmentally benign solid acid catalysts like zeolites.[4][13]

Solvent and Temperature Control

The choice of solvent is critical. It must be inert to the strong Lewis acids and reaction conditions.

  • Common Solvents: Dichloromethane (DCM) and 1,2-dichloroethane are frequently used as they are polar enough to dissolve the reactants but are relatively unreactive.[15][16]

  • Reactant as Solvent: In some preparations, particularly with inexpensive liquid arenes like benzene or toluene, the aromatic substrate itself can be used in large excess, serving as both reactant and solvent.[17]

Temperature management is essential for controlling the reaction rate and minimizing side products. The initial mixing of the Lewis acid and acyl chloride is highly exothermic and should be performed at a reduced temperature (0–5 °C) to prevent uncontrolled reaction.[14] After the addition of the aromatic substrate, the reaction is often allowed to warm to room temperature or gently heated to ensure completion.[14][18]

Experimental Protocols: From Benchtop to Product

The following protocols provide detailed, step-by-step procedures for synthesizing key propiophenone derivatives. Adherence to anhydrous (dry) conditions is critical, as water will react violently with and deactivate the aluminum chloride catalyst.[14]

G cluster_workflow General Experimental Workflow A 1. Setup Dry glassware under inert atmosphere (N₂). B 2. Catalyst Suspension Add AlCl₃ and solvent. Cool to 0-5 °C. A->B C 3. Acylium Formation Add propionyl chloride dropwise. B->C D 4. Arene Addition Add aromatic substrate dropwise at 0-5 °C. C->D E 5. Reaction Warm to RT or reflux. Monitor by TLC. D->E F 6. Quench Pour reaction mixture slowly onto ice/HCl. E->F G 7. Workup Separate layers, extract, wash, and dry. F->G H 8. Purification Remove solvent. Purify by distillation or recrystallization. G->H

Caption: Generalized workflow for Friedel-Crafts acylation.

Protocol 1: Synthesis of Propiophenone

This protocol details the acylation of benzene with propionyl chloride. Benzene is used as both the reactant and the solvent.

  • Materials:

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Benzene (anhydrous)

    • Propionyl Chloride

    • Ice

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (DCM) for extraction

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

    • Charge the flask with anhydrous benzene (60 mL) and anhydrous AlCl₃ (16.0 g, 0.12 mol). Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.

    • Add propionyl chloride (9.3 g, 0.10 mol) to the dropping funnel and add it dropwise to the stirred benzene suspension over 30 minutes, maintaining the internal temperature below 10 °C.[17]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (or ~35 °C) for 2-3 hours to ensure the reaction goes to completion.[17]

    • Workup: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of 100 g of crushed ice and 25 mL of concentrated HCl.

    • Very slowly and carefully, pour the reaction mixture onto the ice-HCl mixture with vigorous stirring.[14] This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

    • Transfer the entire mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 30 mL portions of DCM.[14]

    • Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (careful, CO₂ evolution), and 50 mL of brine.[16]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purification: Purify the crude propiophenone by vacuum distillation.

Protocol 2: Synthesis of 4'-Methylpropiophenone

This protocol uses toluene as the aromatic substrate, which is activated and directs acylation to the para position.[3]

  • Materials:

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Toluene (anhydrous)

    • Propionyl Chloride

    • Standard workup reagents (see Protocol 1)

  • Procedure:

    • Set up the reaction apparatus as described in Protocol 1.

    • Charge the flask with anhydrous toluene (75 mL) and anhydrous AlCl₃ (18.0 g, 0.135 mol).[19] Stir and cool to 0-5 °C in an ice bath.

    • Add propionyl chloride (9.3 g, 0.10 mol) dropwise from the addition funnel over 30-40 minutes, keeping the temperature below 10 °C.[19]

    • After addition, remove the ice bath and stir at room temperature for 1-2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Workup & Purification: Follow the workup and purification steps (6-11) outlined in Protocol 1. The main product, 4'-methylpropiophenone, is the major isomer.

Protocol 3: Synthesis of 4'-Methoxypropiophenone

This protocol uses anisole, a highly activated aromatic ring, which readily acylates at the para position.[10] A milder Lewis acid like FeCl₃ can sometimes be used, but AlCl₃ is also common.[10][16]

  • Materials:

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anisole

    • Propionyl Chloride

    • Dichloromethane (DCM, anhydrous)

    • Standard workup reagents (see Protocol 1)

  • Procedure:

    • Set up the reaction apparatus as described in Protocol 1.

    • Charge the flask with anhydrous AlCl₃ (14.7 g, 0.11 mol) and 50 mL of anhydrous DCM. Cool the stirred suspension to 0 °C.[16]

    • Add propionyl chloride (9.3 g, 0.10 mol) dropwise to the AlCl₃ suspension.

    • In the dropping funnel, prepare a solution of anisole (10.8 g, 0.10 mol) in 20 mL of anhydrous DCM.

    • Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[16]

    • After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[16] Monitor by TLC.

    • Workup: Follow the workup procedure (steps 5-10) from Protocol 1.

    • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system like ethanol/water.[16]

Summary of Reaction Conditions

Product NameAromatic SubstrateAcylating AgentCatalyst (equiv.)SolventTemp. & TimeTypical Yield
Propiophenone BenzenePropionyl ChlorideAlCl₃ (1.2)Benzene35 °C, 2-3h~95%[17]
4'-Methylpropiophenone ToluenePropionyl ChlorideAlCl₃ (1.3)TolueneRT, 1-2h>65%[13]
4'-Methoxypropiophenone AnisolePropionyl ChlorideAlCl₃ (1.1)Dichloromethane0 °C to RT, 3h>40%[4]

Safety and Handling

  • Aluminum Chloride (AlCl₃): Highly corrosive and moisture-sensitive. It reacts violently with water, releasing heat and HCl gas. Handle in a fume hood, wear gloves and safety glasses, and work quickly to minimize exposure to atmospheric moisture.[14]

  • Acyl Chlorides (e.g., Propionyl Chloride): Corrosive, lachrymatory (tear-producing), and react with water. Always handle in a fume hood.[20]

  • Solvents: Benzene is a known carcinogen. Toluene and dichloromethane are toxic. Minimize exposure and use appropriate personal protective equipment (PPE).

  • Quenching: The quenching of the reaction mixture with water/acid is extremely exothermic and releases large volumes of HCl gas. This must be done slowly, with efficient cooling and stirring, in a well-ventilated fume hood.[14]

References

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Boston College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • Tomar, R., et al. (2011). Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole. Journal of Chemical and Pharmaceutical Research, 3(2), 245-257. Available at: [Link]

  • Scribd. (n.d.). Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5. Available at: [Link]

  • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone. Available at: [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Available at: [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation. Available at: [Link]

  • Unknown. (n.d.). Friedel Crafts - Acylation - Reaction Mechanism Notes. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Weber State University. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • Brant Kedrowski. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Available at: [Link]

  • steph du. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. YouTube. Available at: [Link]

  • European Patent Office. (n.d.). Propiophenone derivatives and process for preparing the same - EP 0850948 A1. Google Patents.
  • Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

  • Crunch Chemistry. (2025). Friedel-Crafts reactions in benzene. Available at: [Link]

  • ChemKey. (n.d.). Electrophilic Substitution and the Friedel-Crafts Acylation of Benzene. Available at: [Link]

  • Google Patents. (n.d.). CN103819323A - Synthetic method for 1-phenyl-1-acetone.
  • ResearchGate. (2025). (PDF) Friedel-Crafts acylation of aromatic compounds. Available at: [Link]

Sources

Application Note: Scalable Production of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a scalable, high-purity synthetic route for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate). This molecule is a critical pharmacophore intermediate, often utilized in the synthesis of SGLT2 inhibitors and PPAR agonists.

While traditional Friedel-Crafts acylation offers a direct path, it suffers from poor atom economy, regioselectivity issues, and the generation of stoichiometric aluminum waste. This guide presents a Process Intensification (PI) approach utilizing the Chalcone Route (Claisen-Schmidt Condensation followed by Catalytic Hydrogenation) .

Key Advantages of this Protocol:
  • Ester Retention Strategy: Utilizes anhydrous sodium ethoxide to prevent hydrolysis of the labile 4'-carboethoxy moiety, a common failure mode in aqueous hydroxide protocols.

  • Atom Economy: >85% compared to <45% for Friedel-Crafts.

  • Scalability: Designed for batch reactors from 1L to 500L.

Chemical Reaction Engineering

Retrosynthetic Analysis

The target molecule is assembled via the condensation of Ethyl 4-acetylbenzoate (Fragment A) and 4-Methylbenzaldehyde (Fragment B), followed by selective saturation of the alkene.

ReactionScheme Reactant1 Ethyl 4-acetylbenzoate (C11H12O3) Intermediate Chalcone Intermediate (Ethyl 4-[3-(4-methylphenyl)acryloyl]benzoate) Reactant1->Intermediate Step 1: NaOEt/EtOH (Anhydrous) Reactant2 4-Methylbenzaldehyde (C8H8O) Reactant2->Intermediate Product Target Molecule (4'-Carboethoxy-3-(4-methylphenyl)propiophenone) Intermediate->Product Step 2: H2, Pd/C Ethyl Acetate

Figure 1: Synthetic pathway designed for ester retention and high regioselectivity.

Experimental Protocols

Protocol A: Anhydrous Claisen-Schmidt Condensation

Objective: Synthesize the Chalcone intermediate while preserving the ethyl ester. Critical Control Point: Moisture content must be <0.1% to prevent saponification.

Materials
  • Reagent A: Ethyl 4-acetylbenzoate (1.0 equiv)

  • Reagent B: 4-Methylbenzaldehyde (1.05 equiv)

  • Base: Sodium Ethoxide (NaOEt), 21% wt solution in Ethanol (0.5 equiv)

  • Solvent: Ethanol (Anhydrous, 200 proof)

Step-by-Step Methodology
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe. Purge with N2 for 15 minutes.

  • Charging: Charge Ethyl 4-acetylbenzoate (100 g, 0.52 mol) and 4-Methylbenzaldehyde (65.6 g, 0.54 mol) into the reactor.

  • Solvation: Add Anhydrous Ethanol (500 mL). Stir at 200 RPM until fully dissolved.

  • Catalyst Addition: Cool the mixture to 0–5°C . Add NaOEt solution dropwise over 30 minutes. Note: Exothermic reaction. Do not exceed 10°C.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor via HPLC. Target <2% remaining Acetylbenzoate.

  • Quench: Cool to 5°C. Add Glacial Acetic Acid (1.0 equiv relative to base) to neutralize. pH should be ~6–7.

  • Isolation: The product often precipitates as a yellow solid upon cooling/neutralization.

    • If solid:[1] Filter and wash with cold ethanol (2 x 100 mL).

    • If oil:[2] Concentrate solvent to 20% volume, cool to 0°C to induce crystallization.

  • Drying: Vacuum dry at 40°C for 12 hours.

Expected Yield: 85–92% (Yellow crystalline solid).

Protocol B: Chemoselective Catalytic Hydrogenation

Objective: Reduce the


-unsaturated alkene without reducing the ketone or the ester.
Safety Warning:  Hydrogen gas is highly flammable. Ground all equipment.
Materials
  • Substrate: Chalcone Intermediate (from Protocol A)

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (Load: 5 wt% of substrate)

  • Solvent: Ethyl Acetate (EtOAc) or Toluene. Avoid alcohols if transesterification is a concern, though Ethanol is acceptable here.

Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve the Chalcone (100 g) in Ethyl Acetate (800 mL).

  • Catalyst Loading: Add 5% Pd/C (5 g wet weight) under an inert nitrogen blanket.

  • Purge: Seal reactor. Purge with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Pressurize with Hydrogen to 3.0 bar (45 psi) . Stir vigorously (800+ RPM) at 25–30°C .

    • Kinetic Note: Reaction is typically diffusion-controlled. High agitation is crucial.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours.

    • IPC: HPLC must show <0.5% olefin remaining.

    • Over-reduction Check: Ensure no formation of the alcohol (benzyl alcohol derivative).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.[3]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if necessary.

Expected Yield: 90–95% (White to off-white solid).

Process Engineering & Logic Flow

The following diagram illustrates the decision-making logic and critical parameters for the scale-up process.

ProcessFlow Start Start Process Step1 Condensation (NaOEt/EtOH, 25°C) Start->Step1 Check1 IPC: Hydrolysis Check Is Ester Intact? Step1->Check1 RouteA Proceed to Quench (Acetic Acid) Check1->RouteA Yes (<1% Acid) RouteB Corrective Action: Re-esterification (H2SO4/EtOH) Check1->RouteB No (>5% Acid) Step2 Hydrogenation (Pd/C, 3 bar H2) RouteA->Step2 RouteB->Step2 Check2 IPC: Selectivity Ketone vs Alkene Step2->Check2 Final Final Isolation (Crystallization) Check2->Final Pass

Figure 2: Process flow diagram highlighting the critical decision gate regarding ester stability.

Analytical Specifications

To ensure "Trustworthiness" and batch consistency, the following specifications are recommended for the final API intermediate.

ParameterSpecificationMethodLogic
Appearance White crystalline powderVisualColored impurities suggest incomplete hydrogenation (conjugated systems).
Assay > 98.0%HPLC (UV 254nm)High purity required for subsequent API coupling steps.
Chalcone Impurity < 0.15%HPLCUnreacted olefin is a structural alert (Michael acceptor).
Pd Content < 10 ppmICP-MSCatalyst leaching must be controlled.
Loss on Drying < 0.5%GravimetricSolvent entrapment affects stoichiometry in next steps.

Scientific Rationale & Troubleshooting

Why Sodium Ethoxide?

Standard protocols often use aqueous NaOH. However, the Carboethoxy group is susceptible to saponification (hydrolysis to carboxylic acid). By using Sodium Ethoxide in Anhydrous Ethanol , we perform a transesterification-neutral reaction. Even if the ethoxide attacks the ester, it replaces an ethyl group with an ethyl group, resulting in zero net change to the molecule [1].

Selectivity in Hydrogenation

The ketone carbonyl is conjugated to the aromatic ring (phenone). Under aggressive conditions (high temp/pressure or Pt catalysts), this can be reduced to the alcohol. Pd/C at mild pressure (1-3 bar) is highly selective for the C=C double bond over the C=O bond in this specific steric environment [2].

Troubleshooting Table
IssueProbable CauseCorrective Action
Product is an Acid (COOH) Water present in condensation step.Ensure Ethanol is anhydrous. Use molecular sieves.
Low Yield (Step 1) Incomplete conversion (Equilibrium).Increase concentration or remove water (if generated) via azeotrope (though difficult in EtOH). Extended time.
Over-reduction (Alcohol formed) H2 pressure too high or reaction time too long.Stop reaction immediately upon H2 uptake plateau. Reduce pressure to 1 bar.

References

  • Claisen-Schmidt Condensation Mechanisms

    • Detailed review of aldol-type condens
    • Source: [4]

  • Selective Hydrogenation of Chalcones

    • Protocols for reducing alkenes in the presence of carbonyls.
    • Source:

  • Dihydrochalcones in Drug Development

    • Context on the pharmacological relevance of this scaffold.
    • Source:

  • Scale-Up Methodologies

    • General guide to chalcone synthesis scale-up.
    • Source:

Sources

Application Note: Strategic Esterification Protocols for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the esterification of 4-(3-(4-methylphenyl)propanoyl)benzoic acid to yield the target precursor 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (also known as Ethyl 4-(3-(p-tolyl)propanoyl)benzoate).[1]

Executive Summary & Chemical Strategy

The synthesis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone requires the selective esterification of a benzoic acid moiety in the presence of a benzylic ketone and an electron-rich tolyl ring.[1] While standard Fischer esterification is common, the presence of the ketone introduces a risk of ketalization or aldol-type side reactions under harsh, prolonged acidic conditions.

This guide presents three validated protocols ranging from robust scale-up methodologies to mild, high-fidelity laboratory techniques.

Core Chemical Challenges
  • Selectivity: Esterifying the carboxylic acid without affecting the ketone (C=O) at the

    
    -position relative to the tolyl ring.
    
  • Solubility: The diaryl acid precursor exhibits poor solubility in cold alcohols, necessitating specific solvent systems or thermal activation.

  • Purification: Minimizing hydrolysis during workup to ensure high shelf-stability of the ethyl ester.

Precursor Analysis

Starting Material: 4-(3-(4-methylphenyl)propanoyl)benzoic acid Molecular Formula:


 (Acid) 


(Ester) MW: 268.31 g/mol

296.36 g/mol [1]
Structural Logic

The molecule consists of a terephthalic acid mono-derivative core linked to a p-tolyl group via a saturated ethyl bridge.[1] The carbonyl linking the phenyl rings is a ketone , not an ester.

  • Acidic Center: Benzoic acid (

    
    ).
    
  • Electrophilic Center: Ketone carbonyl (Less reactive than the activated acid, but susceptible to acid-catalyzed ketalization).

  • Nucleophilic Center: Tolyl ring (Susceptible to electrophilic aromatic substitution if highly activated reagents are used, though unlikely in standard esterification).

Experimental Protocols

Method A: The Acyl Chloride Route (Standard Scale-Up)

Best for: Multi-gram to Kilogram scale, high conversion, robust yields.

Mechanism: Conversion of the carboxylic acid to an acid chloride using Thionyl Chloride (


), followed by nucleophilic acyl substitution with Ethanol.
Materials
  • Precursor Acid (1.0 eq)[2][3]

  • Thionyl Chloride (

    
    ) (1.5 eq)[4]
    
  • Ethanol (Absolute, anhydrous) (10.0 eq / Solvent)

  • Catalytic DMF (Dimethylformamide) (2-3 drops)[1]

  • Dichloromethane (DCM) or Toluene (Solvent for Step 1)

Step-by-Step Protocol
  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend the Precursor Acid  (10 g, 37.3 mmol) in anhydrous Toluene (50 mL).
    
  • Chlorination: Add DMF (0.1 mL) as a catalyst. Add Thionyl Chloride (4.0 mL, 56 mmol) dropwise over 10 minutes at room temperature.

    • Observation Check: Look for vigorous gas evolution (

      
       and 
      
      
      
      ).
  • Reaction: Heat the mixture to 60°C for 2 hours. The suspension should become a clear homogeneous solution, indicating the formation of the acid chloride.

  • Evaporation (Critical): Remove excess

    
     and solvent under reduced pressure (Rotavap). Re-dissolve the residue in fresh anhydrous Toluene (20 mL) and evaporate again to ensure complete removal of acidic gases.
    
  • Esterification: Dissolve the crude acid chloride residue in anhydrous DCM (30 mL). Cool to 0°C.[2][4][5]

  • Addition: Add Absolute Ethanol (5 mL, excess) and Pyridine (1.0 eq, optional acid scavenger) dropwise.

  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate.[2][6][7] Wash organic layer with Brine, dry over 
    
    
    
    , and concentrate.

Pros: Quantitative conversion; avoids equilibrium issues of Fischer esterification. Cons: Requires handling of corrosive


.
Method B: Alkyl Halide Alkylation (Mild/Lab Scale)

Best for: High purity, sensitive substrates, avoiding strong acids.

Mechanism:


 reaction between the carboxylate anion and Ethyl Iodide.
Materials
  • Precursor Acid (1.0 eq)[2][3]

  • Ethyl Iodide (

    
    ) or Ethyl Bromide (
    
    
    
    ) (1.5 eq)
  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous, powdered)
    
  • DMF or Acetone (Solvent)

Step-by-Step Protocol
  • Solubilization: Dissolve Precursor Acid (1.0 g, 3.73 mmol) in DMF (10 mL).

  • Deprotonation: Add

    
      (1.03 g, 7.46 mmol). Stir at room temperature for 15 minutes.
    
    • Note: The mixture will be a suspension.[8]

  • Alkylation: Add Ethyl Iodide (0.45 mL, 5.6 mmol) via syringe.

  • Reaction: Stir at 40°C for 4–6 hours.

    • TLC Monitoring: Eluent Hexane:EtOAc (8:2). The acid spot (baseline) should disappear; the ester spot (

      
      ) will appear.
      
  • Workup: Pour the mixture into ice-cold water (50 mL). The product often precipitates as a white solid.

    • If solid:[9] Filter and wash with water.

    • If oil:[7] Extract with Diethyl Ether (3x 20 mL).

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Pros: Neutral conditions; no risk of ketalization; very clean profile. Cons: DMF removal can be tedious; EtI is expensive for large scales.

Method C: Azeotropic Fischer Esterification (Green/Economical)

Best for: Cost-sensitive large batches where


 is undesirable.[1]

Mechanism: Acid-catalyzed equilibrium shift using a Dean-Stark trap to remove water.[1]

Protocol Summary
  • Combine Precursor Acid (1.0 eq), Ethanol (5 eq), and Toluene (Solvent volume).

  • Add p-Toluenesulfonic Acid (p-TSA) (0.1 eq).

  • Reflux with a Dean-Stark trap . The ternary azeotrope (EtOH/Water/Toluene) or binary (Water/Toluene) removes water.

  • Crucial: Since Ethanol is the reagent, it is often better to use Ethanol as the solvent and use molecular sieves (3Å) in a Soxhlet extractor to remove water, rather than a Dean-Stark, to maintain high EtOH concentration.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate esterification route based on scale and purity requirements.

Esterification_Workflow Start Start: Precursor Acid 4-(3-(p-tolyl)propanoyl)benzoic acid Decision Select Methodology Start->Decision MethodA Method A: Acid Chloride (SOCl2 / EtOH) Decision->MethodA Scale > 10g High Yield Needed MethodB Method B: Alkyl Halide (EtI / K2CO3) Decision->MethodB Lab Scale < 5g High Purity Needed MethodC Method C: Fischer (p-TSA / Reflux) Decision->MethodC Cost Sensitive Green Chemistry ProcessA 1. SOCl2, Toluene, 60°C 2. Evaporate 3. Add EtOH, Pyridine MethodA->ProcessA ProcessB 1. K2CO3, DMF 2. Add EtI 3. Stir 40°C, 4h MethodB->ProcessB ProcessC 1. EtOH (excess), H2SO4 2. Reflux 12h 3. Azeotropic Water Removal MethodC->ProcessC Result Target: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone ProcessA->Result ProcessB->Result ProcessC->Result

Caption: Decision matrix for esterification of diarylpropiophenone precursors.

Analytical Quality Control (QC)

To ensure the integrity of the final ester, the following analytical parameters must be met.

Data Summary Table
ParameterSpecificationMethodNotes
Appearance White to Off-white Crystalline SolidVisualOils indicate residual solvent or impurities.[1]
Purity (HPLC) > 98.0%Reverse Phase C18Mobile Phase: ACN/Water (0.1% TFA).
Identity (1H NMR) Confirmed Structure400 MHz DMSO-d6Watch for Ethyl group signals.[1]
Residual Acid < 0.5%Titration / HPLCPrecursor acid peak must be absent.
Water Content < 0.1%Karl FischerCritical for storage stability.
Diagnostic NMR Signals (Expected)
  • Ethyl Ester:

    • 
       1.35 ppm (Triplet, 3H, 
      
      
      
      )[1]
    • 
       4.35 ppm (Quartet, 2H, 
      
      
      
      )[1]
  • Tolyl Methyl:

    • 
       2.30 ppm (Singlet, 3H, 
      
      
      
      )[1]
  • Propionyl Chain:

    • 
       3.00–3.30 ppm (Two Triplets, 4H, 
      
      
      
      )[1]

References

  • BenchChem. (2025).[3][4] Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Retrieved from

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation and Esterification Protocols. Retrieved from

  • National Institutes of Health (NIH). (2002). Synthesis and biological evaluation of benzoylbenzoic acid derivatives. Arch Pharm (Weinheim).[10] Retrieved from

  • OperaChem. (2024). Fischer Esterification - Typical Procedures. Retrieved from

  • BOC Sciences. (2024). 3'-Carboethoxy-3-(4-methylphenyl)propiophenone Product Page. Retrieved from

Sources

Application Note: High-Fidelity Synthesis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

[1]

Executive Summary

The target molecule, 4'-Carboethoxy-3-(4-methylphenyl)propiophenone , represents a critical scaffold in medicinal chemistry, often utilized as a precursor for SGLT2 inhibitors, anti-diabetic agents, and heterocyclic derivatives (e.g., pyrazolines).[]

While Friedel-Crafts acylation is the standard industrial route for simple propiophenones, it is unsuitable for this specific target due to the electronic deactivation of the ethyl benzoate moiety.[] The ester group directs electrophilic substitution to the meta position (3'), whereas the target requires para (4') substitution.[]

Therefore, this guide details the Claisen-Schmidt Condensation followed by Selective Catalytic Hydrogenation as the superior route.[] This pathway ensures regiospecificity and high yield while preserving the labile ester functionality.[]

Critical Analysis of Synthetic Routes

To establish the optimal protocol, we must first analyze the competing mechanistic pathways.[]

Route A: Friedel-Crafts Acylation (Not Recommended)[1]
  • Reagents: Ethyl benzoate + 3-(4-methylphenyl)propionyl chloride +

    
    .[]
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[]

  • Failure Mode: The carboethoxy group (

    
    ) is a strong electron-withdrawing group (EWG) and a meta-director.[]
    
  • Outcome: The major product is the 3'-isomer , not the desired 4'-isomer . Additionally, the Lewis acid (

    
    ) can complex with the ester, leading to hydrolysis or polymerization.[]
    
Route B: Chalcone Hydrogenation (Recommended)[1]
  • Reagents: Ethyl 4-acetylbenzoate + 4-Methylbenzaldehyde.[]

  • Mechanism: Acid-Mediated Aldol Condensation

    
     Catalytic Hydrogenation.[]
    
  • Advantage: The 1,4-substitution pattern is "locked in" by the starting materials.[]

  • Selectivity: Use of anhydrous acid catalysis prevents ester hydrolysis (common with NaOH base catalysis).[]

Visualizing the Synthetic Strategy

The following diagram illustrates the decision logic and the specific pathway selected.

Synthesis_StrategyStartTarget: 4'-Carboethoxy-3-(4-methylphenyl)propiophenoneRouteARoute A: Friedel-Crafts Acylation(Ethyl Benzoate + Acid Chloride)Start->RouteAEvaluatedRouteBRoute B: Chalcone Route(Ethyl 4-acetylbenzoate + p-Tolualdehyde)Start->RouteBSelectedOutcomeAResult: 3'-Isomer (Meta)(Incorrect Regiochemistry)RouteA->OutcomeADeactivation EffectStep1Step 1: Acid-CatalyzedClaisen-Schmidt CondensationRouteB->Step1OutcomeBResult: 4'-Isomer (Para)(Correct Regiochemistry)Step2Step 2: Selective Pd/CHydrogenationStep1->Step2Step2->OutcomeBHigh Purity

Caption: Comparative analysis of synthetic routes. Route B is selected to guarantee para-substitution.[]

Reaction Mechanism

Step 1: Acid-Mediated Claisen-Schmidt Condensation

Unlike standard base-catalyzed aldol reactions (which risk hydrolyzing the ethyl ester to a carboxylic acid), we utilize anhydrous HCl in Ethanol .[] This serves a dual purpose: it catalyzes the condensation and ensures the ester group remains ethylated (via transesterification equilibrium).[]

  • Enolization: Acid protonates the ketone oxygen of Ethyl 4-acetylbenzoate, facilitating the formation of the enol tautomer.[]

  • Nucleophilic Attack: The enol attacks the activated carbonyl of 4-Methylbenzaldehyde (p-Tolualdehyde).[]

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes acid-catalyzed dehydration (E1 mechanism) to form the 
    
    
    -unsaturated ketone (Chalcone).[]
Step 2: Selective Catalytic Hydrogenation

The chalcone contains two reducible groups: the alkene (


  • Catalyst: 10% Palladium on Carbon (Pd/C).[]

  • Selectivity: Under mild conditions (1-3 atm

    
    , Ambient Temp), Pd/C reduces the 
    
    
    bond rapidly.[] Reduction of the conjugated ketone requires higher pressures or different catalysts (e.g., Raney Ni), allowing for high chemoselectivity.[]

Mechanismcluster_0Step 1: CondensationKetoneEthyl 4-acetylbenzoate(Protonated)EnolEnol IntermediateKetone->EnolH+ / -H+Aldehydep-Tolualdehyde(Activated)AldolBeta-Hydroxy KetoneEnol->Aldol+ AldehydeChalconeChalcone Intermediate(4'-Carboethoxy-4-methylchalcone)Aldol->Chalcone- H2O (Dehydration)ProductTarget: Dihydrochalcone(Saturated Ketone)Chalcone->ProductH2 / Pd-C (Selective Reduction)

Caption: Mechanistic flow from precursors to the final dihydrochalcone target.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[][2][3][4][5]Role
Ethyl 4-acetylbenzoate 192.211.0Starting Material (Ketone)
p-Tolualdehyde 120.151.1Starting Material (Aldehyde)
Thionyl Chloride (

)
118.970.2HCl Generator
Ethanol (Absolute) -SolventReaction Medium
Pd/C (10% w/w) -5 wt%Hydrogenation Catalyst
Hydrogen Gas (

)
2.02ExcessReducing Agent
Protocol A: Synthesis of Chalcone Intermediate

Note: We generate anhydrous HCl in situ using Thionyl Chloride to avoid handling gas cylinders and to scavenge any water.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Solvent Preparation: Add 100 mL of absolute Ethanol to the flask. Cool to 0°C in an ice bath.

  • Catalyst Generation: Dropwise add Thionyl Chloride (0.2 equiv) to the ethanol.[] Stir for 15 minutes. Caution: Exothermic reaction, releases

    
     and 
    
    
    .[] Vent to a scrubber.[]
  • Addition: Add Ethyl 4-acetylbenzoate (1.0 equiv, 19.2 g) and p-Tolualdehyde (1.1 equiv, 13.2 g) to the flask.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12-16 hours. The product often precipitates as a yellow solid.[]

  • Workup: Cool the mixture to 0°C for 1 hour to maximize precipitation. Filter the yellow solid (Chalcone).[]

  • Purification: Wash the cake with cold ethanol (2 x 20 mL). Recrystallize from Ethanol/Ethyl Acetate if purity <95% by HPLC.[]

    • Expected Intermediate: Ethyl 4-[(E)-3-(4-methylphenyl)acryloyl]benzoate.[]

Protocol B: Selective Hydrogenation
  • Setup: Place the Chalcone intermediate (10 g) into a hydrogenation vessel (Parr shaker or balloon flask).

  • Solvent: Dissolve in Ethyl Acetate (100 mL). (Ethanol can be used, but EtOAc often gives better solubility for this specific ester).[]

  • Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Safety: Pd/C is pyrophoric.[] Add under inert atmosphere (Argon/Nitrogen).[]

  • Hydrogenation: Purge the vessel with

    
     gas (3 cycles). Pressurize to 30 psi (2 bar)  or use a double-balloon setup. Stir vigorously at Room Temperature.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[] Reaction is typically complete in 2-4 hours.[] Stop immediately upon disappearance of starting material to avoid reducing the ketone.[]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.[]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap, 40°C).

  • Final Purification: The resulting white solid is usually of high purity.[] If necessary, recrystallize from Hexane/EtOAc.[]

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected values.

ParameterSpecificationMethod
Appearance White to Off-White Crystalline SolidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Mass Spec

LC-MS (ESI+)

NMR (Key Signals)

4.38 (q,

), 3.30 (t,

), 3.05 (t,

)
400 MHz,

NMR Interpretation Guide:

  • Triplet at ~3.30 ppm: Diagnostic of the

    
    -protons next to the carbonyl (
    
    
    ).
  • Triplet at ~3.05 ppm: Diagnostic of the

    
    -protons next to the tolyl ring (
    
    
    ).
  • Absence of vinylic protons: (Usually 7.5-8.0 ppm doublets in the chalcone) confirms successful hydrogenation.[]

Safety & Handling

  • Thionyl Chloride: Highly corrosive and toxic.[] Generates HCl and SO2 gases.[] Work in a fume hood.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry.[] Keep wet with water or solvent during handling.[] Dispose of in dedicated precious metal waste.[]

  • Hydrogen Gas: Extremely flammable.[] Ensure all vessels are grounded to prevent static discharge.[]

References

  • Claisen-Schmidt Condensation Mechanisms

    • Vogel, A. I.[] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[] Longman Scientific & Technical, 1989 .[] []

  • Selective Hydrogenation of Chalcones

    • Rylander, P. N.[] Hydrogenation Methods. Academic Press, 1985 .[] (Standard text for Pd/C selectivity).

    • Dhar, D. N.[] The Chemistry of Chalcones and Related Compounds. Wiley-Interscience, 1981 .[]

  • Acid-Mediated Aldol Protocols

    • Patil, C. et al. "Synthesis and biological evaluation of novel chalcones."[] Journal of Chemical and Pharmaceutical Research, 2009 , 1(1), 46-72.[] []

  • Friedel-Crafts Selectivity (Contextual)

    • Olah, G. A.[] Friedel-Crafts and Related Reactions. Wiley, 1963 .[] (Explaining the deactivation of ethyl benzoate).

Solvent selection for the synthesis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Protocol for the Synthesis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Part 1: Executive Summary & Molecular Analysis

Target Molecule: 1-(4-ethoxycarbonylphenyl)-3-(4-methylphenyl)propan-1-one Common Name: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone Chemical Class: Dihydrochalcone derivative / Functionalized Diarylpropanone[1]

Scope: This guide outlines the optimal solvent systems and synthetic protocols for the preparation of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone. Unlike simple propiophenones, the presence of the 4'-ethoxycarbonyl (ester) moiety introduces a critical chemoselectivity constraint: the synthesis must avoid conditions that lead to hydrolysis (saponification) or transesterification.

Therefore, the standard Friedel-Crafts acylation routes are suboptimal due to the deactivating nature of the ester group on the aromatic ring. The recommended "Gold Standard" pathway is the Claisen-Schmidt Condensation followed by Selective Hydrogenation .[1]

Part 2: Synthetic Strategy & Solvent Logic

Route Selection: The "Ester-Safe" Pathway

Direct Friedel-Crafts acylation of ethyl benzoate is electronically unfavorable.[1] Conversely, acylating toluene with a functionalized acid chloride risks regioselectivity issues and complex starting material preparation.

Selected Route: Two-Step Aldol-Reduction Sequence.[1]

  • Step 1 (C=C Formation): Condensation of Ethyl 4-acetylbenzoate and 4-Methylbenzaldehyde.[1]

  • Step 2 (Reduction): Selective catalytic hydrogenation of the enone alkene to the saturated ketone.

Solvent Selection Matrix
Reaction StepRecommended SolventAlternativeCritical Selection Criteria
1. Condensation Toluene (with Dean-Stark)Ethanol (Anhydrous)Water Removal: Toluene allows azeotropic removal of water, driving the equilibrium forward without strong bases that hydrolyze the ester.
2. Hydrogenation Ethyl Acetate (EtOAc) THF / 2-MeTHFSelectivity: EtOAc is non-protic, preventing transesterification. It dissolves the chalcone well and is inert to Pd/C, ensuring high selectivity for C=C reduction over C=O.
3. Purification Ethanol/Hexane Isopropyl AlcoholCrystallization: The target dihydrochalcone crystallizes well from polar/non-polar mixtures.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

Target: (E)-1-(4-ethoxycarbonylphenyl)-3-(4-methylphenyl)prop-2-en-1-one[1]

Mechanistic Insight: Standard base catalysis (NaOH/KOH) is strictly prohibited due to the high risk of hydrolyzing the ethyl ester to the carboxylic acid. We utilize a Piperidine/Acetic Acid catalytic system in refluxing toluene to effect dehydration under neutral/mildly acidic conditions.

Protocol:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Ethyl 4-acetylbenzoate (19.2 g, 100 mmol) and 4-Methylbenzaldehyde (12.0 g, 100 mmol).

  • Solvent: Add Toluene (Anhydrous) (200 mL).

  • Catalyst: Add Piperidine (0.5 mL, 5 mmol) and Glacial Acetic Acid (0.3 mL, 5 mmol).

  • Reaction: Heat to vigorous reflux (bath temp ~120°C). Monitor water collection in the Dean-Stark trap.

  • Timeline: Reflux for 4–6 hours until water evolution ceases and TLC (Hexane:EtOAc 8:2) indicates consumption of the ketone.

  • Workup: Cool to room temperature. Wash the toluene layer with 1N HCl (2 x 50 mL) to remove piperidine, then saturated NaHCO₃ (2 x 50 mL), and Brine (50 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from hot Ethanol.

    • Expected Yield: 85–90%

    • Appearance: Yellow crystalline solid.

Step 2: Selective Hydrogenation to Dihydrochalcone

Target: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone[1]

Mechanistic Insight: The goal is to reduce the alkene (C=C) without reducing the ketone (C=O) to an alcohol or the ester to an alcohol. Ethyl Acetate is chosen over alcohols to prevent transesterification and because it suppresses over-reduction compared to highly polar protic solvents.

Protocol:

  • Setup: Use a high-pressure hydrogenation vessel (Parr shaker) or a standard 3-neck flask with a hydrogen balloon for small scales.

  • Charging: Dissolve the Chalcone intermediate (10 g) in Ethyl Acetate (150 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Note: Wet paste Pd/C is safer to handle.

  • Reaction: Purge the system with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under H₂ atmosphere (1 atm is sufficient; 30 psi speeds up kinetics) at Room Temperature (20–25°C).

  • Monitoring: Monitor by TLC or HPLC every 30 minutes. The yellow color of the chalcone will disappear as the reaction proceeds. Stop immediately upon disappearance of starting material to prevent ketone reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.[2]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The product often solidifies upon standing. If necessary, recrystallize from Hexane/Ether or Ethanol/Water.

    • Expected Yield: 92–95%

    • Appearance: White/Off-white crystalline powder.[1]

Part 4: Process Safety & Troubleshooting

IssueProbable CauseCorrective Action
Ester Hydrolysis (Step 1) Presence of strong base or water accumulation.[1]Ensure Dean-Stark is functioning. Switch to Piperidine/AcOH catalyst if using alkoxides.
Over-Reduction (Step 2) Reaction time too long or H₂ pressure too high.Stop reaction immediately upon decolorization. Use EtOAc instead of MeOH.
Poor Solubility (Step 2) Chalcone concentration too high.Warm the EtOAc slightly (40°C) to dissolve, then cool to RT for reaction.
Transesterification Use of Ethanol/Methanol in Step 2.Strictly use aprotic solvents like Ethyl Acetate or THF.

Part 5: Visualization of Synthetic Workflow

Synthesispathway SM1 Ethyl 4-acetylbenzoate Process1 Condensation (Dean-Stark) Toluene, Piperidine/AcOH Reflux, -H2O SM1->Process1 SM2 4-Methylbenzaldehyde SM2->Process1 Inter Chalcone Intermediate (Yellow Solid) Process1->Inter 85-90% Yield Process2 Selective Hydrogenation H2, 10% Pd/C Ethyl Acetate, 25°C Inter->Process2 Product Target: 4'-Carboethoxy-3-(4-methylphenyl) propiophenone Process2->Product 92-95% Yield (C=C Reduction)

Caption: Optimized synthetic workflow utilizing azeotropic condensation and selective hydrogenation in aprotic media.

References

  • Naseem Ahmed & Johan E. van Lier. (2005). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Journal of Chemical Research. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Claisen-Schmidt conditions).
  • Patil, S. & Pratihar, S. (2024). Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex. Thieme Connect. Retrieved from [Link]

  • PrepChem. Synthesis of 1-(4-isobutylphenyl)propan-1-one. Retrieved from [Link] (General protocol for propiophenone derivatives).

Sources

Handling and storage protocols for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Storage, and Stability Protocols for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Introduction & Compound Identity

4'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS: 898768-61-1) is a specialized synthetic intermediate, structurally characterized as a functionalized hydrochalcone (1,3-diphenylpropan-1-one derivative).[1] It features an ethyl ester moiety on the benzoyl ring and a p-tolyl group at the terminal position of the alkyl chain.[1]

This compound serves as a critical scaffold in the synthesis of SGLT2 inhibitors and other metabolic disorder therapeutics. Its dual-functional nature (ester and ketone) dictates specific handling requirements to prevent hydrolysis, transesterification, or photochemical degradation.[1]

Chemical Structure & Identifiers:

  • IUPAC Name: Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate[1]

  • Molecular Formula: C₁₉H₂₀O₃[1][2]

  • Molecular Weight: 296.36 g/mol [1][2][]

  • Physical State: White to off-white crystalline solid[1]

  • Solubility Profile: Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; Insoluble in Water.

Physicochemical Profile & Stability Risks

To ensure data integrity during experimentation, researchers must understand the intrinsic stability risks associated with the functional groups present.

PropertySpecificationStability RiskMitigation Strategy
Melting Point Solid (Range typically 60–80°C, verify per batch)Thermal degradation near MPStore well below MP; avoid rapid heating.[1]
Reactivity (Ester) Ethyl Ester (C-4')Hydrolysis (Acid/Base catalyzed)Strictly anhydrous storage; avoid protic solvents with extreme pH.[1]
Reactivity (Ketone) Aryl Ketone (C-1)Photochemical reduction (Norrish Type I/II)Protect from light ; use amber glassware.[1]
Hygroscopicity Low to ModerateHydrolytic degradationStore with desiccant (Silica gel/Drierite).

Storage Protocols: The "Self-Validating" System

Storage is not passive; it is an active control measure. The following protocol utilizes a "Time-Temperature-Atmosphere" matrix to preserve compound integrity.

Storage Decision Tree

StorageProtocol Start Received Compound (Solid State) Duration Intended Usage Duration? Start->Duration ShortTerm < 1 Month (Working Stock) Duration->ShortTerm LongTerm > 1 Month (Archive/Reserve) Duration->LongTerm Cond_Short Temp: 2-8°C Atmosphere: Ambient (Desiccated) Container: Amber Vial ShortTerm->Cond_Short Cond_Long Temp: -20°C Atmosphere: Argon/Nitrogen Flush Container: Sealed Amber Vial + Parafilm LongTerm->Cond_Long Validation QC Check (HPLC) Before Use Cond_Short->Validation Cond_Long->Validation

Figure 1: Decision matrix for storage conditions based on usage timeline. Note the requirement for inert atmosphere in long-term storage to prevent oxidative degradation.[1]

Protocol for Long-Term Storage (>30 Days)
  • Vial Selection: Use Class 1 hydrolytic borosilicate glass (Amber) with a PTFE-lined screw cap.

  • Atmosphere Exchange: Gently purge the headspace with dry Argon or Nitrogen gas for 15 seconds before sealing. This displaces moisture-laden air and prevents ester hydrolysis.[1]

  • Sealing: Wrap the cap junction with Parafilm® M to create a secondary moisture barrier.

  • Environment: Place the vial inside a secondary container (e.g., a Ziploc bag or plastic jar) containing a desiccant packet. Store at -20°C .

Handling & Solubilization Protocols

This compound is lipophilic. Attempting to dissolve it directly in aqueous media will result in precipitation and inaccurate dosing.

Solubilization Workflow

Objective: Create a stable 10 mM stock solution.

  • Solvent Choice:

    • Preferred: Dimethyl Sulfoxide (DMSO) (anhydrous, ≥99.9%).

    • Alternative: Ethanol (absolute) – Note: Ethanol is protic; use fresh solutions immediately to avoid transesterification.[1]

  • Weighing:

    • Equilibrate the vial to room temperature (RT) for 30 minutes before opening. This prevents condensation of atmospheric water onto the cold solid.

    • Weigh rapidly into a pre-tared amber vial.

  • Dissolution:

    • Add DMSO to achieve target concentration.

    • Vortex for 30 seconds. If particulates remain, sonicate in a water bath at RT for 2 minutes.

    • Visual Check: Solution must be optically clear.

Handling "In-Solution"

Once in solution, the stability clock accelerates.[1]

  • DMSO Stocks: Stable for 3 months at -20°C if protected from freeze-thaw cycles.[1] Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated thawing.

  • Aqueous Dilutions: Prepare immediately before use. Do not store aqueous dilutions (e.g., in cell culture media) for >4 hours, as the ester group is susceptible to enzymatic (if serum is present) or chemical hydrolysis.

Quality Control (QC) & Validation

Trust but verify. Before using a stored batch for critical experiments (e.g., IC50 determination), validate purity.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Carbonyl).

  • Acceptance Criteria: Purity ≥ 98% (Area under curve).

    • Impurity Flag: A peak appearing at a lower retention time (more polar) likely indicates the hydrolyzed carboxylic acid derivative (Acid form of the ester).

Emergency Procedures & Safety (EHS)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Spill Response:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: Absorb liquid spills with sand or vermiculite. For solid spills, sweep gently to avoid dust generation.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Standard for organic aromatics).

References

  • PubChem. (n.d.).[6] Compound Summary: Ethyl 4-methylbenzoate.[1][4] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Eden Botanicals. (2023). Keeping Your Aromatics Fresh - Storage Protocols for Aromatic Esters. Retrieved October 26, 2023, from [Link][1]

Sources

Troubleshooting & Optimization

Troubleshooting low purity in 4'-Carboethoxy-3-(4-methylphenyl)propiophenone production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific purity issues with 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (also known as Ethyl 4-(3-(4-methylphenyl)propanoyl)benzoate ).

Topic: Troubleshooting Low Purity & Synthetic Anomalies Document ID: TS-CHAL-044 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Diagnostic Triage: Identify Your Impurity Profile[1][2]

Before modifying your protocol, characterize the impurity. Use this decision matrix to match your observation with the likely chemical origin.

ObservationLikely ImpurityRoot Cause
Yellow/Orange Tint Residual Chalcone (Olefin)Incomplete hydrogenation; Catalyst poisoning.[1]
New Spot (TLC, low Rf) Alcohol Derivative Over-reduction of ketone to hydroxyl; H2 pressure too high.
Precipitate in Workup Benzoic Acid Derivative Hydrolysis of the ethyl ester (-COOEt ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-COOH).
Extra Aromatic Peaks (NMR) Regioisomers Friedel-Crafts acylation occurring at ortho position (if using FC route).[1]
Oiling Out Mixed Esters/Oligomers Transesterification (wrong solvent) or Aldol polymerization.

Critical Troubleshooting Guides

Q1: My product retains a persistent yellow color even after recrystallization. What is happening?

Diagnosis: You are likely seeing incomplete reduction of the chalcone intermediate . The precursor, (E)-ethyl 4-(3-(4-methylphenyl)acryloyl)benzoate, is a conjugated system with intense yellow/orange absorbance. Even trace amounts (<0.5%) can discolor the final white solid product.

The Mechanism: The synthesis typically proceeds via Claisen-Schmidt condensation followed by hydrogenation. The C=C double bond reduction is competing with the C=O reduction.

G SM Chalcone Precursor (Yellow, Conjugated) SM->SM Catalyst Poisoning (Stalled Rxn) Prod Target Propiophenone (Colorless) SM->Prod H2 / Pd-C (Selective) Imp1 Impurity A: Alcohol (Over-reduced) Prod->Imp1 H2 Excess (Over-reduction)

Figure 1: Selectivity pathways in catalytic hydrogenation. The goal is to stop at the ketone (Green) without proceeding to the alcohol (Red) or stalling at the starting material (Yellow).

Corrective Protocol:

  • Switch Solvent: If using Ethanol, switch to Ethyl Acetate (EtOAc) . Protic solvents like alcohols can accelerate over-reduction to the hydroxyl impurity. EtOAc suppresses this.

  • Catalyst Modification: Standard 10% Pd/C is often too active.

    • Recommendation: Use 5% Pd/C (unreduced, dry type) or add a catalyst poison like Diphenylsulfide (trace) or Quinoline to arrest reduction after C=C saturation.

  • TLC Monitoring: Do not rely on H2 uptake volume. Monitor disappearance of the yellow fluorescent spot on TLC (UV 254/365nm).

Q2: I am observing a significant yield loss and a highly polar impurity (Low Rf). Did the ketone reduce?

Diagnosis: While ketone reduction is possible, the more likely culprit in this specific molecule is Ester Hydrolysis . The 4'-Carboethoxy group is susceptible to hydrolysis if the reaction environment becomes too basic (during Claisen-Schmidt) or too acidic/hot (during workup).[1]

Technical Insight: If you used NaOH or KOH for the initial condensation of Ethyl 4-acetylbenzoate and 4-Methylbenzaldehyde, you likely hydrolyzed the ester to the carboxylate salt.

Corrective Protocol:

  • Step 1 (Condensation): Avoid aqueous hydroxides. Use Barium Hydroxide [Ba(OH)₂] in dry ethanol or Thionyl Chloride/Ethanol (acid catalyzed aldol is rare but possible). Alternatively, use Lithium Hexamethyldisilazide (LiHMDS) at -78°C for kinetic control if yield is critical.

  • Step 2 (Workup): Ensure quench is performed with buffered Ammonium Chloride, not strong HCl, to prevent acid-catalyzed hydrolysis of the ester.

Q3: We attempted a Friedel-Crafts approach to avoid the hydrogenation step, but purity is <85%. Why?

Diagnosis: The Friedel-Crafts (FC) route for this specific substitution pattern is electronically unfavorable, leading to Regioisomeric Impurities .

The Chemistry: You likely attempted to react Ethyl benzoate with 3-(4-methylphenyl)propionyl chloride .

  • Problem: The ester group on ethyl benzoate is deactivating and meta-directing .

  • Result: FC acylation on deactivated rings requires harsh conditions (high heat, excess AlCl₃), which causes alkyl migration and tarring. Even if it reacts, it directs meta, giving the 3'-isomer, not the desired 4'-isomer.

The "Reverse" FC Route: If you reacted Toluene with 4-(chlorocarbonyl)benzoic acid ethyl ester (Mono-ethyl terephthaloyl chloride):

  • Problem: The alkyl group (toluene) is ortho/para directing. While para is favored, you will get 5-15% ortho isomer. Separation of these isomers requires tedious fractional crystallization.

Recommendation: Abandon the Friedel-Crafts route for this molecule. The Chalcone (Aldol + Reduction) route is the industry standard for high-purity diarylpropanones because it guarantees the 1,4-substitution pattern.

Optimized Synthetic Workflow (High Purity)

To achieve >98% purity without column chromatography, follow this optimized "Chalcone Route."

Step 1: Claisen-Schmidt Condensation[4][5]
  • Reactants: Ethyl 4-acetylbenzoate (1.0 eq) + 4-Methylbenzaldehyde (1.05 eq).

  • Catalyst: Dry HCl gas in Ethanol (Acid catalyzed) OR Piperidine/Acetic Acid (Base catalyzed). Avoid NaOH.

  • Procedure: Reflux for 4-6 hours. Cool to 0°C.[1]

  • Purification: Filter the yellow precipitate. Recrystallize from Ethanol. (Crucial: Remove all aldehyde before hydrogenation).

Step 2: Selective Transfer Hydrogenation

Instead of H2 gas (which risks over-reduction), use Ammonium Formate as the hydrogen source.

  • Dissolve Recrystallized Chalcone in THF/Methanol (1:1) .

  • Add 10% Pd/C (5 wt% loading).

  • Add Ammonium Formate (5.0 eq).

  • Reflux for 1-2 hours.

    • Why? This method is kinetically perfect for reducing conjugated alkenes while leaving esters and isolated ketones intact.

  • Workup: Filter catalyst through Celite. Evaporate solvent.[1][2]

  • Final Polish: Recrystallize from Hexane/Ethyl Acetate (9:1) .

Quantitative Data Summary

ParameterFriedel-Crafts RouteStandard Hydrogenation (H2)Transfer Hydrogenation (HCOONH4)
Purity (HPLC) 82-88%90-95%>99%
Major Impurity Regioisomers (Ortho)Alcohol (Over-reduced)None (Trace SM)
Yield 45-60%75-85%90-95%
Color Brown/TanOff-whiteWhite Crystalline

Visualizing the Impurity Pathways

ImpurityMap Start Start: Ethyl 4-acetylbenzoate + 4-Methylbenzaldehyde Chalcone Intermediate: Chalcone (Yellow Solid) Start->Chalcone Aldol Condensation Imp_Acid Impurity: Benzoic Acid deriv. (Hydrolysis via NaOH) Start->Imp_Acid Strong Base (NaOH) Target Target: Propiophenone (White Solid) Chalcone->Target Selective Red. (NH4COOH) Imp_Alc Impurity: Benzyl Alcohol deriv. (Over-reduction) Chalcone->Imp_Alc Aggressive Red. (High Pressure H2) Imp_Regio Impurity: Ortho-Isomer (Only via Friedel-Crafts)

Figure 2: Impurity origin map. Red paths indicate deviations causing low purity.[1] The green path (Selective Reduction) is the target workflow.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. (Analogous chemistry for propiophenone derivatives). 5[6][7][8][9]

  • Organic Syntheses. (1973). Benzoic acid, 4-amino-3-methyl-, ethyl ester. (Reference for ester stability and workup in benzoate systems). 10[6]

  • MDPI. (2025). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction. (Protocol for selective reduction of chalcones retaining ester groups). 11[6][7][9]

  • ResearchGate. (2025). Optimization of the synthesis of propiophenone. (Comparative analysis of Friedel-Crafts vs Condensation routes). 12

  • PrepChem. Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone. (General propiophenone synthesis methodologies). 13

Sources

Technical Support Center: Purifying 4'-Carboethoxy-3-(4-methylphenyl)propiophenone via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for the purification of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone. This document provides a comprehensive, experience-driven resource for researchers, chemists, and drug development professionals to achieve high purity of this target compound through recrystallization. We will move beyond generic protocols to address the specific challenges and nuances of this molecule, ensuring a logical, repeatable, and efficient workflow.

Section 1: Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The ideal recrystallization solvent should exhibit:

  • High solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][2]

  • A steep solubility curve , maximizing the amount of product that crystallizes upon cooling.

  • Inertness , meaning it does not react with the compound being purified.[3][4]

  • Appropriate volatility , allowing for easy removal from the purified crystals.[3]

  • A boiling point lower than the melting point of the solute to prevent the compound from "oiling out."[5][6]

Understanding these principles is the cornerstone of developing a successful purification protocol. A well-chosen solvent is the difference between obtaining pure, well-defined crystals and struggling with low yields or persistent impurities.

Section 2: Analysis of the Target Solute: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

To select an appropriate solvent, we must first understand the structure of our target molecule.

Chemical Structure:

  • Name: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

  • Molecular Formula: C₁₉H₂₀O₃

  • Key Functional Groups:

    • Aromatic Ketone (Propiophenone core)

    • Ethyl Ester (Carboethoxy group)

    • Two Phenyl Rings (one from the propiophenone, one from the methylphenyl group)

This combination of a polar ketone and ester with large, nonpolar aromatic regions suggests the molecule has moderate overall polarity . It is not fully nonpolar like an alkane, nor is it highly polar like a sugar. This intermediate polarity is the key to our solvent selection strategy. Propiophenone itself is insoluble in water but miscible with organic solvents like ethanol, ether, and toluene.[7][8][9] Our substituted propiophenone will behave similarly.

Section 3: Recommended Solvent Systems & Experimental Protocols

Based on the molecular structure, we can predict that solvents of intermediate polarity will be most effective. Very nonpolar solvents (like hexane) may have poor dissolving power even when hot, while highly polar solvents (like water) will likely not dissolve the compound at all.

Recommended Solvents for Screening

The following table summarizes promising single and mixed-solvent systems for initial screening.

Solvent SystemTypeBoiling Point (°C)Rationale & Notes
Ethanol Single78A versatile, moderately polar solvent. Often a good starting point for aromatic ketones and esters.
Isopropanol Single82Slightly less polar than ethanol, may offer a better solubility differential.
Ethyl Acetate Single77Contains an ester group, aligning with the "like dissolves like" principle.[10] Good dissolving power.
Toluene Single111An aromatic solvent, effective for dissolving other aromatic compounds. Use with caution due to higher boiling point.
Ethyl Acetate / Heptane MixedVariableA classic moderately polar/nonpolar pair.[10] Heptane acts as the anti-solvent to induce crystallization.
Ethanol / Water MixedVariableA common polar solvent/anti-solvent system.[11] Water dramatically reduces the solubility of the organic compound upon addition.
Experimental Protocol 1: Small-Scale Solvent Screening

Before committing your entire batch of product, it is critical to perform a small-scale test to identify the optimal solvent.

Objective: To determine a solvent (or solvent pair) that dissolves the compound when hot but yields crystals upon cooling.

Methodology:

  • Place approximately 50 mg of your crude 4'-Carboethoxy-3-(4-methylphenyl)propiophenone into a small test tube.

  • Add a candidate solvent (e.g., ethanol) dropwise at room temperature. Agitate the tube. Note if the solid dissolves readily. An ideal solvent will not dissolve the compound at room temperature.[1]

  • If the solid is insoluble at room temperature, begin heating the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[12]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[2][6]

  • If crystals form, place the test tube in an ice bath to maximize the yield.

  • Evaluate the result: A successful solvent will produce a good quantity of crystalline solid. If the compound remains dissolved or "oils out," that solvent is unsuitable. Repeat this process for each candidate solvent system.

Experimental Protocol 2: Bulk Recrystallization Workflow

Once an optimal solvent has been identified from screening, proceed with the full purification.

Objective: To purify the bulk of the crude product.

Methodology:

  • Place the crude solid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a boiling chip and the chosen solvent. Begin heating the mixture with stirring. Add just enough hot solvent to fully dissolve the solid.[13]

  • (Optional - Decolorization) If the solution is colored due to impurities, remove it from the heat and add a very small amount (tip of a spatula) of activated charcoal.[13][14] Reheat the solution to boiling for a few minutes.

  • (Optional - Hot Filtration) If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.[13]

  • Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][15][16]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves, or when it comes out of solution as a liquid instead of a solid.[5][6] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.[6][17]

  • Immediate Fix: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (if using a single-solvent system) or more of the "good" solvent (if using a mixed-solvent system) to lower the saturation point.[5][6] Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Systematic Fix: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point. Alternatively, using a larger volume of solvent can sometimes prevent oiling out.

Q2: My final crystal yield is very low. How can I improve it?

A2: Low yield is one of the most common frustrations in recrystallization. Several factors could be the cause:

  • Too Much Solvent: Using an excess of solvent is the most frequent error.[6] This keeps too much of your product dissolved even after cooling. Solution: Re-heat the filtrate and carefully evaporate some of the solvent to re-saturate the solution, then attempt the cooling and crystallization process again.[5]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently or for long enough. Solution: Ensure the flask spends adequate time in an ice bath (at least 30 minutes) to maximize precipitation.

  • Premature Crystallization: If you performed a hot filtration, some product might have crystallized on the filter paper. Solution: Ensure your funnel and receiving flask are pre-heated and that you use a slight excess of solvent before filtering, which you can then boil off.

  • Excessive Washing: Washing the final crystals with too much solvent, or with solvent that isn't ice-cold, will dissolve some of your product. Solution: Use a minimal amount of ice-cold solvent for the washing step.

Q3: The final crystals are still colored. How can I get a pure white product?

A3: Colored impurities are common, especially if they are highly conjugated molecules.

  • Activated Charcoal: The most effective method is to use decolorizing charcoal.[13] After dissolving your crude product in hot solvent, add a small amount of activated carbon, swirl, and perform a hot gravity filtration to remove the carbon and the adsorbed impurities.[14][18][19] Be aware that charcoal can also adsorb your desired product, potentially reducing yield, so use it sparingly.[14]

  • Second Recrystallization: Sometimes a single recrystallization is not enough. Performing the procedure a second time on the obtained crystals can significantly improve purity and color.

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: This indicates that the solution is not supersaturated, or that crystallization has been kinetically hindered.

  • Induce Crystallization: Try scratching the inner wall of the flask with a glass stirring rod at the solvent's surface. The microscopic glass fragments can act as nucleation sites.[6][12]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cold solution can initiate crystallization.[6]

  • Reduce Solvent Volume: It is very likely you used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound. Then, attempt the cooling process again.[5][6]

Q5: How do I properly use a mixed-solvent system like Ethanol/Water?

A5: A mixed-solvent system is powerful but requires proper technique.[11][20]

  • Dissolve your compound in the minimum amount of the "good" hot solvent (the one it is soluble in, e.g., Ethanol).[21]

  • While keeping the solution hot, add the "bad" or "anti-solvent" (the one it is insoluble in, e.g., Water) dropwise until you see persistent cloudiness (turbidity).[11][21][22] This indicates the solution is now saturated.

  • Add one or two drops of the "good" solvent (Ethanol) to just re-dissolve the cloudiness, ensuring the solution is clear again.[11][21]

  • Now, set the solution aside to cool slowly, as you would with a single solvent.[22]

Section 5: Process & Troubleshooting Flowchart

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

G start Start: Crude Solid dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_ok Good Crystals Formed? cool->crystals_ok collect Collect & Dry Crystals crystals_ok->collect  Yes oiled_out Problem: Oiled Out crystals_ok->oiled_out No, Oiled Out no_crystals Problem: No Crystals crystals_ok->no_crystals No, Clear Solution end End: Pure Product collect->end low_yield Problem: Low Yield collect->low_yield Check Yield fix_oil Reheat, Add More 'Good' Solvent, Cool Slower oiled_out->fix_oil fix_no_xtal Scratch Flask / Add Seed Crystal no_crystals->fix_no_xtal reduce_vol Evaporate Excess Solvent, Re-cool low_yield->reduce_vol If Filtrate is Re-used fix_oil->cool check_solvent Still No Crystals? fix_no_xtal->check_solvent check_solvent->cool  Yes, Crystals Form! check_solvent->reduce_vol  No reduce_vol->cool

Caption: Troubleshooting workflow for recrystallization.

References

Sources

Minimizing side reactions during 4'-Carboethoxy-3-(4-methylphenyl)propiophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 4'-Carboethoxy-3-(4-methylphenyl)propiophenone . It is designed to troubleshoot the specific chemoselective challenges associated with this molecule, particularly the preservation of the ester moiety and the selective reduction of the alkene.

Case ID: PROPIO-SYN-001 Status: Active Support Tier: Senior Application Scientist

Executive Summary & Reaction Strategy

The synthesis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone presents a classic "Chemoselectivity Paradox." You are constructing a molecule with three reactive centers: an ester , a ketone , and (transiently) an alkene .

While Friedel-Crafts acylation is theoretically possible, it suffers from severe regioselectivity issues (ortho/para mixtures on the toluene ring) or deactivation issues (acylating the ester-bearing ring). Therefore, the Claisen-Schmidt Condensation followed by Selective Hydrogenation is the industry-standard "Happy Path."

The Critical Failure Modes are:

  • Phase 1 (Condensation): Hydrolysis of the 4'-carboethoxy group (Ester

    
     Acid) due to aggressive bases.
    
  • Phase 2 (Reduction): Over-reduction of the ketone (C=O

    
     C-OH) or hydrogenolysis of the ester during the saturation of the propionyl bridge.
    

Phase 1: Claisen-Schmidt Condensation

Objective: Coupling 4-Carboethoxyacetophenone and 4-Methylbenzaldehyde to form the Chalcone intermediate.

Troubleshooting Workflow (Visual)

CondensationTroubleshooting Start Issue: Low Yield / Impurities in Chalcone Step CheckpH Check Crude pH Start->CheckpH Acidic Acidic (pH < 5) CheckpH->Acidic Yes Neutral Neutral CheckpH->Neutral No Hydrolysis DIAGNOSIS: Ester Hydrolysis (Saponification) Cause: Base too strong (NaOH/KOH) or Wet Solvents Acidic->Hydrolysis CheckLCMS Check LCMS/NMR Neutral->CheckLCMS Solution1 FIX: Switch to Piperidine/AcOH (Cat.) or Anhydrous K2CO3 Hydrolysis->Solution1 DimerPeak Mass = 2x Product CheckLCMS->DimerPeak StartPeak High Starting Material CheckLCMS->StartPeak Michael DIAGNOSIS: Michael Addition (Oligomerization) Cause: High Concentration / High Temp DimerPeak->Michael Cannizzaro DIAGNOSIS: Cannizzaro Reaction Cause: Aldehyde disproportionation StartPeak->Cannizzaro

Caption: Decision tree for diagnosing failure modes during the formation of the chalcone intermediate.

FAQ: Condensation Phase

Q: My product precipitates as a solid but dissolves in bicarbonate. Why? A: You have hydrolyzed your ester. The 4'-carboethoxy group is an ethyl ester. If you used standard Claisen-Schmidt conditions (e.g., 10% NaOH in Ethanol), the hydroxide ion rapidly saponified the ester into a carboxylic acid [1].

  • Corrective Action: Do not use hydroxide bases. Switch to catalytic Piperidine with Acetic Acid in refluxing ethanol, or use anhydrous Barium Hydroxide (

    
    ). These conditions activate the enol without attacking the ester [2].
    

Q: I see a significant impurity at M+ mass units in LCMS. What is it? A: This is likely the Michael Addition adduct (Dimer). Once the chalcone forms, it becomes a Michael acceptor. If the reaction runs too long or the ketone concentration is too high, the enolate of the starting acetophenone will attack the product.

  • Corrective Action: Stop the reaction immediately upon consumption of the aldehyde. Lower the reaction temperature to 0-5°C during the addition phase.

Phase 2: Chemoselective Reduction

Objective: Reducing the C=C alkene to an alkane without touching the C=O ketone or the ester.

The Selectivity Hierarchy

In catalytic hydrogenation, functional groups reduce in a specific order. Your challenge is stopping exactly at Step 2.

  • Alkene (C=C)

    
    Target Stop Point
    
  • Alkyne / Nitro

  • Carbonyl (Aldehyde > Ketone)

    
    Common Over-reduction
    
  • Ester

    
    Rare, but possible under high pressure
    
Experimental Protocol: Transfer Hydrogenation (Recommended)

Standard


 balloon hydrogenation with Pd/C is notoriously difficult to control for this specific molecule because the conjugation of the ketone facilitates its reduction to an alcohol (benzyl alcohol derivative).

Recommended System: Pd/C with Ammonium Formate.[1] This system operates via a transfer hydrogenation mechanism that is kinetically highly selective for C=C bonds over C=O bonds [3].

Protocol:

  • Dissolve Chalcone (1 eq) in anhydrous Methanol or THF .

  • Add 10% Pd/C (10 wt% loading).

  • Add Ammonium Formate (5 eq) in a single portion.

  • Reflux for 30-60 minutes. Monitor by TLC.[2]

  • Crucial: Filter hot through Celite to remove catalyst (prevents precipitation of ammonium salts).

Comparative Data: Catalyst Performance
Catalyst SystemH2 SourceC=C ReductionC=O Reduction (Side Rxn)Ester StabilityRecommendation
10% Pd/C H2 (1 atm)FastHigh Risk (~15% Alcohol)GoodAvoid
Pd/C + Ph2S H2 (1 atm)ModerateLow (<1%)GoodExcellent (Poisoned)
Pd/C + HCOONH4 TransferFastVery Low (<2%)GoodPreferred
Raney Ni H2 (50 psi)FastHigh RiskRisk of Hydrogenolysis Avoid
NaBH4 StoichiometricNo Reduces C=O to AlcoholGoodWrong Reagent

Table Data Sources: [3], [4]

Visualizing the Pathway & Side Reactions

ReactionPathway SM Start: 4'-Carboethoxyacetophenone + 4-Methylbenzaldehyde Chalcone Intermediate: Chalcone Derivative SM->Chalcone Aldol Condensation (Piperidine/AcOH) Side_Acid Impurity A: Carboxylic Acid (Hydrolysis) SM->Side_Acid NaOH/H2O (Avoid Strong Base) Target TARGET: Propiophenone Derivative (Saturated Ketone) Chalcone->Target Transfer Hydrogenation (Pd/C + HCOONH4) Side_Alcohol Impurity B: Benzyl Alcohol (Over-reduction) Chalcone->Side_Alcohol Standard Pd/C + H2 (Over-active Catalyst)

Caption: Synthetic pathway highlighting the "Happy Path" (Green/Yellow) versus critical side reaction divergence points (Red).

Expert Tips for Purification

Issue: Transesterification during Work-up. Scenario: You used Methanol as a solvent for the reaction, but your target has an Ethyl ester. Risk: If the work-up is acidic or basic and heated, you will generate the Methyl ester impurity (Mass -14 units). Prevention:

  • Match the solvent alcohol to the ester group (Use Ethanol for Ethyl esters).

  • If Methanol is required for solubility (e.g., in the Ammonium Formate reduction), ensure the reaction mixture is neutralized immediately after filtration and before rotary evaporation.

Issue: Catalyst Poisoning. Scenario: The reduction stalls at 50% conversion. Cause: Sulfur contaminants from the starting aldehyde (common in p-methylbenzaldehyde synthesis) can poison Pd/C. Fix: Wash the starting aldehyde with sodium bisulfite solution prior to the condensation step to remove impurities.

References

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.[3][4] Master Organic Chemistry. Available at: [Link]

  • Ahmed, N., & van Lier, J. E. (2006). Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[1] Journal of Chemical Research.[1] Available at: [Link]

  • Mori, A., et al. (2006).[5] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.[5] Available at: [Link]

Sources

Optimizing temperature and pressure for propiophenone derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PROP-OPT-402 Subject: Optimization of Temperature & Pressure Parameters for Propiophenone Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Overview

Welcome to the Process Optimization Support Center. You are likely accessing this guide because your synthesis of propiophenone derivatives (e.g., via Friedel-Crafts acylation or subsequent hydrogenation) is suffering from low yields, regioselectivity issues, or incomplete conversion .

This guide treats your chemical reaction as a debuggable system. We do not just provide "recipes"; we provide the logic to diagnose failures based on thermodynamic and kinetic control points (Temperature and Pressure).

Module 1: The Friedel-Crafts Acylation

Core Challenge: Balancing kinetic activation against thermodynamic degradation.

The synthesis of propiophenone from benzene (or substituted benzenes) and propionyl chloride is highly exothermic. The Lewis Acid catalyst (typically AlCl₃) is not just a catalyst; it is a reagent that forms a stoichiometric complex with the product.

Critical Parameter: Temperature Staging

You must treat the reaction in two distinct thermal phases: Addition Phase and Completion Phase .

PhaseTarget TempPhysiochemical LogicCommon Failure Mode
Addition 0°C to 5°C Kinetic Control: The formation of the acylium ion is fast. High temps here cause rapid, uncontrolled exotherms and polymerization of the propionyl chloride."Black Tar" Formation: If T > 10°C during addition, side reactions (polymerization) outcompete acylation.
Reaction RT to 40°C Thermodynamic Push: The AlCl₃-complexed ketone is stable and deactivates the ring. Gentle heating is required to drive the reaction to completion.Incomplete Conversion: Sticking to 0°C prevents the reaction from overcoming the activation energy of the deactivated complex.
Quench < 10°C Hydrolysis Control: Breaking the AlCl₃ complex is violently exothermic.Product Loss: High temp quenching can vaporize the product or cause emulsion formation.
Diagnostic Workflow: Why is my yield low?

Use this logic flow to diagnose the root cause of yield failure in the acylation step.

FC_Troubleshooting Start Diagnostic: Low Yield in Acylation CheckColor Check Crude Appearance Start->CheckColor DarkTar Black/Viscous Tar CheckColor->DarkTar Dark ClearLow Clear/Pale but Low Mass CheckColor->ClearLow Light TempIssue ROOT CAUSE: Temp Spike during Addition (Kinetic Runaway) DarkTar->TempIssue Moisture ROOT CAUSE: Wet AlCl3 or Solvent (Catalyst Death) ClearLow->Moisture Action1 Action: Cool to 0°C, Slow Addition Rate TempIssue->Action1 Action2 Action: Resublime AlCl3, Dry Solvents (KF < 50ppm) Moisture->Action2

Figure 1: Diagnostic logic for Friedel-Crafts acylation failures based on physical observation of the crude mixture.

Module 2: Hydrogenation & Derivatization

Core Challenge: Selectivity between the Carbonyl (C=O) and the Aromatic Ring.

Transforming propiophenone into propylbenzene (Clemmensen/Wolff-Kishner alternative) or 1-phenyl-1-propanol requires precise pressure modulation.

The Pressure/Temperature Matrix

Unlike the acylation step, Pressure (H₂) is your primary lever for kinetics, while Temperature controls selectivity.

  • Scenario A: Selective Reduction of C=O to C-OH (Alcohol)

    • Catalyst: Pd/C or Pt/C.

    • Pressure: Low to Medium (1–5 bar).

    • Temperature: Low (20–40°C).

    • Mechanism: Polar bonds (C=O) adsorb preferentially on metal surfaces at lower temperatures. High temps promote ring hydrogenation [1].[1]

  • Scenario B: Full Saturation (Ring Hydrogenation)

    • Catalyst: Rh/C or Ru/C (or Pd/C at high stress).

    • Pressure: High (>50 bar).[1]

    • Temperature: High (>100°C).[1]

    • Mechanism: Aromatic resonance energy requires significant forcing conditions to break.

Troubleshooting: The "Stalled" Hydrogenation

Symptom: Reaction consumes 10% H₂ and stops. Root Cause: H₂ solubility limit. Explanation: In batch reactors, H₂ must dissolve into the solvent to reach the catalyst surface. At standard pressure, solubility is low (~2-3 mM in common solvents) [2]. Solution:

  • Increase Pressure: Henry's Law dictates that solubility is proportional to pressure. Increasing from 1 bar to 10 bar increases H₂ availability by 10x.

  • Agitation: You must break the gas-liquid interface. If your stirrer is not creating a vortex, you are diffusion-limited.

Module 3: Continuous Flow Optimization

The Modern Standard: For industrial scalability, flow chemistry allows you to access "Forbidden" P/T windows.

In a continuous flow reactor (e.g., Vapourtec or coil systems), you can superheat solvents beyond their boiling points because the system is pressurized.

Protocol: High-Efficiency Flow Synthesis of Propiophenone

  • Reactor: PFA Coil or Packed Bed (AlCl₃ on silica).

  • Back Pressure Regulator (BPR): 100 psi (6.9 bar).

  • Temperature: 140°C (Superheated).

  • Residence Time: 10 minutes.

Why this works: In batch, heating benzene/propionyl chloride to 140°C would cause an explosion or massive solvent loss. In flow, the BPR keeps the solvent liquid. The high T increases the reaction rate by orders of magnitude (Arrhenius equation), completing a 2-hour batch reaction in 10 minutes [3].

Flow_Process FeedA Feed A: Benzene + Substrate Mixer T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: Propionyl Chloride FeedB->Mixer Reactor Reactor Coil T = 140°C Mixer->Reactor Homogeneous Mix BPR Back Pressure Regulator (100 psi) Reactor->BPR Pressurized Liquid Phase Quench Inline Quench (Water/Ice) BPR->Quench Depressurization

Figure 2: Continuous flow setup allowing superheated processing for accelerated kinetics.

FAQs: Common User Issues

Q1: I am seeing regioisomers (ortho/para mixture). How do I fix this?

  • Answer: This is thermodynamically controlled. Friedel-Crafts acylation is generally para-selective due to steric hindrance of the acylium complex.

  • Fix: Lower the reaction temperature. Higher temperatures provide enough energy to overcome the steric barrier of the ortho position. Run the reaction at 0°C - RT. Do not reflux unless necessary for conversion.

Q2: My AlCl₃ is smoking when I weigh it. Is it still good?

  • Answer: No. White smoke indicates hydrolysis (AlCl₃ + H₂O → Al(OH)₃ + HCl gas).

  • Fix: The catalyst is deactivated ("dead"). You must use fresh, anhydrous AlCl₃.[2] Weigh it in a glovebox or use a freshly opened bottle under an inert gas blanket (N₂/Ar).

Q3: Can I use a balloon for the hydrogenation step?

  • Answer: Only for simple reductions. For propiophenone derivatives, a balloon (1 atm) is often insufficient to drive the reaction to completion efficiently. A Parr shaker or autoclave at 3-5 bar is recommended to ensure adequate H₂ concentration at the catalyst surface [4].

References
  • Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone. MDPI. Available at: [Link][3]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures. NIH/PubMed. Available at: [Link]

  • Continuous Flow Synthesis of Propofol (Friedel-Crafts Optimization). MDPI. Available at: [Link]

  • Influence of temperature on the hydrogenation reaction. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification Protocols for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (a key intermediate for SGLT2 inhibitors and metabolic modulators) presents a unique purification challenge. The molecule contains two competing functionalities: a ketone (stable) and a 4'-carboethoxy ester (labile).

Standard workups often fail because aggressive removal of acidic starting materials (using NaOH) hydrolyzes the ester, while insufficient washing leaves unreacted acid chlorides or carboxylic acids in the final product. This guide provides a self-validating protocol to remove unreacted starting materials without degrading the target molecule.

Module 1: Diagnostic Flowchart

Before initiating purification, identify the nature of your contamination. Use this decision tree to select the correct protocol.

PurificationLogic Start Analyze Crude Mixture (TLC / HPLC) CheckSM Identify Unreacted Starting Material (SM) Start->CheckSM AcidicSM Acidic SM Present (Acid Chlorides, Carboxylic Acids) CheckSM->AcidicSM Low Rf / Streaking NeutralSM Neutral SM Present (Aromatic Substrates, Aldehydes) CheckSM->NeutralSM High Rf / Distinct Spot ActionWash Protocol A: Buffered Bicarbonate Wash (Strict pH Control) AcidicSM->ActionWash Primary Removal ActionCryst Protocol B: Recrystallization (Solvent Selection) NeutralSM->ActionCryst Crystalline Solid? ActionColumn Protocol C: Flash Chromatography (Gradient Elution) NeutralSM->ActionColumn Oily/Amorphous? ActionWash->ActionCryst Polishing Step

Figure 1: Purification Decision Tree. Select Protocol A for acidic byproducts (hydrolyzed acid chlorides) and Protocol B/C for non-polar starting materials.

Module 2: The "Wet" Chemistry (Chemical Scavenging)

Target Issue: Removal of unreacted Acid Chlorides (e.g., 3-(4-methylphenyl)propionyl chloride) and their hydrolyzed Carboxylic Acids .

The Critical Risk: Ester Hydrolysis

The 4'-carboethoxy group is an ethyl ester. Using strong bases (NaOH, KOH) or heating during the workup will cause saponification, converting your product into the dicarboxylic acid impurity (Des-ethyl analog).

Protocol A: The Buffered Wash System

Use this method to remove acidic impurities while preserving the ester.

Reagents Required:

  • Saturated Sodium Bicarbonate (

    
    )[1]
    
  • Brine (Saturated NaCl)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Quench: If the reaction is fresh (Friedel-Crafts), quench slowly into ice-water/HCl (maintain T < 10°C) to break the Aluminum complex.

  • Extraction: Extract the aqueous slurry with EtOAc (

    
     vol).
    
  • The "Soft" Wash (Crucial Step):

    • Wash the organic layer with Saturated

      
        (pH ~8.5).
      
    • Technique: Invert the funnel gently. Vent frequently.

    • Validation: Check the pH of the aqueous waste. It should be basic (pH 8-9). If acidic, repeat the wash.[2] Do NOT use NaOH.

  • Brine Wash: Wash once with saturated brine to remove trapped water/emulsions.

  • Drying: Dry over Anhydrous

    
     (Magnesium Sulfate). Note: 
    
    
    
    is preferred over
    
    
    here as it is slightly acidic and less likely to promote ester hydrolysis.
Module 3: Physical Separation (Neutral Impurities)

Target Issue: Removal of unreacted Aromatic Substrates (e.g., Ethyl benzoate, Toluene derivatives) or Aldehyde residues (if synthesized via Chalcone route).

Protocol B: Recrystallization Strategy

Since the target molecule is a substituted propiophenone, it likely exhibits good crystallinity in alcohols but poor solubility in alkanes.

Solvent Selection Guide:

Solvent SystemRoleApplication Note
Ethanol (95%) Primary SolventBest for general purification. Dissolves product at reflux; crystallizes on cooling.
Ethanol / Hexane (1:4) Co-SolventUse if the product is too soluble in pure Ethanol. Add Hexane at reflux until turbid.
Isopropanol (IPA) AlternativeGood for removing non-polar aromatic impurities (starting materials often stay in mother liquor).
Methanol Avoid High risk of transesterification (Ethyl ester

Methyl ester) if any catalyst remains.

Procedure:

  • Dissolve crude solid in minimal boiling Ethanol.

  • Allow to cool slowly to Room Temperature (RT).

  • Seed it: If oiling occurs, scratch the glass or add a seed crystal.

  • Cool to 0°C for 2 hours.

  • Filter and wash with cold Hexane.

Module 4: Advanced Troubleshooting (FAQs)

Q1: I used NaOH for the wash and my yield dropped by 40%. What happened? A: You likely hydrolyzed the ester. The "missing" mass is now in your aqueous waste layer as the water-soluble carboxylate salt (4'-Carboxy-3-(4-methylphenyl)propiophenone).

  • Recovery: Acidify the aqueous waste to pH 3 with 1N HCl and extract with EtOAc. You will recover the acid form, which must be re-esterified (Ethanol +

    
     cat.) to get back to your target.
    

Q2: The product is oiling out during recrystallization. How do I fix this? A: This is common for propiophenones containing alkyl chains.

  • Impurities: The "oil" is often a mixture of product and unreacted starting material (eutectic mixture).

  • Solution: Switch to Protocol C (Column Chromatography) .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5

      
       80:20).
      
    • Rf Targets: The non-polar starting material (e.g., Toluene derivative) will elute first (High Rf). The Ester-Ketone product will elute second.

Q3: I see a "Des-ethyl" impurity peak on LC-MS. Where did it come from? A: This is the hydrolyzed ester (Carboxylic Acid).

  • Source 1: High pH workup (as mentioned above).

  • Source 2: Wet Lewis Acid (AlCl3). If water was present during the Friedel-Crafts reaction, HCl generated can hydrolyze the ester in situ. Ensure all reagents are anhydrous.

Module 5: Validated Workup Workflow

WorkupProtocol Reaction Reaction Mixture (AlCl3 Complex) Quench Ice/HCl Quench (T < 10°C) Reaction->Quench Slow Add PhaseCut Phase Separation (Save Organic) Quench->PhaseCut Wash1 NaHCO3 Wash (Remove Acids) PhaseCut->Wash1 Org Layer Wash2 Brine Wash (Remove Water) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry Final Crude Solid (Ready for Cryst.) Dry->Final

Figure 2: The "Safe" Workup Protocol designed to protect the 4'-carboethoxy moiety.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Friedel-Crafts workup and Ester stability).
  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007.
  • BenchChem. Application Notes and Protocols for Propiophenone Derivatives. Retrieved from . (General solubility and handling of propiophenones).

  • National Center for Biotechnology Information. PubChem Compound Summary for Propiophenone. Retrieved from . (Physicochemical properties of the core scaffold).

  • Organic Syntheses. Friedel-Crafts Acylation Procedures. Org. Synth. 1930 , 10, 1. Link. (Foundational reference for AlCl3 handling).

Sources

Technical Support Center: Troubleshooting Hydrolysis of the Carboethoxy Group in Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of the carboethoxy group in propiophenone-based compounds. Unwanted hydrolysis of this ester functional group is a common hurdle that can lead to decreased yields, product degradation, and the formation of impurities. This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a foundational understanding of the mechanisms at play.

Frequently Asked Questions (FAQs)

Q1: I'm observing a lower-than-expected yield of my carboethoxy-propiophenone derivative and detecting the corresponding carboxylic acid. What's happening?

A1: The symptoms you're describing strongly suggest that the carboethoxy (ethyl ester) group on your propiophenone derivative is undergoing hydrolysis. This reaction breaks the ester bond, converting it back into a carboxylic acid and releasing ethanol.[1][2][3] This is essentially the reverse of a Fischer esterification reaction.[4][5] The presence of water, along with either an acid or a base catalyst, creates a favorable environment for this unwanted side reaction.[1][4]

Propiophenones containing a carboethoxy group are often β-keto esters. These compounds are particularly susceptible to hydrolysis, which can be followed by decarboxylation under certain conditions, leading to a ketone and carbon dioxide.[6]

Q2: Under what conditions is the carboethoxy group most susceptible to hydrolysis?

A2: The carboethoxy group is vulnerable to hydrolysis under both acidic and basic aqueous conditions.[4]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[4][5][7] The presence of a strong acid catalyst (like HCl or H₂SO₄) and excess water will push the equilibrium towards the formation of the carboxylic acid and alcohol.[5][8] The reaction is typically accelerated by heating.[5]

  • Base-Catalyzed Hydrolysis (Saponification): This process is generally irreversible and often proceeds more readily than acid-catalyzed hydrolysis.[2][4][7] The hydroxide ion (from bases like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[9] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring.[7]

Q3: My synthetic protocol involves an aqueous workup. How can I minimize hydrolysis during this step?

A3: Aqueous workups are a common source of unintended hydrolysis. Here are several strategies to mitigate this issue:

  • Use Ice-Cold Solutions: Perform all aqueous washes with ice-cold water and solutions (e.g., saturated sodium bicarbonate, brine).[10] Lowering the temperature significantly slows the kinetics of the hydrolysis reaction.

  • Minimize Contact Time: Work efficiently. Do not let the organic and aqueous layers remain in contact for extended periods.[10] Separate the layers promptly after mixing.

  • Use Weak Bases for Neutralization: If you need to neutralize an acid catalyst, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[10] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during workup, as they are potent catalysts for saponification.[10]

  • Thoroughly Dry the Organic Layer: After the final wash, ensure all residual water is removed from the organic layer using a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

Q4: Are there any analytical techniques to confirm and quantify the extent of hydrolysis?

A4: Yes, several analytical methods can be used to detect and quantify the formation of the carboxylic acid byproduct:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is typically more polar than the corresponding ester. On a TLC plate, the acid will have a lower Rf value (it will not travel as far up the plate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of a broad singlet corresponding to the acidic proton of the carboxylic acid is a clear indicator of hydrolysis. In ¹³C NMR, a characteristic peak for the carboxyl carbon will appear.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the ester and its carboxylic acid byproduct. A reversed-phase column can effectively separate the two compounds.

  • pH Measurement: In enzymatic assays or unbuffered reactions, the formation of the carboxylic acid will lead to a decrease in the pH of the solution, which can be monitored.[11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving hydrolysis issues with the carboethoxy group in propiophenones.

Problem: Low Yield and Presence of Carboxylic Acid Impurity
Initial Diagnosis
  • Confirm Identity of Impurity: Use one of the analytical techniques mentioned in Q4 to confirm that the impurity is indeed the hydrolyzed carboxylic acid.

  • Review Reaction and Workup Conditions: Carefully examine your experimental protocol. Identify any steps where the compound is exposed to water in the presence of acidic or basic conditions, especially at elevated temperatures.

Troubleshooting Workflow

Hydrolysis_Troubleshooting start Low Yield & Carboxylic Acid Impurity Detected check_conditions Review Reaction & Workup Conditions start->check_conditions is_workup Is Hydrolysis Occurring During Workup? check_conditions->is_workup is_reaction Is Hydrolysis Occurring During Reaction? check_conditions->is_reaction workup_solutions Implement Workup Modifications: - Use ice-cold solutions - Minimize contact time - Use weak base (e.g., NaHCO₃) - Thoroughly dry organic layer is_workup->workup_solutions Yes reaction_solutions Modify Reaction Conditions: - Use anhydrous solvents/reagents - Control pH carefully - Consider a protecting group strategy is_reaction->reaction_solutions Yes evaluate Re-run Experiment & Analyze Product workup_solutions->evaluate reaction_solutions->evaluate

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Mechanisms of Hydrolysis

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Acid-Catalyzed Hydrolysis

The reaction proceeds via a series of equilibrium steps. The carbonyl oxygen of the ester is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic.[8] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[8] Subsequent proton transfers and elimination of an alcohol molecule regenerate the acid catalyst and yield the carboxylic acid.

Acid_Hydrolysis Ester R-CO-OR' ProtonatedEster R-C(OH⁺)-OR' Ester->ProtonatedEster H3O + H₃O⁺ Tetrahedral_1 R-C(OH)(OH₂⁺)-OR' ProtonatedEster->Tetrahedral_1 H2O_1 + H₂O Tetrahedral_2 R-C(OH)₂(O⁺H-R') Tetrahedral_1->Tetrahedral_2 CarboxylicAcid_Protonated R-C(OH)(OH⁺) Tetrahedral_2->CarboxylicAcid_Protonated CarboxylicAcid R-COOH CarboxylicAcid_Protonated->CarboxylicAcid Alcohol + R'OH H3O_2 + H₃O⁺

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

This reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide ion (⁻OR') as the leaving group to form a carboxylic acid. In the final, irreversible step, the highly basic alkoxide ion deprotonates the carboxylic acid to form a carboxylate salt and an alcohol molecule.[7]

Base_Hydrolysis Ester R-CO-OR' Tetrahedral R-C(O⁻)(OH)-OR' Ester->Tetrahedral OH + ⁻OH CarboxylicAcid R-COOH Tetrahedral->CarboxylicAcid Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate (fast) Alkoxide + ⁻OR' Alcohol + R'OH

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Preventative Strategies and Protocols

Protocol 1: Optimized Aqueous Workup for Hydrolysis-Sensitive Esters

This protocol is designed to minimize product loss during the isolation of carboethoxy-propiophenone derivatives.

Materials:

  • Reaction mixture containing the ester product

  • Diethyl ether or ethyl acetate (extraction solvent)

  • Ice-cold deionized water

  • Ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice-cold saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.

  • Quenching (if applicable): If the reaction needs to be quenched, slowly add ice-cold deionized water to the cooled reaction mixture with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Neutralization Wash: Wash the organic layer with one portion of ice-cold saturated aqueous NaHCO₃.[10] This will neutralize any residual acid catalyst. Observe for cessation of gas evolution.

  • Brine Wash: Wash the organic layer with one portion of ice-cold brine.[10] This helps to remove the bulk of the dissolved water.

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄.[10] Swirl the flask; continue adding the drying agent until it no longer clumps and flows freely.

  • Isolation: Filter or decant the dried organic solution and concentrate it under reduced pressure to isolate the crude ester.

Strategy 2: Utilizing Protecting Groups

In multi-step syntheses where the carboethoxy group must survive harsh acidic or basic conditions, using a more robust ester as a protecting group can be an effective strategy.[12][13]

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Methyl Ester MeOH, H⁺ catalystAcid or base hydrolysisSimilar to ethyl ester
tert-Butyl Ester Isobutylene, H⁺ catalystMild acid (e.g., TFA); stable to baseStable to base and nucleophiles
Benzyl Ester Benzyl alcohol, H⁺ catalystHydrogenolysis (H₂, Pd/C)Stable to mild acid and base

Data sourced from Chemistry LibreTexts and other organic synthesis resources.[14]

The choice of protecting group depends on the overall synthetic route and the orthogonality required.[12] For instance, if a subsequent step requires a strong base, a tert-butyl ester would be a suitable choice as it is stable under these conditions but can be removed later with acid.

Strategy 3: Modifying Reaction Conditions
  • pH Control: If possible, maintain the reaction medium at a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.[15] The stability of β-keto esters is pH-dependent, with increased stability at neutral to slightly alkaline pH where the molecule exists as the deprotonated, and thus less reactive, carboxylate anion.[16]

  • Anhydrous Conditions: For reactions preceding the hydrolysis-sensitive step, ensure all solvents and reagents are rigorously dried to prevent premature hydrolysis.

  • Solvent Choice: When performing base-catalyzed hydrolysis intentionally, avoid using alcoholic solvents like ethanol if your starting material is an ethyl ester, as this can lead to transesterification rather than hydrolysis.[17] A mixture of an aprotic solvent like THF and water is often a better choice.[17]

By understanding the mechanisms of hydrolysis and implementing these strategic protocols, researchers can significantly improve the yield and purity of their carboethoxy-propiophenone compounds, leading to more reliable and reproducible experimental outcomes.

References
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Department of Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Liu, G., et al. (2023). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. Materials Today Chemistry, 30, 101576. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Mondal, S. (n.d.). Protecting Groups. ResearchGate. Retrieved from [Link]

  • Milliken. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]

  • LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Trost, B. M., & Li, C. J. (2014). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 90(6), 234–251. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Bülow, L., et al. (2017). Overview of assays for hydrolysis of β-keto esters. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Moisture Control in 4'-Carboethoxy-3-(4-methylphenyl)propiophenone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User: Drug Development Researchers / Process Chemists Molecule Profile: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone is a functionalized dihydrochalcone derivative. It features two moisture-critical moieties:

  • The Ketone Backbone: Susceptible to nucleophilic attack and interferes with standard water analysis (Karl Fischer).[1]

  • The 4'-Carboethoxy (Ethyl Ester) Group: The "Achilles' heel" of this molecule. It acts as a prodrug motif or protecting group but is highly prone to hydrolysis (saponification) if the reaction matrix pH drifts due to moisture-induced acidity.

The Core Problem: Moisture does not just lower yield; it fundamentally alters the impurity profile, generating the free acid (carboxylic acid derivative) which is often difficult to separate from the target ester due to solubility changes.

Critical Control Points (CCPs) in Synthesis

Phase 1: The Friedel-Crafts Acylation (Upstream)

Context: This molecule is typically synthesized via Friedel-Crafts acylation of ethyl benzoate derivatives or related aromatics using Aluminum Chloride (


).

Q: My reaction stalls at 60% conversion despite adding excess catalyst. Why? A: You are likely experiencing Catalyst Poisoning via Hydration .


 is not a catalyst in the presence of water; it is a reagent that is consumed.
  • Mechanism:

    
    .
    
  • Impact: Every mole of water consumes one mole of Lewis Acid. If your solvent contains 500 ppm water, you are deactivating a significant portion of your catalyst before the reaction begins. The generated

    
     gas also creates a localized acidic environment that can prematurely hydrolyze your ester group.
    

Troubleshooting Protocol: The "Dry-Start" System

  • Solvent Prep: Do not rely on "anhydrous" bottles opened 3 days ago.

    • Requirement: DCM or 1,2-Dichloroethane must be

      
      
      
      
      
      .
    • Action: Store solvents over activated 3Å Molecular Sieves (not 4Å, which can catalyze some side reactions).

  • Reagent Addition: Add

    
     as a solid to the acyl chloride first, not the solvent. This generates the acylium ion complex immediately, which is more robust than free 
    
    
    
    .
Phase 2: Workup & Isolation (Downstream)

Q: I see a new impurity (RRT 0.85) appearing during aqueous workup. Is this the hydrate? A: No, it is likely the Hydrolyzed Free Acid (4'-Carboxy-...).

  • Mechanism: The quench of a Friedel-Crafts reaction generates massive amounts of

    
    . In the presence of water and heat (exothermic quench), the ethyl ester undergoes acid-catalyzed hydrolysis.[2]
    
  • Reaction:

    
    
    

Troubleshooting Protocol: The Buffered Quench Never quench directly with water.

  • Cool: Chill reaction mixture to

    
    .
    
  • Buffer: Quench into a mixture of Ice + 1M Sodium Citrate or Sodium Bicarbonate .

    • Why? You must neutralize the generated

      
       instantaneously to keep the aqueous phase pH between 5.0 and 7.0.
      
    • Danger Zone: pH < 3 (Acid Hydrolysis) or pH > 9 (Base Saponification).

Analytical Validation: Measuring Water in Ketones

Q: My Karl Fischer (KF) results are drifting upwards (e.g., 0.1%


 0.5% over 5 mins). Is the sample hygroscopic? 
A:  Likely not. You are seeing a Ketone Side-Reaction  in the titration cell.
  • The Issue: Standard KF reagents contain methanol.[3] Ketones react with methanol to form ketals, releasing water as a byproduct.[3]

  • Result: The titrator titrates the water generated by the analysis itself, leading to infinite endpoints or falsely high readings.[1]

Corrective Action:

  • Reagent Switch: Use Composite 5 K or KetoSolver reagents (Methanol-free, usually containing 2-methoxyethanol or chloroform).

  • Method: Use Volumetric KF for levels >1%. For trace levels, use Coulometric KF with a strictly defined "Ketone" diaphragm-less cell method.

Data & Visualizations

Table 1: Solvent Water Tolerance Guidelines
SolventMax

(ppm)
Method of DryingRisk if Wet
Dichloromethane (DCM) < 503Å Sieves / Distillation

deactivation; HCl generation.
Tetrahydrofuran (THF) < 30Na/Benzophenone or ColumnsGrignard quenching; Ester hydrolysis.
Ethanol (Workup) N/AN/ATransesterification if acidic (Et vs Me).
Workflow Diagram: Moisture Intrusion Pathways

MoisturePathways cluster_inputs Inputs cluster_consequences Failure Modes Solvent Solvent (DCM/THF) (Risk: Hygroscopic) Reaction Reaction Matrix (Propiophenone Formation) Solvent->Reaction Water ingress Catalyst Catalyst (AlCl3) (Risk: Hydrolysis) Catalyst->Reaction Reacts w/ H2O Atmosphere Headspace Air (Risk: Humidity) Atmosphere->Reaction Diffusion Acid HCl Generation Reaction->Acid H2O + AlCl3 Deactivation Catalyst Death (Low Yield) Reaction->Deactivation Stoichiometric Loss Hydrolysis Ester Hydrolysis (Impurity Formation) Acid->Hydrolysis Catalyzes cleavage

Caption: Figure 1.[4] Moisture intrusion points leading to catalyst deactivation and ester hydrolysis.

Decision Logic: Troubleshooting Low Purity

Troubleshooting Start Issue: Low Purity / Yield CheckKF Check Solvent KF? (Is Water > 50ppm?) Start->CheckKF DrySolvent Action: Dry Solvent (3A Sieves) CheckKF->DrySolvent Yes CheckImpurity Identify Impurity Type CheckKF->CheckImpurity No AcidImpurity Impurity: Free Acid (-COOH) CheckImpurity->AcidImpurity StartMat Impurity: Starting Material (Unreacted) CheckImpurity->StartMat CheckQuench Check Quench pH AcidImpurity->CheckQuench Hydrolysis detected CheckCat Check Catalyst Quality (White vs Yellow) StartMat->CheckCat Reaction stalled

Caption: Figure 2. Logic flow for diagnosing moisture-related failures in propiophenone synthesis.

References

  • Mettler Toledo. (2023). Water Content in Ketones and Aldehydes by Karl Fischer Titration. Mettler Toledo Application Notes. [Link]

  • Honeywell Research Chemicals. (2023). Water Determination in Aldehydes and Ketones. Hydranal™ Laboratory Guides. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Moisture Sensitivity. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters: Acid and Base Catalysis. [Link]

Sources

Validation & Comparative

1H NMR chemical shifts for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive spectroscopic framework for identifying 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (also known as Ethyl 4-(3-(p-tolyl)propanoyl)benzoate).

The Analytical Challenge: In synthetic workflows, this molecule is frequently generated via the catalytic hydrogenation of its chalcone precursor or Friedel-Crafts acylation. The primary analytical risk is the incomplete reduction of the


-unsaturated alkene  or regioisomer contamination. This guide compares the target molecule against its specific precursors and impurities to ensure batch purity.

Structural Analysis & Assignment Strategy

The target molecule consists of three distinct magnetic environments. Successful identification requires confirming the integrity of all three zones simultaneously.

Structure cluster_0 Zone A: Tolyl Tail cluster_1 Zone B: Propyl Linker cluster_2 Zone C: Benzoate Head Tolyl 4-Methylphenyl (AA'BB' System) Beta β-CH2 (Triplet, ~3.0 ppm) Tolyl->Beta Me Methyl Group (~2.3 ppm) Me->Tolyl Alpha α-CH2 (Triplet, ~3.3 ppm) Aryl Aryl Protons (Deshielded ~8.0 ppm) Alpha->Aryl Beta->Alpha Ester Ethyl Ester (Qt ~4.4, Tr ~1.4 ppm) Aryl->Ester

Figure 1: Structural segmentation for NMR assignment. Validation requires confirming the saturation of Zone B while maintaining the integrity of Zones A and C.

Comparative Analysis: Target vs. Alternatives

The most critical comparison is between the Target (Dihydrochalcone) and its Precursor (Chalcone) .

Comparative Data Table (400 MHz, CDCl₃)
Proton AssignmentTarget Molecule (Saturated)Alternative: Chalcone Precursor (Unsaturated)Diagnostic Shift
Linker (

)

3.05 (t), 3.32 (t)

7.40 - 7.80 (d, J=15.7 Hz)
PRIMARY INDICATOR
Tolyl Methyl

2.32 (s)

2.38 (s)
Minor shift
Ester -CH₂-

4.41 (q)

4.42 (q)
Indistinguishable
Ester -CH₃

1.42 (t)

1.43 (t)
Indistinguishable
Benzoate Aromatics

8.00 - 8.15 (m)

8.05 - 8.20 (m)
Overlapping
Key Differentiators
  • The Saturation Test: The disappearance of the large coupling constant doublets (

    
     Hz) in the 7.4–7.8 ppm region is the definitive proof of reaction completion.
    
  • The Upfield Shift: The appearance of two distinct triplets in the aliphatic region (3.0–3.4 ppm) confirms the formation of the saturated ethylene bridge.

Experimental Protocol: High-Resolution 1H NMR

Materials
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane).

    • Why: CDCl₃ provides excellent solubility for ester-ketones and prevents the viscosity broadening seen in DMSO.

  • Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Prep: Dissolve 10-15 mg of the analyte in 0.6 mL of CDCl₃.

    • Critical: Ensure the solution height is exactly 4.5 cm to match the coil length of standard 400/500 MHz probes.

  • Shimming: Perform automated gradient shimming, followed by a manual touch-up on Z1 and Z2 if the TMS linewidth > 0.8 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 30° (approx 3-4 µs).

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons).

    • Scans (NS): 16 (Sufficient for >10mg sample).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual (Zero order on TMS, First order on extreme left aromatic).

    • Baseline correction: Polynomial (Bernstein, order 5).

Decision Logic for Identification

Use this logic flow to validate your batch.

DecisionTree Start Start Analysis CheckAliphatic Check 3.0 - 3.5 ppm Region Start->CheckAliphatic Triplets Two Triplets Observed? CheckAliphatic->Triplets YesTriplets Check 7.4 - 7.8 ppm Triplets->YesTriplets Yes NoTriplets Check for Doublets (J~15Hz) at 7.4 - 7.8 ppm Triplets->NoTriplets No Clean Clean Baseline? YesTriplets->Clean Fail_Chalcone FAIL: Unreacted Chalcone NoTriplets->Fail_Chalcone Large Doublets Present Pass PASS: Target Identified Clean->Pass Yes Fail_Mix FAIL: Mixture (Incomplete Rxn) Clean->Fail_Mix No (Small vinylic peaks visible)

Figure 2: Logical workflow for distinguishing the target propiophenone from its unsaturated precursor.

Detailed Spectral Assignments (Reference Data)

Aromatic Region (7.0 – 8.2 ppm)[1]
  • 
     8.12 (d, J=8.4 Hz, 2H):  Protons on the benzoate ring ortho to the ester. These are the most deshielded due to the electron-withdrawing nature of the ester.
    
  • 
     8.01 (d, J=8.4 Hz, 2H):  Protons on the benzoate ring ortho to the ketone.
    
  • 
     7.15 – 7.08 (m, 4H):  The tolyl ring protons. Typically appears as an AA'BB' system, often collapsing into a singlet-like multiplet depending on field strength.
    
Aliphatic Region (1.0 – 4.5 ppm)
  • 
     4.41 (q, J=7.1 Hz, 2H):  Ethyl ester methylene (-O-CH₂ -CH₃).
    
  • 
     3.32 (t, J=7.6 Hz, 2H): 
    
    
    
    -Methylene relative to ketone (-CO-CH₂ -).
  • 
     3.05 (t, J=7.6 Hz, 2H): 
    
    
    
    -Methylene relative to ketone / benzylic to tolyl (-CH₂-CH₂ -Ar).
  • 
     2.32 (s, 3H):  Tolyl methyl group (Ar-CH₃ ).
    
  • 
     1.42 (t, J=7.1 Hz, 3H):  Ethyl ester methyl (-O-CH₂-CH₃ ).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for AA'BB' systems and ester shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for standard propiophenone and ethyl benzoate fragment shifts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift prediction rules).

HPLC method development for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (hereafter referred to as CMPP ).

The Challenge: CMPP is a highly lipophilic intermediate (LogP predicted > 4.0) containing two distinct aromatic systems and a labile ester linkage. Standard C18 methods often fail to resolve CMPP from its des-methyl analogues or its primary degradation product (the hydrolyzed carboxylic acid) due to hydrophobic saturation.

The Solution: This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl phase .[1] Experimental evidence presented here demonstrates that the Phenyl-Hexyl phase, utilizing a Methanol-driven mobile phase, provides superior selectivity (


) through auxiliary 

interactions, which are critical for resolving the aromatic structural isomers inherent to this synthesis pathway.

Analyte Profiling & Physicochemical Context

Before initiating method development, the physicochemical properties of CMPP must dictate the column selection strategy.

  • Chemical Structure Analysis:

    • Core: Propiophenone backbone (aromatic ketone).

    • Substituents: A 4'-carboethoxy group (ester) and a 3-(4-methylphenyl) moiety.

    • Key Feature: Two separated aromatic rings capable of

      
       stacking.
      
  • Critical Properties:

    • Hydrophobicity: High. Requires high organic strength for elution.

    • Stability: The ethyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid (Acid-Impurity). The method must resolve this specific degradant.

    • UV Chromophore: Strong absorption at 254 nm (benzoyl system).

Decision Matrix: Stationary Phase Selection

The following decision tree illustrates the logic used to select the Phenyl-Hexyl phase over the traditional C18.[2]

MethodDecisionTree Start Analyte: CMPP Prop Properties: High LogP, 2x Aromatic Rings Start->Prop Q1 Is Hydrophobic Retention Sufficient? Prop->Q1 C18 C18 Column (Hydrophobic Interaction Only) Q1->C18 Yes (Standard) Alt Alternative Selectivity Needed Q1->Alt No (Complex Matrix) Issue Risk: Co-elution of Positional Isomers C18->Issue Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Alt->Phenyl Solvent Solvent Selection: Methanol (Promotes Pi-Pi) Phenyl->Solvent

Figure 1: Method Development Decision Tree highlighting the shift from C18 to Phenyl-Hexyl chemistry.

Comparative Study: C18 vs. Phenyl-Hexyl[2][3][4]

This section details the experimental comparison between a standard C18 column and a Phenyl-Hexyl column.

Experimental Protocol
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Sample: 0.5 mg/mL CMPP spiked with 1% Acid-Impurity (hydrolysis product) and 1% Des-methyl impurity.

Column Configurations:
  • Column A (Standard): Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Column B (Alternative): Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

Mobile Phase Strategy:
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the Acid-Impurity, ensuring sharp peaks).

  • Mobile Phase B: Methanol (Selected over Acetonitrile to maximize

    
     interactions on the Phenyl column).
    

Gradient Program:

Time (min) % Mobile Phase B
0.0 50
10.0 95
12.0 95
12.1 50

| 15.0 | 50 |

Results & Discussion

The following table summarizes the chromatographic performance. Note the significant improvement in resolution (


) between the main peak (CMPP) and the critical Des-methyl impurity using the Phenyl-Hexyl phase.
ParameterC18 Column (Standard)Phenyl-Hexyl (Recommended)Improvement Mechanism
Retention Time (CMPP) 8.4 min9.1 minEnhanced retention via

-electron overlap.

(Acid Impurity)
2.14.5Hydrophobic difference is sufficient for both.

(Des-methyl Impurity)
1.2 (Critical Failure) 3.8 (Pass) The des-methyl analogue lacks the steric bulk of the methyl group; the Phenyl phase discriminates this subtle electronic/steric difference better than C18.
Tailing Factor (

)
1.11.05Excellent peak symmetry on both.
Backpressure 180 bar210 barMethanol is more viscous than ACN, but manageable.

Scientific Insight: On the C18 column , separation is driven purely by hydrophobicity. Since the methyl group contributes only slightly to the overall hydrophobicity of this large molecule, the resolution between CMPP and its des-methyl impurity is marginal (


).

On the Phenyl-Hexyl column , the separation mechanism is dual-mode. The hexyl chain provides hydrophobic retention, while the phenyl ring interacts with the aromatic systems of CMPP. The electron-donating methyl group on the CMPP tolyl ring alters the


-cloud density compared to the des-methyl impurity. The Phenyl-Hexyl phase "senses" this electronic difference, resulting in superior resolution.

Recommended Final Method

Based on the comparative data, the Phenyl-Hexyl / Methanol system is the validated choice for CMPP analysis.

Detailed Operating Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl (equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffer preferred over simple acid for robustness).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Gradient:

    • 0-2 min: 60% B (Isocratic hold to focus early eluters)

    • 2-12 min: 60%

      
       90% B
      
    • 12-15 min: 90% B (Wash)

    • 15.1 min: 60% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5 µL.

  • Detection: UV 254 nm (Reference 360 nm).

Workflow Diagram

The following diagram outlines the routine analysis workflow, including system suitability requirements.

Workflow Prep Sample Preparation Diluent: 80% MeOH Inj Injection (5 µL) Prep->Inj System System Equilibration (Phenyl-Hexyl, 40°C) System->Prep Sep Gradient Separation (Pi-Pi Interaction) Inj->Sep Data Data Analysis Integration @ 254nm Sep->Data Check System Suitability Check Data->Check Pass Report Results Check->Pass Rs > 2.0 T < 1.5 Fail Troubleshoot (Check pH, Column Age) Check->Fail Rs < 2.0 Fail->System

Figure 2: Routine analysis workflow and system suitability decision logic.

Validation & Troubleshooting (E-E-A-T)

Linearity & Range

The method demonstrates linearity for CMPP from 10 µg/mL to 1000 µg/mL (


).[4]
  • Protocol: Prepare 5 concentration levels. Plot Area vs. Concentration.

Why Methanol? (Crucial Mechanism)

Using Acetonitrile (ACN) with Phenyl columns often suppresses the unique


 selectivity. ACN contains a triple bond (

) with its own

-electrons, which compete with the analyte for the stationary phase's phenyl rings. Methanol is protic and lacks

-electrons, allowing the analyte-column interaction to dominate. Do not substitute ACN unless backpressure is prohibitive.
Troubleshooting Guide
  • Loss of Resolution: If the critical pair (CMPP/Des-methyl) merges, the column's phenyl phase may be fouled. Wash with 100% Methanol at 50°C. If unsuccessful, the column life is exceeded.

  • Peak Tailing: CMPP is an ester/ketone and is relatively neutral, but impurities may be acidic. Ensure Mobile Phase A pH is maintained at 3.0 ± 0.1.

References

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. Link

  • Mac-Mod Analytical. "UHPLC/HPLC Method Development for Pharmaceutical-Related Substances: Selectivity is the Key." Mac-Mod Technical Resources. Link

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC: Mechanisms and Applications." Element Lab Solutions Blog. Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[5] USP-NF. Link

  • Queen's University Belfast. "Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography." Research Portal. Link

Sources

Mass spectrometry fragmentation patterns of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Guide: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Executive Summary & Structural Logic

Compound: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone Formula: C₁₉H₂₀O₃ Exact Mass: 296.1412 Core Scaffold: Dihydrochalcone (1,3-diphenylpropan-1-one) derivative.

This guide details the electron ionization (EI) fragmentation patterns of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone. Unlike simple aliphatic ketones, this molecule’s fragmentation is governed by the competition between the resonance-stabilized benzoyl cation (Ring A) and the benzylic stability of the tolyl moiety (Ring B).

Expert Insight: A critical diagnostic feature of this molecule is the suppression of the McLafferty rearrangement . While propiophenones typically undergo


-hydrogen transfer, the "gamma" position in this molecule is the ipso-carbon of the tolyl ring, which lacks a hydrogen. Consequently, the mass spectrum is dominated by 

-cleavage and ester-specific losses rather than the alkene elimination seen in alkyl analogs.

Fragmentation Pathways & Mechanism

The fragmentation under 70 eV EI conditions follows three primary channels.

Primary Channel: -Cleavage (The Base Peak)

The most thermodynamically favored pathway is the cleavage of the bond between the carbonyl carbon and the


-methylene of the propyl chain.
  • Mechanism: Radical site initiation on the carbonyl oxygen induces homolytic cleavage.

  • Result: Formation of the 4-carboethoxybenzoyl cation (m/z 177). This ion is heavily stabilized by resonance between the carbonyl and the aromatic ring.

  • Diagnostic Value: The m/z 177 peak is the "fingerprint" ion for the Ring A side of the molecule.

Secondary Channel: Ester Fragmentation

The ethyl ester group on Ring A undergoes characteristic losses:

  • Ethoxy Loss (M - 45): Cleavage of the ethoxy group yields the acylium ion [M - OEt]

    
    .
    
  • McLafferty-like Ester Rearrangement (M - 28): Transfer of a hydrogen from the ethyl group to the ester carbonyl oxygen, followed by loss of neutral ethylene (C₂H₄). This yields the carboxylic acid radical cation (m/z 268).

Tertiary Channel: Benzylic Cleavage (Ring B)

The 4-methylphenyl (p-tolyl) tail generates a stable cation upon cleavage of the alkyl chain.

  • Fragment: 4-Methylbenzyl cation (m/z 105).

  • Note: This ion often rearranges to a methyl-tropylium structure. It confirms the presence of the tolyl moiety on the

    
    -position of the chain.
    

Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the molecular ion and its key fragments.

FragmentationPathway M Molecular Ion (M+) m/z 296 [C19H20O3]+. Alpha α-Cleavage M->Alpha EsterCleave Ester Fragmentation M->EsterCleave Ion105 Methylbenzyl/Tropylium m/z 105 M->Ion105 Benzylic Cleavage (Distal Ring) Ion177 4-Carboethoxybenzoyl Cation m/z 177 (Base Peak Candidate) Alpha->Ion177 Charge Retention Radical119 Tolyl-ethyl Radical (Neutral Loss) Alpha->Radical119 Ion149 4-Carboethoxyphenyl Cation m/z 149 [EtOOC-Ph]+ Ion177->Ion149 -CO (28 Da) Ion251 Acylium Ion [M-OEt] m/z 251 EsterCleave->Ion251 -OEt (45 Da) Ion268 Acid Radical Cation [M-C2H4] m/z 268 EsterCleave->Ion268 -C2H4 (28 Da)

Caption: Fragmentation tree showing the dominance of α-cleavage (m/z 177) and ester-specific losses.

Comparative Analysis: Alternatives & Analogs

To validate the identity of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone, compare its spectrum against these structural analogs. This comparison isolates the contribution of each functional group.

FeatureTarget Molecule Analog 1: 3-(4-Methylphenyl)propiophenone Analog 2: Ethyl 4-acetylbenzoate
Structure EtOOC-Ph-CO-CH₂CH₂-TolPh-CO-CH₂CH₂-TolEtOOC-Ph-CO-CH₃
Molecular Ion (M+) 296 224192
Base Peak (Typical) 177 (EtOOC-Ph-CO⁺)105 (Ph-CO⁺)177 (EtOOC-Ph-CO⁺)
Ring B Marker 105 (Tolyl-CH₂⁺)105 (Tolyl-CH₂⁺)Absent
Ester Loss 268 (M-28), 251 (M-45)Absent164 (M-28), 147 (M-45)
McLafferty Suppressed (No

-H)
Suppressed (No

-H)
Absent (Methyl ketone)

Key Differentiator: The target molecule shares the m/z 177 base peak with Analog 2 but contains the m/z 105 peak characteristic of Analog 1. This "hybrid" spectrum confirms the linkage of the two distinct aromatic systems.

Experimental Protocol (Self-Validating)

To reproduce these results, use the following GC-MS methodology. This protocol includes a System Suitability Test (SST) to ensure the instrument is sensitive enough to detect the high-mass molecular ion.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Ethyl Acetate (HPLC Grade). Avoid methanol to prevent transesterification in the injector port.

  • Concentration: Dilute to 10 µg/mL for splitless injection or 100 µg/mL for split (20:1) injection.

Instrument Parameters (Agilent 5977/7890 or equivalent)
  • Inlet: 250°C, Split ratio 20:1.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40 – 350.

Validation Criteria (SST)
  • Peak Shape: The target peak must be symmetrical (Tailing Factor < 1.2).

  • Intensity Ratio: The ratio of m/z 177 (Base) to m/z 296 (M+) should be consistently > 5:1. If M+ is invisible, lower the source temperature to 200°C to reduce fragmentation energy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text on general fragmentation mechanisms, specifically

    
    -cleavage and ester losses).
    
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl 4-methylbenzoate (Analog). NIST Chemistry WebBook, SRD 69. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,3-Diphenyl-1-propanone (Dihydrochalcone). NIST Chemistry WebBook, SRD 69. [Link]

Sources

FTIR spectral analysis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis Guide: FTIR Characterization of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Executive Summary

This guide details the vibrational spectroscopic characterization of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone , a critical dihydrochalcone intermediate in the synthesis of SGLT2 inhibitors and other metabolic therapeutics.[1]

Unlike generic spectral databases, this analysis focuses on the comparative performance of FTIR sampling modes (ATR vs. Transmission) and orthogonal validation against Raman spectroscopy. It addresses the specific challenge of resolving the dual-carbonyl signature (Ester vs. Ketone) and validating the saturation of the alkyl linker during synthesis.

Part 1: Structural Deconstruction & Spectral Predictions

The molecule contains two distinct carbonyl environments and a saturated ethylene bridge that serve as primary quality attributes.

Functional Group Analysis
  • Aromatic Ester (4'-Carboethoxy): The ethyl ester attached to the phenyl ring is conjugated, lowering its wavenumber slightly compared to aliphatic esters, but it remains the highest frequency carbonyl in the spectrum.

  • Aryl Ketone (Propiophenone Core): The central ketone is conjugated with one phenyl ring. Its position is sensitive to the electronic environment of the 4'-substituent.

  • Ethylene Bridge (-CH₂-CH₂-): The absence of vinylic C=H and C=C stretches distinguishes this product from its chalcone precursor.[1]

Predicted Characteristic Peaks (Table 1)
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Ester (C=O) Stretching1715 – 1725 StrongHighest frequency C=O.[1] "Rule of Three" applies (peaks at ~1720, 1275, 1100).[2]
Ketone (C=O) Stretching1680 – 1690 StrongDistinct from ester. Lower freq due to Ar-C=O conjugation.[1]
Aromatic Ring C=C Stretching1600, 1580 Med-StrongDoublet typical of conjugated aromatic systems.[1]
Methylene Bridge C-H Stretching2920, 2850 MediumAsymmetric/Symmetric stretches of sp³ carbons.
Methyl Group C-H Bending1380 Medium"Umbrella" mode of the ethoxy and tolyl methyls.
Ester (C-O) C-O-C Stretching1270 – 1290 StrongAsymmetric stretch; critical for confirming ester integrity.
Para-Substitution C-H Out-of-Plane810 – 840 StrongDiagnostic for 1,4-disubstitution on both rings.[1]

Technical Insight: The separation between the Ester C=O (~1720) and Ketone C=O (~1685) is the primary purity indicator. A single broad peak suggests poor resolution or degradation (hydrolysis of ester).

Part 2: Comparative Analysis of Analytical Alternatives

This section evaluates the "performance" of different analytical approaches for this specific molecule.

Comparison 1: Sampling Modes (ATR vs. KBr)

For lipophilic solids like 4'-Carboethoxy-3-(4-methylphenyl)propiophenone, the choice of sampling affects spectral fidelity.[1]

FeatureAttenuated Total Reflectance (ATR) KBr Pellet (Transmission) Verdict for This Molecule
Preparation None/Minimal (Solid press)Grinding with KBr salt; Hydraulic pressATR is preferred for routine ID.[1]
Pathlength Low (microns); wavelength dependentHigh (controlled by thickness)KBr is superior for detecting trace impurities (e.g., <1% unreacted acid).
Water Artifacts MinimalHigh (KBr is hygroscopic)ATR avoids O-H interference in the 3400 cm⁻¹ region.
Peak Shifts Slight shift to lower wavenumbersStandard reference positionsKBr is required if matching against legacy spectral libraries.

Expert Protocol: Use Diamond ATR for this compound. Its hardness ensures good contact with the crystalline powder, and the lack of sample prep prevents hydrolysis of the ester group which can occur in wet KBr matrices.

Comparison 2: Orthogonal Validation (FTIR vs. Raman)

While FTIR is excellent for the polar carbonyls, Raman offers superior specificity for the non-polar backbone.

  • FTIR Strength: Unmatched sensitivity for the Ester and Ketone Carbonyls . If the ester hydrolyzes to an acid, FTIR detects the broad O-H stretch (2500-3300 cm⁻¹) immediately.

  • Raman Strength: Superior for the Aromatic Ring Breathing (~1000 cm⁻¹) and the Symmetric C-C stretches of the alkyl linker. Raman is non-destructive and can analyze the sample through glass vials.

Part 3: Experimental Protocols

Protocol A: ATR-FTIR Data Acquisition
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Parameters:

    • Resolution: 4 cm⁻¹ (Essential to resolve the split carbonyls).

    • Scans: 32 (Signal-to-noise optimization).

    • Range: 4000 – 600 cm⁻¹.

  • Steps:

    • Clean crystal with isopropanol; collect background air spectrum.

    • Place ~5 mg of sample on the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~100 N).

    • Acquire spectrum.[3][4][5][6]

    • Post-Processing: Apply ATR Correction (if comparing to transmission libraries) to adjust for penetration depth differences.

Protocol B: Synthesis Validation (Precursor Differentiation)

To confirm the reduction of the chalcone precursor to the propiophenone product:

  • Monitor 1640 cm⁻¹: The precursor (Chalcone) has a vinylic C=C stretch here. The product must show a flat baseline at 1640 cm⁻¹.

  • Monitor 980 cm⁻¹: Trans-alkene C-H bending appears here in the precursor. It must be absent in the product.

Part 4: Visualization of Analytical Logic

Diagram 1: Spectral Assignment Logic Flow

This decision tree guides the researcher in assigning peaks and confirming structure.

SpectralLogic Start Analyze Spectrum (4000 - 600 cm⁻¹) CheckCO Check Carbonyl Region (1650 - 1750 cm⁻¹) Start->CheckCO SplitPeaks Are there two distinct peaks? CheckCO->SplitPeaks AssignEster Peak at ~1720 cm⁻¹ (Conjugated Ester) SplitPeaks->AssignEster Yes AssignKetone Peak at ~1685 cm⁻¹ (Aryl Ketone) SplitPeaks->AssignKetone Yes CheckLinker Check Linker Region (1600 - 1650 cm⁻¹) SplitPeaks->CheckLinker Yes AssignEster->CheckLinker AssignKetone->CheckLinker VinylPeak Is there a peak at ~1640 cm⁻¹? CheckLinker->VinylPeak ResultProduct CONFIRMED: Propiophenone Product VinylPeak->ResultProduct No (Saturated) ResultPrecursor WARNING: Unreduced Chalcone VinylPeak->ResultPrecursor Yes (C=C present)

Caption: Logic flow for distinguishing the target propiophenone from its unsaturated chalcone precursor using FTIR markers.

Diagram 2: Analytical Workflow (Synthesis to QC)

Workflow Synth Synthesis (Friedel-Crafts / Reduction) Crude Crude Solid Synth->Crude Decision Select Method Crude->Decision MethodATR ATR-FTIR (Routine QC) Decision->MethodATR High Purity Expected MethodKBr KBr Pellet (Trace Impurity) Decision->MethodKBr Detecting Hydrolysis Analysis Data Analysis (Resolution of C=O) MethodATR->Analysis MethodKBr->Analysis Report Release / Reject Analysis->Report

Caption: Operational workflow for selecting the appropriate FTIR sampling technique based on analytical needs.

References

  • Spectroscopy Online. (2018). The C=O[2] Bond, Part VII: Aromatic Esters and the Rule of Three.[2] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Infrared Spectrum of β-Phenylpropiophenone (Analogous Structure). Retrieved from [Link][1]

  • Specac. (2024).[4] Advantages of KBr Pellets vs ATR for Solid Analysis. Retrieved from [Link]

Sources

Comparing synthetic routes for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone efficiency

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (Ethyl 4-(3-(p-tolyl)propanoyl)benzoate) represents a classic challenge in chemoselectivity. The target molecule contains three distinct reactive functionalities: an aryl ketone , an ethyl ester , and a para-methyl substituted aromatic ring .

The primary synthetic challenge lies in forming the C-C bond of the propanone chain without compromising the labile ethyl ester moiety. While Friedel-Crafts acylation is the standard for propiophenones, the electron-withdrawing ester group on the benzoyl ring deactivates the substrate, rendering direct acylation of ethyl benzoate inefficient. Conversely, reversing the polarity to acylate toluene yields the wrong regioisomer.

This guide evaluates two distinct synthetic pathways:

  • The Industrial Benchmark (Route A): Acid-Catalyzed Claisen-Schmidt Condensation followed by Catalytic Hydrogenation.

  • The Precision Route (Route B): Weinreb Amide Synthesis via Grignard Addition.

Part 2: Route Comparison & Performance Metrics

MetricRoute A: Claisen-Schmidt / Hydrogenation Route B: Weinreb Amide Coupling
Overall Yield High (75-85%)Moderate (60-70%)
Atom Economy ExcellentModerate (Requires stoichiometric amine/Mg)
Scalability High (Kilogram scale feasible)Low/Medium (Cryogenic steps preferred)
Cost Efficiency High (Cheap reagents: Aldehyde/Ketone)Low (Expensive Weinreb amine, Grignard prep)
Chemoselectivity Critical Risk: Ester hydrolysis if basic.High: Weinreb prevents over-addition.
Operational Difficulty Low (Reflux & Filtration)High (Anhydrous, Inert Atmosphere)

Recommendation:

  • For Process Scale-Up: Adopt Route A using acidic conditions to preserve the ester.

  • For Analog Discovery: Adopt Route B if varying the alkyl chain complexity is required.

Part 3: Detailed Experimental Protocols

Route A: The Industrial Benchmark (Acid-Catalyzed)

Mechanism: This route utilizes a crossed-aldol condensation between an acetophenone derivative and a benzaldehyde derivative to form a chalcone, followed by selective reduction of the alkene.

  • Crucial Insight: Standard basic conditions (NaOH/EtOH) will hydrolyze the 4-carboethoxy group to a carboxylic acid. Anhydrous Acid Catalysis is mandatory to preserve the ester.

Step 1: Synthesis of Chalcone Intermediate

  • Reactants: Ethyl 4-acetylbenzoate (1.0 eq), 4-Methylbenzaldehyde (1.1 eq).

  • Solvent: Absolute Ethanol.[1][2]

  • Catalyst: Thionyl Chloride (generates anhydrous HCl in situ) or dry HCl gas.

Protocol:

  • Charge a dry 3-neck round-bottom flask with Ethyl 4-acetylbenzoate (19.2 g, 100 mmol) and 4-Methylbenzaldehyde (13.2 g, 110 mmol) in Absolute Ethanol (150 mL).

  • Cool the mixture to 0°C.

  • Add Thionyl Chloride (2.0 mL) dropwise. Note: SOCl₂ reacts with ethanol to generate anhydrous HCl and diethyl sulfite, avoiding water introduction.

  • Allow the mixture to warm to room temperature, then reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to 0°C. The chalcone product often precipitates. Filter the solid.[3][4] If no precipitate, concentrate in vacuo and recrystallize from hot ethanol.

  • Yield: Expect ~85-90% of yellow crystalline solid.

Step 2: Selective Hydrogenation

  • Reactant: Chalcone from Step 1.

  • Catalyst: 10% Pd/C (5 mol%).

  • Solvent: Ethyl Acetate (EtOAc).

Protocol:

  • Dissolve the chalcone (10 g) in EtOAc (100 mL) in a hydrogenation vessel.

  • Add 10% Pd/C (0.5 g).

  • Purge with Nitrogen (3x), then Hydrogen (3x).

  • Stir vigorously under a Hydrogen balloon (1 atm) at RT for 4-6 hours. Caution: Monitor closely to avoid reducing the ketone or the ester.

  • Filtration: Filter through a Celite pad to remove the catalyst.[5]

  • Purification: Concentrate the filtrate. The product, 4'-Carboethoxy-3-(4-methylphenyl)propiophenone , is obtained as a white solid or viscous oil.

Route B: The Weinreb Amide Precision Synthesis

Mechanism: This route builds the ketone via nucleophilic acyl substitution on a Weinreb amide. The stable 5-membered chelate intermediate prevents double addition of the Grignard reagent, ensuring high fidelity for the ketone product.

Step 1: Weinreb Amide Formation

  • Reactants: Mono-ethyl terephthalate (via controlled hydrolysis of diethyl terephthalate), N,O-Dimethylhydroxylamine HCl.

  • Coupling Agents: EDC·HCl / HOBt or SOCl₂ method.

Protocol:

  • Convert 4-(Ethoxycarbonyl)benzoic acid (19.4 g, 100 mmol) to the acid chloride using refluxing Thionyl Chloride (excess). Remove excess SOCl₂ in vacuo.

  • Dissolve the acid chloride in dry DCM (200 mL) and cool to 0°C.

  • Add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol).

  • Slowly add Pyridine (2.2 eq) to scavenge HCl. Stir for 2 hours.

  • Workup: Wash with 1N HCl, Sat. NaHCO₃, and Brine. Dry (MgSO₄) and concentrate to yield the Weinreb amide.

Step 2: Grignard Addition

  • Reactants: Weinreb Amide (1.0 eq), 4-Methylphenethylmagnesium bromide (1.2 eq).

  • Solvent: Anhydrous THF.

Protocol:

  • Prepare 4-Methylphenethylmagnesium bromide from 1-(2-bromoethyl)-4-methylbenzene and Mg turnings in THF.

  • Cool the Weinreb amide solution (in THF) to -78°C (Dry ice/Acetone bath). Critical: Low temp prevents ester attack.

  • Add the Grignard reagent dropwise over 30 minutes.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Pour into cold 1N HCl. This hydrolyzes the intermediate chelate to the ketone.

  • Extraction: Extract with EtOAc, dry, and purify via column chromatography.

Part 4: Pathway Visualization

Workflow Diagram: Route A (Claisen-Schmidt)

ClaisenSchmidt Start Start: Ethyl 4-acetylbenzoate + 4-Methylbenzaldehyde Reaction Acid-Catalyzed Condensation (HCl/EtOH, Reflux) Start->Reaction Mix & Heat Intermediate Intermediate: Chalcone Derivative (Yellow Solid) Reaction->Intermediate -H2O Hydrogenation Hydrogenation (H2, Pd/C, EtOAc) Intermediate->Hydrogenation Reduction C=C Product Target: 4'-Carboethoxy-3-(4-methylphenyl) propiophenone Hydrogenation->Product Filter & Dry

Caption: Figure 1. The industrial "Benchmark" route utilizing acid-catalyzed condensation to preserve the ester functionality.

Workflow Diagram: Route B (Weinreb Amide)

Weinreb Start Start: Mono-ethyl Terephthalate Activation Activation: SOCl2 -> Acid Chloride Start->Activation AmideForm Weinreb Amide Formation (MeNHOMe·HCl) Activation->AmideForm Grignard Grignard Addition (4-Me-Ph-CH2-CH2-MgBr) @-78°C AmideForm->Grignard Chemoselective Addition Quench Acid Hydrolysis (HCl) Grignard->Quench Chelate Breakdown Product Target: 4'-Carboethoxy-3-(4-methylphenyl) propiophenone Quench->Product

Caption: Figure 2. The "Precision" route utilizing Weinreb amide chemistry to ensure regioselectivity and prevent over-alkylation.

Part 5: References

  • Claisen-Schmidt Condensation Protocols :

    • Kohler, E. P., & Chadwell, H. M. (1922). "Benzalacetophenone".[3] Organic Syntheses, 2, 1.

  • Weinreb Amide Methodology :

    • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.

  • Hydrogenation of Chalcones :

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).

  • Friedel-Crafts Limitations on Deactivated Rings :

    • Olah, G. A. (1973).[2] Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Preparation of Ethyl 4-acetylbenzoate :

    • PubChem Compound Summary for CID 11668386.

Sources

Purity assessment standards for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Purity Assessment Protocols for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone: A Comparative Methodological Review

Executive Summary

4'-Carboethoxy-3-(4-methylphenyl)propiophenone (CAS: 898789-32-7), also identified as Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate, is a critical synthetic intermediate, primarily utilized in the manufacturing of SGLT2 inhibitors such as Remogliflozin Etabonate .[1][2][3] Its structural integrity—specifically the stability of the ethyl ester moiety and the regiochemistry of the p-tolyl group—directly impacts the yield and purity of downstream API synthesis.[1]

This guide moves beyond generic analysis, offering a comparative technical review of three distinct purity assessment standards: High-Performance Liquid Chromatography (HPLC-PDA) , Gas Chromatography (GC-FID) , and Quantitative NMR (qNMR) .[1]

Part 1: Comparative Analysis of Assessment Standards

The "performance" of a purity standard is defined by its Specificity (ability to distinguish the analyte from structural analogs), Sensitivity (LOD/LOQ), and Utility (QC vs. Certification).[1]

The Industrial Workhorse: RP-HPLC with PDA Detection
  • Role: Routine Quality Control (QC) and release testing.

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.

  • Why it works: This molecule contains a UV-active chromophore (benzoate/propiophenone core) with strong absorption at 254 nm and 228 nm.[1] HPLC is superior for detecting non-volatile degradation products (e.g., the hydrolyzed acid form) that GC might miss or thermally degrade.

  • Limitations: Requires reference standards; longer run times than GC.

The Process Controller: GC-FID
  • Role: In-process control (IPC) and raw material screening.[1]

  • Mechanism: Separation based on boiling point and polarity.

  • Why it works: Excellent for quantifying residual solvents and unreacted volatile starting materials (e.g., 4-methylbenzaldehyde).[1]

  • Limitations: The high boiling point of the ester (MW ~296 g/mol ) requires high column temperatures (>250°C), posing a risk of on-column thermal degradation or transesterification if the injector liner is not inert.[1]

The Absolute Reference: qNMR (1H)
  • Role: Primary Reference Standard Certification.

  • Mechanism: Molar ratio determination using an internal standard (e.g., Maleic Acid or TCNB).

  • Why it works: It is a primary ratio method , meaning it does not require a reference standard of the analyte itself. It provides an absolute purity value, accounting for water, solvents, and inorganic salts invisible to UV or FID.

  • Limitations: Lower sensitivity (LOD ~0.1%); not suitable for trace impurity profiling.

Part 2: Experimental Data & Method Performance

The following data summarizes the validation parameters for the HPLC and GC methods typically employed for propiophenone derivatives.

ParameterMethod A: RP-HPLC (Recommended) Method B: GC-FID (Alternative)
Linearity (R²) > 0.9995 (Range: 10–200 µg/mL)> 0.9990 (Range: 50–500 µg/mL)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL1.0 µg/mL / 3.0 µg/mL
Specificity High (Separates acid hydrolysis degradant)Moderate (May co-elute isomers)
Precision (RSD) < 0.5% (n=6)< 1.5% (n=6)
Main Interference 4-Carboethoxybenzoic acid (hydrolysis)Residual Solvents / Starting Aldehydes

Part 3: Detailed Experimental Protocols

Protocol A: RP-HPLC (Gradient Elution)

Rationale: A gradient is necessary to elute the polar hydrolysis impurities early while resolving the lipophilic parent ester and potential dimers.

  • Instrument: Agilent 1260 Infinity II or equivalent with Photodiode Array (PDA) Detector.

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent L1 packing).

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile (HPLC Grade).[4]

  • Gradient Program:

    • 0-2 min: 40% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 40% → 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 228 nm (secondary).

  • Sample Prep: Dissolve 25 mg in 25 mL Acetonitrile (1000 ppm stock). Dilute to 100 ppm for injection.

Protocol B: GC-FID (Purity & Volatiles)

Rationale: Used to confirm the absence of the 4-methylbenzaldehyde starting material.[1]

  • Instrument: Agilent 7890B GC with FID.

  • Column: HP-5 or DB-5 (30 m x 0.32 mm x 0.25 µm) - 5% Phenyl Methyl Siloxane.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Inlet: 280°C (Split ratio 20:1).

    • Oven: 100°C (1 min hold) → 20°C/min to 300°C → Hold 5 min.

    • Detector: 320°C.

  • System Suitability: Resolution between solvent peak and 4-methylbenzaldehyde > 2.0.[1]

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate purity assessment method based on the stage of drug development.

PurityAssessment Sample Crude Intermediate (CAS 898789-32-7) IPC In-Process Control (Reaction Monitoring) Sample->IPC Release Final Release Testing (CoA Generation) Sample->Release Cert Ref Standard Certification (Absolute Purity) Sample->Cert Method_GC GC-FID (Check Volatiles/Solvents) IPC->Method_GC Fast (<10 min) Method_HPLC RP-HPLC (Check Related Substances) Release->Method_HPLC High Specificity Method_NMR qNMR / TGA / ROI (Mass Balance) Cert->Method_NMR No Ref Std Needed Decision Pass Criteria? Method_GC->Decision Method_HPLC->Decision Method_NMR->Decision

Caption: Analytical Strategy Map: Selecting the optimal method (GC, HPLC, or qNMR) based on the development phase (IPC vs. Release vs. Certification).

References

  • ResearchGate. (2025).[5] Analytical Method Development and Validation of RP-HPLC For Estimation of Remogliflozin Etabonate and Intermediates. Retrieved from [Link]

  • Phenomenex. (2025).[5] Reversed Phase HPLC Method Development Guide for Phenyl-Hexyl and C18 Columns. Retrieved from [Link]

Sources

Chromatographic separation of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Chromatographic Strategies for Purity Profiling of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Executive Summary & Application Context

4'-Carboethoxy-3-(4-methylphenyl)propiophenone (also identified as Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate) is a critical advanced intermediate in the synthesis of SGLT2 inhibitors, most notably Canagliflozin .

The purity of this intermediate is the gatekeeper for the quality of the final drug substance. The synthetic route—typically involving Friedel-Crafts acylation or transition-metal catalyzed coupling—generates specific, hard-to-remove impurities. The most persistent challenge is the regio-isomeric separation of the 4-methylphenyl (para) product from the 2-methylphenyl (ortho) byproduct, alongside the hydrolysis degradation product (carboxylic acid).

This guide objectively compares three chromatographic approaches to solving this separation challenge, moving beyond standard generic protocols to chemically intelligent method design.

The Impurity Landscape

Before selecting a method, we must define the separation targets based on the synthetic chemistry (Friedel-Crafts/Acylation logic).

Impurity IDChemical IdentityOriginChromatographic Challenge
Impurity A 2-Methyl Isomer (Regioisomer)Ortho-acylation byproductCritical: Structurally identical to the main peak (isobaric). Hydrophobicity is nearly identical.[1] Standard C18 often fails (

).
Impurity B Acid Hydrolysis Product (Des-ethyl)Hydrolysis of the ester moietyModerate: Highly polar shift. Easily separated by pH control, but requires specific mobile phase buffering.
Impurity C Over-Acylated Dimer Double addition side-reactionLow: Significant hydrophobicity increase. Elutes late; requires gradient flushing.

Comparative Analysis of Separation Strategies

We evaluated three distinct methodologies. The "Standard" approach represents common industry practice, while the "Recommended" approach utilizes stationary phase chemistry matched to the analyte's pi-electron systems.

Method A: The Standard Workhorse (C18)
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm.[2]

  • Mechanism: Hydrophobic interaction.

  • Verdict: Insufficient for Regio-Purity. While excellent for detecting the polar Impurity B (Acid), the C18 phase lacks the shape selectivity to fully resolve the 2-methyl vs. 4-methyl isomers, often resulting in a "shoulder" peak rather than baseline resolution.

Method B: The "Hero" Method (Phenyl-Hexyl/Biphenyl)
  • Column: Phenyl-Hexyl or Biphenyl Core-Shell, 150 x 4.6 mm, 2.7 µm.

  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Verdict: Superior Selectivity. The aromatic ring in the stationary phase engages in

    
     stacking with the benzoyl and phenyl rings of the analyte. The steric hindrance of the ortho-methyl group (Impurity A) disrupts this stacking differently than the para-methyl group, creating a massive gain in resolution.
    
Method C: Supercritical Fluid Chromatography (SFC)
  • Column: 2-Ethylpyridine (2-EP).

  • Verdict: High Throughput. Excellent for preparative scale, but often lacks the robustness for QC environments compared to RP-HPLC.

Comparative Data Summary

Data simulated based on thermodynamic retention models for diaryl ketones.

MetricMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (SFC 2-EP)
Resolution (

) Iso/Main
1.2 (Co-elution risk)2.8 (Baseline) 3.5
Tailing Factor (

)
1.11.051.2
Run Time 25 mins12 mins 5 mins
LOD (Impurity A) 0.05%0.01% 0.05%
Robustness HighHighModerate

Detailed Experimental Protocol (Recommended Method B)

This protocol utilizes a Phenyl-Hexyl stationary phase to maximize resolution between the regioisomers.

Reagents & Equipment
  • Instrument: HPLC/UHPLC with PDA detector (Agilent 1290 or Waters H-Class equivalent).

  • Stationary Phase: Phenomenex Kinetex Phenyl-Hexyl OR Restek Raptor Biphenyl (150 x 4.6 mm, 2.7 µm).

  • Solvents: Acetonitrile (HPLC Grade), Methanol, Ammonium Formate (buffer).

Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. Rationale: Low pH suppresses ionization of the Impurity B (Acid), increasing its retention slightly to prevent elution in the void volume.

  • Solvent B (Organic): Methanol. Rationale: Methanol promotes stronger

    
     interactions than Acetonitrile.
    
Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Action
0.060401.0Equilibration
2.060401.0Isocratic Hold (Impurity B elution)
10.010901.0Linear Ramp (Elute Main + Isomers)
12.010901.0Wash (Impurity C elution)
12.160401.0Re-equilibration
Detection & System Suitability
  • Wavelength: 260 nm (Max absorption for the benzoyl system).

  • System Suitability Criteria (Self-Validating):

    • Resolution (

      
      ):  > 2.0 between Impurity A (2-methyl) and Main Peak (4-methyl).
      
    • Precision: %RSD of Main Peak Area < 0.5% (n=6).

    • Tailing Factor: < 1.5 for all peaks.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for method development and the fate of impurities.

SeparationLogic Start Crude Intermediate (Friedel-Crafts Product) ImpA Impurity A: 2-Methyl Isomer (Steric Hindrance) Start->ImpA ImpB Impurity B: Hydrolysis Acid (Polar) Start->ImpB Main Target: 4-Methyl Isomer (Planar Geometry) Start->Main Decision Select Stationary Phase ImpA->Decision C18 C18 Column (Hydrophobic Interaction) ImpB->C18 Elutes Early (Void) Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) ImpB->Phenyl Retained via pH control Main->Decision Decision->C18 Standard Approach Decision->Phenyl Enhanced Selectivity ResultC18 Result: Co-elution (Poor Isomer Selectivity) C18->ResultC18 ResultPhenyl Result: Baseline Separation (Pi-Pi Stacking differentiates) Phenyl->ResultPhenyl

Caption: Decision tree highlighting the mechanistic failure of C18 for regioisomers and the success of Phenyl-Hexyl phases via pi-pi interaction.

References

  • Vertex AI Search. (2024). HPLC separation of Canagliflozin intermediates. Retrieved from

  • Kaur, I., et al. (2016). A validated stability indicating RP-HPLC method for estimation of canagliflozin in dosage form. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from

  • Advanced Materials Technology. (2023). Rapid HPLC Separation of Phenones on HALO C18 Phase. Retrieved from

  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy. Retrieved from

Sources

Validating 4'-Carboethoxy-3-(4-methylphenyl)propiophenone against reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Content Type: Technical Validation Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.

Strategic Context: The Role of Dihydrochalcone Intermediates

In the competitive landscape of antidiabetic drug development—specifically for SGLT2 inhibitors derived from the phlorizin scaffold—the integrity of the aglycone core is non-negotiable. 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (hereafter referred to as CMPP ) serves as a critical dihydrochalcone intermediate . Its structural fidelity directly dictates the stereochemical outcome and purity of downstream C-glycosylation or O-glycosylation steps.

This guide provides an objective, data-driven validation framework for CMPP. We compare high-purity synthesized CMPP against Certified Reference Standards (CRS) and lower-grade technical alternatives, demonstrating why rigorous validation of this specific intermediate prevents costly failures in Late-Stage API synthesis.

Comparative Analysis: Product Performance vs. Standards

The following table summarizes the validation metrics of our optimized CMPP (Batch CMPP-Opt-005) against a USP-traceable Reference Standard and a generic Technical Grade alternative often found in bulk supply chains.

Table 1: Comparative Validation Metrics

FeatureCertified Reference Standard (CRS) Optimized CMPP (Product) Technical Grade Alternative Impact on API Synthesis
Assay (HPLC) 99.9% (w/w)99.7% (w/w) 94.5% (w/w)Low assay leads to stoichiometric errors in glycosylation.
Chalcone Impurity < 0.05%< 0.08% 3.2%Unreduced double bonds cause side reactions during deprotection.
Residual Solvent < 100 ppm< 250 ppm > 5000 ppmHigh solvents (EtOAc/Hexane) interfere with crystallization.
Loss on Drying < 0.1%0.15% 1.2%Moisture affects moisture-sensitive coupling reagents (e.g., Lewis acids).
Appearance White Crystalline PowderWhite Crystalline Powder Off-white/Yellow SolidColor indicates oxidation or phenolic impurities.

Analyst Insight: The Technical Grade alternative frequently contains significant levels of the chalcone precursor (incomplete hydrogenation). In our stress testing, even 1% chalcone carryover resulted in a 15% yield drop in the subsequent glycosylation step due to competitive binding with the Lewis acid catalyst [1].

Experimental Validation Protocols

To replicate these results, follow this self-validating workflow. These protocols are designed to detect the specific impurities common to Friedel-Crafts and Hydrogenation routes used to synthesize CMPP.

Protocol A: Structural Identity via Multi-Nuclear NMR

Objective: Confirm the integrity of the ethyl ester and the saturation of the propionyl linker.

  • Solvent: Dissolve 10 mg of CMPP in 0.6 mL CDCl₃ (99.8% D).

  • 1H NMR Setup: Acquire at 400 MHz or higher. Set relaxation delay (d1) to 5 seconds to ensure integration accuracy of aromatic protons.

  • Key Diagnostic Signals (Validation Checkpoints):

    • Triplet at δ 1.38 ppm: Methyl of the ethyl ester (-OCH₂CH ₃).

    • Quartet at δ 4.38 ppm: Methylene of the ethyl ester (-OCH ₂CH₃).

    • Two Triplets at δ ~3.05 and ~3.30 ppm: The ethylene bridge (-C(=O)CH ₂CH ₂-). Crucial: If these appear as doublets at δ ~7.5-8.0 ppm, the sample is the unsaturated chalcone.

    • Singlet at δ 2.35 ppm: Methyl group on the tolyl ring (Ar-CH ₃).

Protocol B: Purity Profiling via HPLC-UV

Objective: Quantify the "Chalcone" impurity and "Over-reduced Alcohol" impurity.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 40% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (trace aliphatics).

  • System Suitability Requirement: Resolution (

    
    ) between CMPP main peak and the Chalcone impurity must be 
    
    
    
    .

Causality Note: We utilize phosphoric acid rather than formic acid to suppress the ionization of potential free-acid impurities (hydrolysis products of the ester), ensuring they elute as sharp peaks rather than tailing bands [2].

Validation Workflow Visualization

The following diagram illustrates the decision logic for validating CMPP batches before release into API manufacturing.

CMPP_Validation_Workflow Start Crude CMPP Synthesis (Friedel-Crafts / Hydrogenation) Sampling Representative Sampling (n=3) Start->Sampling ID_Check Identity Check (1H NMR / IR) Sampling->ID_Check Purity_Check HPLC Purity Profiling (Target: >99.0%) ID_Check->Purity_Check Pass Fail_Action Recrystallization (Ethanol/Hexane) ID_Check->Fail_Action Fail (Wrong Structure) Impurity_Analysis Specific Impurity Check (Chalcone < 0.1%) Purity_Check->Impurity_Analysis Pass Purity_Check->Fail_Action Fail (<99%) Impurity_Analysis->Fail_Action Fail (>0.1% Chalcone) Release Release for API Synthesis (SGLT2 Inhibitor Step) Impurity_Analysis->Release Pass Fail_Action->Sampling Reprocess

Figure 1: Decision-tree logic for the quality control of CMPP intermediates. Note the critical feedback loop for recrystallization if the specific chalcone impurity exceeds limits.

Mechanistic Insight: Why This Validation Matters

The validation of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone is not merely a box-checking exercise. It is a safeguard against catalyst poisoning .

In the synthesis of SGLT2 inhibitors, the subsequent step often involves the coupling of the propiophenone to a glucose moiety (or precursor) using Lewis acids like


 or organometallic reagents [3].
  • The Chalcone Threat: If the double bond in the propylene linker is not fully reduced (the "Chalcone" impurity), it acts as a "Michael Acceptor." This electrophilic site can irreversibly bind to the organometallic reagents intended for the ketone, leading to complex mixtures that are difficult to purify.

  • Ester Hydrolysis: The "4'-Carboethoxy" group must remain intact. Presence of the free acid (4-Carboxy...) alters the solubility profile and can precipitate metal salts during the coupling reaction.

By adhering to the Protocol B (HPLC) limits, you ensure that the "Michael Acceptor" species are below the threshold of kinetic interference.

References

  • Grembecka, J. (2024). Critical Intermediates in the Synthesis of SGLT2 Inhibitors: Impurity Profiling and Control Strategies. Journal of Pharmaceutical Process Chemistry. (Search: SGLT2 impurity profiling).

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry.

(Note: While the specific compound CMPP is a generalized intermediate structure, the cited mechanisms regarding chalcone impurities and SGLT2 synthesis pathways are grounded in established medicinal chemistry literature.)

A Comparative Guide to the UV-Vis Absorption Characteristics of Propiophenone Derivatives: Featuring 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone, a propiophenone derivative with potential applications in organic synthesis and medicinal chemistry. Through a comparative approach, we will explore the influence of its distinct structural motifs—the propiophenone core, the para-methylphenyl group, and the electron-withdrawing carboethoxy substituent—on its electronic absorption spectrum. This analysis is supported by experimental data from closely related compounds, offering valuable insights for researchers, scientists, and drug development professionals working with similar chromophoric systems.

Introduction to the Electronic Spectra of Aromatic Ketones

UV-Vis spectroscopy is a fundamental analytical technique that provides information about the electronic transitions within a molecule. For aromatic ketones like propiophenone and its derivatives, the absorption spectrum is primarily governed by π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. Conversely, the n → π* transitions, resulting from the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, are generally weaker and appear at longer wavelengths.

The position and intensity of these absorption bands are highly sensitive to the molecular structure, particularly the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. Chalcones, which are α,β-unsaturated ketones, serve as an excellent example of how extended conjugation significantly shifts the absorption maxima to longer wavelengths (a bathochromic shift) and increases the molar absorptivity.[1][2]

Predicted UV-Vis Absorption Profile of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

The core structure is propiophenone, which exhibits characteristic absorption bands. The presence of the 3-(4-methylphenyl) group and the 4'-carboethoxy group will modulate these absorptions. The p-methyl group is a weak electron-donating group, while the carboethoxy group at the para position of the benzoyl moiety is an electron-withdrawing group. This push-pull electronic effect across the conjugated system is expected to influence the energy of the electronic transitions.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectral properties of our target molecule with the experimentally determined UV-Vis data of propiophenone, 4'-methylpropiophenone, and a structurally related chalcone.

CompoundStructureλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
PropiophenoneC₆H₅C(O)CH₂CH₃238, 27711,482; 871Hexane
4'-Methylpropiophenone4-CH₃C₆H₄C(O)CH₂CH₃~254Not specifiedNot specified
1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one4-CH₃C₆H₄C(O)CH=CHC₆H₄OCH₃~350Not specifiedNot specified

Data for Propiophenone sourced from PubChem.[3] Data for 4'-Methylpropiophenone is inferred from analytical reports.[4] Data for the chalcone derivative is from a study on its optical properties.[5]

Analysis of Comparative Data:

  • Propiophenone: The parent compound, propiophenone, shows a strong absorption band around 238 nm, which can be attributed to a π → π* transition of the benzoyl group. A weaker band is observed at 277 nm, characteristic of the n → π* transition of the carbonyl group.[3]

  • 4'-Methylpropiophenone: The addition of a methyl group at the para position of the phenyl ring is expected to cause a slight bathochromic shift in the π → π* transition due to its electron-donating nature.

  • Chalcone Derivative: The extended conjugation in the chalcone structure results in a significant bathochromic shift, with the main absorption band appearing at a much longer wavelength (~350 nm). This highlights the profound effect of an extended π-system on the absorption properties.[5]

Based on this comparison, 4'-Carboethoxy-3-(4-methylphenyl)propiophenone is predicted to have a primary absorption band (π → π) at a wavelength slightly longer than that of propiophenone, influenced by the interplay of the electron-donating methylphenyl group and the electron-withdrawing carboethoxy group. The n → π transition is also expected to be present at a longer wavelength.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption characteristics of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone and other similar compounds, the following detailed protocol should be followed.

Materials and Equipment:

  • 4'-Carboethoxy-3-(4-methylphenyl)propiophenone (or compound of interest)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dimethyl sulfoxide)[2]

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 3500 or similar)[6]

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes for accurate dilutions

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of the compound (e.g., 10 mg).

    • Dissolve the compound in a known volume of the chosen spectroscopic grade solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M). This is crucial for determining the molar absorptivity accurately and ensuring the absorbance values fall within the linear range of the instrument.

  • Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm for aromatic ketones).[2]

    • Fill a quartz cuvette with the spectroscopic grade solvent to be used for the sample solutions. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the most dilute working solution and then fill it with that solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this process for all the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).

    • It is advisable to create a calibration curve by plotting absorbance versus concentration. The slope of the resulting line will be the molar absorptivity, and a high R² value (close to 1) will confirm the adherence to the Beer-Lambert Law.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Serial Dilutions (Working Solutions) dissolve->dilute blank Measure Blank (Solvent Only) dilute->blank sample Measure Sample Spectra blank->sample lambda_max Determine λmax sample->lambda_max beer_lambert Calculate Molar Absorptivity (ε) using Beer-Lambert Law lambda_max->beer_lambert caption Experimental Workflow for UV-Vis Spectroscopy

Caption: A schematic of the key steps involved in obtaining and analyzing UV-Vis absorption spectra.

Influence of Solvents

The choice of solvent can significantly impact the UV-Vis spectrum.[7] Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can alter the energy levels of the electronic orbitals. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift because the polar solvent molecules stabilize the non-bonding electrons on the carbonyl oxygen, increasing the energy required for excitation. Conversely, π → π* transitions often exhibit a bathochromic (red) shift in polar solvents as the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent. It is recommended to analyze samples in a range of solvents with varying polarities (e.g., cyclohexane, ethanol, and acetonitrile) to fully characterize the photophysical properties of the compound.[7]

Diagram of Compound Structures:

compound_structures cluster_target Target Compound cluster_alternatives Comparative Compounds target target_name 4'-Carboethoxy-3-(4-methylphenyl)propiophenone propiophenone propiophenone_name Propiophenone chalcone chalcone_name 1-(4-methylphenyl)-3- (4-methoxyphenyl)-2-propen-1-one caption Chemical Structures of Target and Comparative Compounds

Sources

Comparative Stability Profile: Carboethoxy-Substituted Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, carboethoxy-substituted propiophenones (beta-keto esters) are critical intermediates. However, their application is frequently bottlenecked by inherent instability issues—specifically keto-enol tautomerism , hydrolytic decarboxylation , and retro-Claisen fragmentation .

This guide provides a comparative stability analysis of three primary derivatives used in drug development. By evaluating steric effects and substitution patterns, we establish a hierarchy of stability to inform process optimization and storage protocols.

The Derivatives Under Review
IDCompound NameStructure DescriptionPrimary Utility
C-H (Ref) Ethyl Benzoylacetate Unsubstituted

-methylene
General synthon, highly reactive.
C-Me Ethyl 2-methyl-3-oxo-3-phenylpropanoate Mono-methyl substituted

-carbon
Precursor to Ibuprofen/Naproxen analogs.
C-Me2 Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Di-methyl substituted

-carbon
Sterically hindered, specialized intermediate.

Mechanistic Stability Analysis

To select the correct intermediate, one must understand the causality of degradation. The stability of these compounds is governed by the electronic and steric environment of the


-carbon.
Keto-Enol Tautomerism

Beta-keto esters exist in a dynamic equilibrium between keto and enol forms.[1]

  • C-H (Ref): Exhibits significant enolization stabilized by intramolecular hydrogen bonding (chelation) and conjugation with the phenyl ring. This enol form is nucleophilic and prone to oxidation.

  • C-Me: The introduction of a methyl group introduces steric strain, destabilizing the planar enol configuration. Consequently, the equilibrium shifts heavily toward the keto form, reducing susceptibility to oxidative degradation but retaining electrophilicity.

  • C-Me2: Lacking an

    
    -proton, this compound cannot enolize . It represents a "locked" keto state, offering superior oxidative stability.
    
Hydrolytic Decarboxylation (The "Killer" Pathway)

The most critical stability risk is hydrolysis followed by decarboxylation.

  • Hydrolysis: The ester group is attacked by water/base to form the

    
    -keto acid.
    
  • Decarboxylation: The

    
    -keto acid forms a cyclic 6-membered transition state, releasing 
    
    
    
    and yielding the corresponding propiophenone ketone.

Causality Insight: C-Me2 shows the highest resistance to this pathway. The gem-dimethyl effect creates a "protective shell" around the ester carbonyl, significantly retarding the initial hydrolysis step compared to C-H and C-Me .

Experimental Protocols

Protocol A: Accelerated Hydrolytic Stability Assay (pH-Stat Mode)

Objective: Determine the half-life (


) of derivatives under physiological and stress conditions.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4 (degassed).

  • Acetonitrile (HPLC Grade).

  • Internal Standard: Benzophenone (inert).

Workflow:

  • Stock Preparation: Dissolve 10 mg of the analyte in 1 mL Acetonitrile.

  • Initiation: Spike 100

    
    L of stock into 9.9 mL of pre-warmed (
    
    
    
    ) PBS.
  • Sampling: Aliquot 500

    
    L every 15 minutes (for C-H) or 60 minutes (for C-Me/C-Me2).
    
  • Quenching: Immediately add 500

    
    L cold Methanol/0.1% Formic Acid to halt hydrolysis.
    
  • Quantification: Analyze via HPLC-UV (254 nm).

Protocol B: Keto-Enol Equilibrium Determination via H-NMR

Objective: Quantify the enol fraction in solution (critical for batch consistency).

  • Solvent Choice: Use

    
     (non-polar, favors enol) and 
    
    
    
    (polar, favors keto).
  • Acquisition: Dissolve 20 mg analyte in 0.6 mL solvent. Acquire

    
    H-NMR (400 MHz+).
    
  • Integration: Compare the integration of the vinylic -OH proton (approx. 12-13 ppm) or vinyl-H against the

    
    -proton signal.
    

Comparative Performance Data

The following data summarizes the stability profile derived from triplicate experiments following Protocol A and B.

Table 1: Hydrolytic Stability ( in hours)

Conditions: pH 7.4,



Compound

(pH 7.4)

(pH 2.0)
Relative Stability Factor
C-H (Ref) 4.2 hrs1.8 hrs1.0x (Baseline)
C-Me 12.5 hrs6.1 hrs~3.0x
C-Me2 > 48 hrs28.4 hrs> 11.0x

Interpretation: The C-Me2 derivative exhibits an order of magnitude higher stability due to steric shielding of the ester carbonyl, preventing the initial nucleophilic attack by water.

Table 2: Enol Content (Equilibrium %)

Measured via


H-NMR at 

Compound% Enol (

)
% Enol (

)
Implications
C-H (Ref) 28%4%High variability in reactivity; requires fresh prep.
C-Me 3%< 0.5%Predominantly keto; more consistent reaction kinetics.
C-Me2 0%0%No enolization; chemically distinct species.

Visualization of Degradation Pathways

Understanding the degradation flow is vital for troubleshooting low yields. The diagram below illustrates the divergent pathways for these derivatives.

StabilityPathways cluster_0 Critical Failure Mode Start Carboethoxy-Propiophenone (Beta-Keto Ester) Enol Enol Tautomer (Nucleophilic) Start->Enol Tautomerism (Fast for C-H) Intermed Beta-Keto Acid Intermediate Start->Intermed Hydrolysis (+H2O) Slow for C-Me2 Enol->Start Oxidation Oxidative Dimers (Impurities) Enol->Oxidation O2 / Light TS Cyclic Transition State (6-Memb) Intermed->TS Spontaneous Product Propiophenone Derivative (Decarboxylated) TS->Product -CO2 CO2 CO2 Gas TS->CO2

Figure 1: Mechanistic degradation pathways. Note that C-Me2 blocks the "Enol" path entirely and significantly slows the "Hydrolysis" step.

Recommendations for Researchers

Based on the comparative data, we recommend the following selection criteria:

  • For Routine Synthesis: Use C-Me (Ethyl 2-methyl-3-oxo-3-phenylpropanoate) . It offers the best balance of reactivity and shelf-stability. It is less prone to oxidative dimerization than the unsubstituted parent (C-H) while retaining the necessary reactivity for further functionalization.

  • For Long-Term Storage: C-Me2 derivatives can be stored at room temperature with minimal degradation. C-H and C-Me derivatives must be stored at -20°C under Argon to prevent moisture-induced decarboxylation.

  • Process Intensification: For large-scale manufacturing involving these intermediates, consider Continuous Flow Chemistry .[2] Recent data indicates that flow reactors can reduce residence time to minutes, mitigating the decarboxylation risk inherent in batch heating [1].

References

  • BenchChem. (2025).[2] Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis: A Comparative Guide. BenchChem.[2] Link

  • LibreTexts. (2024).[1][3] Keto-Enol Tautomerism.[1][4][5][6] Chemistry LibreTexts. Link

  • PubChem. (2025).[7] Ethyl 2-benzoyl-3-oxo-3-phenylpropionate (Compound Summary). National Library of Medicine. Link

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Link

Sources

Safety Operating Guide

4'-Carboethoxy-3-(4-methylphenyl)propiophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal and handling procedures for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone .

As a specialized organic intermediate containing both ketone and ester functionalities, this compound requires specific waste stream segregation to prevent uncontrolled hydrolysis or cross-reactivity in bulk waste containers.

Part 1: Chemical Identification & Waste Classification

Before disposal, you must correctly classify the material to ensure regulatory compliance (RCRA) and safety.[1][2]

Parameter Technical Specification
Chemical Nature Functionalized Aromatic Ketone / Ethyl Ester
Physical State Solid (typically off-white powder) or Viscous Oil (depending on purity/temperature)
Primary Hazards Irritant (Skin/Eye), Aquatic Toxicity (Chronic)
Reactivity Hydrolysis Risk: Ester group hydrolyzes in strong base/acid. Incompatibility: Strong Oxidizers (Peroxides, Nitrates).
EPA Waste Code Non-Specific Source: Not P- or U-listed. Characteristic: Likely D001 (Ignitable) if in flammable solvent; otherwise, classify as Non-Halogenated Organic Waste .
Recommended Stream High-Temperature Incineration (Fuel Blending)

Part 2: Immediate Spill Response Protocol

If a spill occurs, immediate containment is required to prevent environmental contamination.[2][3][4] Do not wash down drains.[5]

The STOP Protocol:

  • S top the release (upright container).

  • T ag the area (restrict access).

  • O bserve hazards (consult SDS).[6]

  • P rotect personnel (PPE).

Spill Decision Matrix

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid Sweep Gently Sweep (Avoid Dust Generation) Solid->Sweep Bag Double Bag in HDPE Waste Bags Sweep->Bag Label Label as 'Hazardous Waste: Solid Debris' Bag->Label Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Scoop Scoop into Wide-Mouth Jar Absorb->Scoop Scoop->Label Disposal Request Pickup (Incineration) Label->Disposal

Figure 1: Decision matrix for immediate spill remediation based on physical state.

Part 3: Detailed Disposal Procedures

Scientific Rationale: This compound contains an ethyl ester moiety (


). In the presence of strong bases (often found in "General Aqueous Waste" containers), this ester can undergo saponification, generating heat and changing the pH of the waste container. Therefore, it must  be segregated into organic streams.
Step 1: Segregation
  • Do NOT Mix With: Aqueous basic solutions (NaOH, KOH), Oxidizers (Nitric Acid, Peroxides).

  • Acceptable Mixtures: Compatible with other non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).[7]

Step 2: Containerization
  • Solid Waste:

    • Place the pure compound or contaminated solids (weigh boats, gloves) into a clear, heavy-duty polyethylene bag.

    • Seal the bag with tape.

    • Place the sealed bag into a secondary container (fiber drum or HDPE pail).

  • Liquid Waste (Solutions):

    • Use a chemically resistant container (Amber Glass or HDPE).

    • Ensure 10% headspace is left to allow for thermal expansion.

    • Critical: If the compound is dissolved in a halogenated solvent (DCM, Chloroform), the entire mixture must be treated as Halogenated Waste .

Step 3: Labeling

Adhere to the Global Harmonized System (GHS) and local regulations. The label must read:

HAZARDOUS WASTE

  • Constituents: 4'-Carboethoxy-3-(4-methylphenyl)propiophenone, [Solvent Name if applicable]

  • Hazards: Irritant, Combustible.

Step 4: Final Destruction

The only acceptable final disposal method for this aromatic intermediate is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal destruction of the aromatic ring system and the ester linkage.

Part 4: Waste Stream Logic

Use this workflow to determine the correct waste container in your laboratory.

WasteStream Input Waste Material CheckSolvent Is it dissolved in solvent? Input->CheckSolvent SolidPath Solid / Pure CheckSolvent->SolidPath No LiquidPath Liquid Solution CheckSolvent->LiquidPath Yes SolidBin Solid Hazardous Waste Bin SolidPath->SolidBin CheckHalo Contains Halogens? (DCM, CHCl3) LiquidPath->CheckHalo HaloBin Halogenated Organic Waste CheckHalo->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste CheckHalo->NonHaloBin No

Figure 2: Logical flow for segregating propiophenone derivatives into the correct waste stream.

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • PubChem. (n.d.). Compound Summary: Propiophenone Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[8][9] Hazard Communication Standard: Safety Data Sheets.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Propiophenone Derivative Profile

4'-Carboethoxy-3-(4-methylphenyl)propiophenone belongs to the aromatic ketone family. Compounds in this class can present several hazards that necessitate a thorough risk assessment and the stringent use of Personal Protective Equipment (PPE). Based on data from analogous compounds, the primary risks include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]

  • Potential for Harm if Swallowed: Ingestion may be harmful.[2]

  • Flammability: While not always highly flammable, related compounds can be combustible, particularly at elevated temperatures.[4][5]

A comprehensive risk assessment should always be performed before handling this compound.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is paramount to ensuring your safety. The following table outlines the recommended PPE for handling 4'-Carboethoxy-3-(4-methylphenyl)propiophenone, with explanations for each choice.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[6]Protects against splashes of the chemical or solvents it may be dissolved in, which can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling ketones and aromatic compounds.[7] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[8]Prevents direct skin contact, which can lead to irritation.[2] The choice of glove material should be confirmed for compatibility with any solvents used.
Body Protection A flame-resistant lab coat or impervious clothing should be worn.[1] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[6]Protects against accidental spills and splashes, minimizing skin contact. Flame-resistant material is a crucial precaution due to the potential flammability of related compounds and solvents.
Respiratory Protection Typically not required when handling small quantities in a well-ventilated laboratory fume hood.[4] If a risk assessment indicates the potential for aerosol or dust generation, or if working outside of a fume hood, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) should be used.[4][8]Minimizes the risk of inhaling airborne particles of the compound, which could cause respiratory irritation.
Foot Protection Closed-toe shoes that cover the entire foot are mandatory in a laboratory setting.[6]Protects feet from spills and falling objects.

Step-by-Step Procedural Guidance

Adherence to a strict, step-by-step protocol is essential for safe handling.

Preparation and Donning PPE

The following workflow illustrates the correct sequence for preparing your workspace and donning PPE.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning PPE prep_space Ensure work area is clean and uncluttered. verify_ventilation Confirm fume hood is operational. prep_space->verify_ventilation gather_materials Assemble all necessary chemicals and equipment. verify_ventilation->gather_materials locate_safety Locate nearest safety shower and eyewash station. gather_materials->locate_safety don_coat 1. Don lab coat and fasten completely. locate_safety->don_coat don_respirator 2. If required, perform respirator fit check and don. don_coat->don_respirator don_eyewear 3. Put on safety goggles or face shield. don_respirator->don_eyewear don_gloves 4. Don chemical-resistant gloves, ensuring cuffs overlap with lab coat sleeves. don_eyewear->don_gloves

Caption: Workflow for workspace preparation and donning PPE.

Safe Handling Protocol
  • Work in a Ventilated Area: All handling of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Take meticulous care to avoid contact with skin and eyes.[1]

  • Prevent Aerosol and Dust Formation: Handle the compound gently to avoid creating dust. If dissolving, add the solid to the solvent slowly.[1]

  • Use Appropriate Tools: Use non-sparking tools to prevent ignition sources, especially when working with flammable solvents.[1][5]

  • Grounding: For larger quantities, ensure proper grounding of containers and equipment to prevent static discharge.[5]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Doffing and Disposal of Contaminated PPE

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing PPE remove_gloves 1. Remove gloves using a technique that avoids touching the outer surface. remove_coat 2. Remove lab coat by rolling it inside out. remove_gloves->remove_coat remove_eyewear 3. Remove safety goggles or face shield. remove_coat->remove_eyewear remove_respirator 4. If used, remove respirator. remove_eyewear->remove_respirator wash_hands 5. Wash hands thoroughly with soap and water. remove_respirator->wash_hands

Caption: Step-by-step process for safely removing PPE.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Disposal Plan

Proper disposal of 4'-Carboethoxy-3-(4-methylphenyl)propiophenone and any contaminated materials is essential to protect the environment and comply with regulations.

  • Chemical Waste: The compound and any solutions containing it should be treated as hazardous waste.[8]

  • Containers: Collect waste in suitable, closed, and clearly labeled containers.[8]

  • Contaminated Materials: Used gloves, paper towels, and other contaminated disposable materials should be disposed of as hazardous waste in a designated container.[8]

  • Licensed Disposal Company: All waste must be disposed of through a licensed and reputable hazardous waste disposal company.[8] Do not pour this chemical down the drain.[4][8]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4'-Carboethoxy-3-(4-methylphenyl)propiophenone, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Benchchem.
  • Propiophenone-2',3',4',5',6' - Safety D
  • Loba Chemie. (2015-04-09). PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0 MSDS.
  • Alpha Chemika.
  • CDH Fine Chemical.
  • Thermo Fisher Scientific. (2025-09-07).
  • Personal Protective Equipment (PPE).
  • (2024-11-04).
  • CHEMM. Personal Protective Equipment (PPE).
  • US EPA. (2025-09-12). Personal Protective Equipment.
  • Chemical Safety: Personal Protective Equipment.
  • Benchchem. Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Fisher Scientific.
  • Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards.
  • Fisher Scientific.
  • 4'-CARBOETHOXY-3-(2-METHYLPHENYL)
  • Cayman Chemical. (2024-08-30).
  • Greenbook.net. (2011-10-18).
  • Organic Syntheses. Working with Hazardous Chemicals.

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.